tropomyosin-4
Description
Properties
CAS No. |
164638-24-8 |
|---|---|
Molecular Formula |
C7H16N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of Tropomyosin-4 in Non-Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomyosin-4 (TPM4), a member of the tropomyosin family of actin-binding proteins, is a critical regulator of the actin cytoskeleton in non-muscle cells.[1][2] While its function in muscle contraction is well-established, TPM4's role in non-muscle cellular processes is complex and often context-dependent, with significant implications in cancer progression.[3][4] This technical guide provides an in-depth analysis of TPM4's function in non-muscle cells, focusing on its involvement in cytoskeleton organization, cell migration, proliferation, and associated signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and therapeutic development.
Core Functions of TPM4 in Non-Muscle Cells
In non-muscle cells, TPM4 plays a pivotal role in stabilizing actin filaments and regulating the access of other actin-binding proteins.[5][6] This function is crucial for a variety of cellular processes, including the maintenance of cell morphology, adhesion, and motility.[7][8] TPM4 is involved in the formation of stress fibers, which are essential for cell adhesion and mechanosensing.[9][10]
The expression and function of TPM4 can be highly variable depending on the cell type and cellular context. It exists in different isoforms, such as Tpm4.1 and Tpm4.2, which can have distinct effects on cellular behavior.[11][12] For instance, in breast epithelial cells, the downregulation of Tpm4.1 has been shown to increase cell migration and invasion.[11]
TPM4 in Cytoskeleton Organization and Cell Migration
TPM4 is a key modulator of the actin cytoskeleton, directly influencing cell motility. Upregulation of TPM4 has been shown to promote F-actin assembly, leading to enhanced cell migration in lung cancer cells.[13][14] Conversely, suppression of TPM4 expression results in the depolymerization of microfilaments and inhibited cell motility.[13][14]
The role of TPM4 in cell migration is, however, not uniform across all cell types and can be isoform-specific. In some contexts, such as in colon cancer, upregulation of TPM4 has been reported to inhibit cell migration and invasion.[13] In breast cancer cells, depletion of the Tpm4.1 isoform leads to increased migration and invasion, suggesting a role in preventing metastatic progression.[11]
Quantitative Data on TPM4 and Cell Migration
| Cell Line | TPM4 Modulation | Assay | Result | Reference |
| H1299 (Lung Cancer) | Knockout | Transwell Assay | Suppressed migration ability | [13] |
| A549 (Lung Cancer) | Knockout | Transwell Assay | Suppressed migration ability | [13] |
| H1299 (Lung Cancer) | Upregulation | Transwell Assay | Enhanced cell migration | [13] |
| A549 (Lung Cancer) | Upregulation | Transwell Assay | Enhanced cell migration | [13] |
| MCF10A (Breast Epithelial) | Tpm4.1 siRNA depletion | Wound-healing Assay | Faster migration | [11] |
| MCF10A (Breast Epithelial) | Tpm4.1 siRNA depletion | Boyden Chamber Assay | Increased migration and invasion | [11] |
| AGS (Gastric Cancer) | shRNA knockdown | Wound Healing & Transwell | Inhibited migration and invasion | [4] |
| BGC-823 (Gastric Cancer) | shRNA knockdown | Wound Healing & Transwell | Inhibited migration and invasion | [4] |
| Anaplastic Thyroid Cancer Cells | shRNA knockdown | CCK-8 & Colony Formation | Suppressed proliferation, invasion, and migration | [15][16] |
TPM4 in Cell Proliferation
The involvement of TPM4 in cell proliferation appears to be highly dependent on the specific cancer type. In lung cancer cell lines H1299 and A549, TPM4 was not found to be involved in cell proliferation.[13][17] However, in gastric cancer, TPM4 has been identified as an oncogene that stimulates cell proliferation and prevents apoptosis.[4][18] Similarly, in colon epithelial cells, TPM4 overexpression promotes proliferation and attenuates differentiation.[19][20]
Quantitative Data on TPM4 and Cell Proliferation
| Cell Line | TPM4 Modulation | Assay | Result | Reference |
| H1299 (Lung Cancer) | Knockout/Upregulation | MTS Assay | No effect on cell proliferation | [13] |
| A549 (Lung Cancer) | Knockout/Upregulation | MTS Assay | No effect on cell proliferation | [13] |
| Gastric Cancer Cells | shRNA knockdown | in vitro and in vivo | Inhibited cell proliferation | [4][18] |
| Caco2 (Colon Adenocarcinoma) | TPM4.2 overexpression | qRT-PCR | Promotes proliferation | [19][20] |
| Caco2 (Colon Adenocarcinoma) | siRNA-mediated suppression | - | Inhibits proliferation | [19] |
| Anaplastic Thyroid Cancer Cells | shRNA knockdown | CCK-8 & Colony Formation | Suppressed cell proliferation | [15][16] |
Signaling Pathways Involving TPM4
TPM4's functions are mediated through various signaling pathways. A notable example is the Rac1 signaling pathway in breast epithelial cells. Depletion of Tpm4.1 leads to increased Rac1 activity, which in turn mediates the redistribution of myosin IIB, resulting in the disruption of cell-cell adhesions and enhanced cell migration.[11]
In gastric cancer, TPM4 has been shown to modulate ferroptosis by targeting and inhibiting stearoyl-CoA desaturase 1 (SCD1).[18] Furthermore, in anaplastic thyroid cancer, TPM4 promotes cancer progression through the epithelial-mesenchymal transition (EMT).[15]
Signaling Pathway Diagram
Caption: TPM4 signaling pathways in different cellular contexts.
Experimental Protocols
siRNA-Mediated Knockdown of TPM4
Materials:
-
TPM4-specific siRNA and control (scrambled) siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Appropriate cell culture medium and plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or other appropriate culture vessels to achieve 50-70% confluency on the day of transfection.
-
siRNA-Transfection Reagent Complex Formation: a. In one tube, dilute the TPM4 siRNA (e.g., 20 nM final concentration) in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Transfection: a. Replace the culture medium in the wells with fresh, antibiotic-free medium. b. Add the siRNA-transfection reagent complexes to the cells dropwise.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Assess TPM4 protein or mRNA levels using Western blotting or qRT-PCR, respectively, to confirm silencing efficiency.
Experimental Workflow for siRNA Knockdown
Caption: Workflow for TPM4 knockdown and subsequent functional analysis.
Transwell Migration/Invasion Assay
This assay, also known as the Boyden Chamber assay, is used to assess the migratory and invasive potential of cells.[26][27][28][29]
Materials:
-
Transwell inserts with porous membranes (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Preparation (Invasion Assay): If performing an invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For a migration assay, this step is omitted.
-
Cell Seeding: a. Harvest and resuspend cells in serum-free medium. b. Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the transwell insert.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: a. Fix the migrated cells on the bottom of the membrane with methanol. b. Stain the cells with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Immunofluorescence Staining for TPM4
This protocol allows for the visualization of TPM4 localization and its association with the actin cytoskeleton.[30][31][32][33]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against TPM4
-
Fluorophore-conjugated secondary antibody
-
Phalloidin (B8060827) conjugated to a fluorophore (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary TPM4 antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody and fluorescently-labeled phalloidin for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualization: Image the cells using a fluorescence microscope.
Conclusion
This compound is a key structural and regulatory component of the actin cytoskeleton in non-muscle cells, with diverse and significant roles in cellular functions such as migration and proliferation. Its dysregulation is frequently observed in various cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context and isoform. The intricate involvement of TPM4 in critical signaling pathways highlights its potential as a therapeutic target and a prognostic biomarker. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further elucidate the complex functions of TPM4 and explore its therapeutic potential.
References
- 1. TPM4 tropomyosin 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Research Advances in the Role of the Tropomyosin Family in Cancer [mdpi.com]
- 4. Frontiers | Integrated pan-cancer analysis and experimental verification of the roles of tropomyosin 4 in gastric cancer [frontiersin.org]
- 5. uniprot.org [uniprot.org]
- 6. longdom.org [longdom.org]
- 7. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia [jci.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. longdom.org [longdom.org]
- 11. oncotarget.com [oncotarget.com]
- 12. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. TPM4 influences the initiation and progression of gastric cancer by modulating ferroptosis via SCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TPM4 overexpression drives colon epithelial cell tumorigenesis by suppressing differentiation and promoting proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Effect of siRNA knockdown of TPM1 or TPM4 in ASM on proliferation and cell size [bio-protocol.org]
- 22. RNAi Four-Step Workflow | Thermo Fisher Scientific - RU [thermofisher.com]
- 23. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Guidelines for transfection of siRNA [qiagen.com]
- 26. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 29. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. TPM4 Polyclonal Antibody (720311) [thermofisher.com]
- 31. researchgate.net [researchgate.net]
- 32. arigobio.com [arigobio.com]
- 33. usbio.net [usbio.net]
The Role of Tropomyosin 4 (TPM4) in Cytoskeletal Organization: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropomyosin 4 (TPM4), a member of the tropomyosin family of actin-binding proteins, is a critical regulator of the actin cytoskeleton in both muscle and non-muscle cells. Its function is integral to maintaining cytoskeletal stability, influencing cell motility, and participating in key signaling pathways that govern cellular architecture and behavior. Dysregulation of TPM4 expression is increasingly implicated in various pathologies, including cancer, where it can function as either an oncogene or a tumor suppressor depending on the cellular context. This technical guide provides a comprehensive overview of the core functions of TPM4 in cytoskeletal organization, detailing its impact on actin filament dynamics, its role in cell migration, and its integration into cellular signaling networks. This document summarizes key quantitative data, provides detailed experimental protocols for studying TPM4, and visualizes complex biological processes to facilitate a deeper understanding for research and therapeutic development.
TPM4 and its Interaction with the Actin Cytoskeleton
TPM4 is a coiled-coil dimeric protein that polymerizes in a head-to-tail fashion along the alpha-helical groove of actin filaments. This association with F-actin is fundamental to its function, providing stability to the filaments and regulating the access of other actin-binding proteins.[1][2] In non-muscle cells, TPM4 is implicated in the stabilization of cytoskeleton actin filaments.[1] The TPM4 gene can produce different isoforms through alternative splicing, with Tpm4.1 and Tpm4.2 being two of the most studied variants, each exhibiting distinct functional properties.[3]
Modulation of Actin Filament Dynamics
TPM4 isoforms have been shown to directly influence the physical properties and dynamic behavior of actin filaments. Studies have demonstrated that TPM4 can protect actin filaments from the severing activity of other proteins, such as cofilin. For instance, the Tpm4.2 isoform has been observed to have a protective effect on F-actin filaments against disassembly prompted by cofilin.[3]
The interaction between TPM4 isoforms and actin filaments can be characterized by their binding affinity. The apparent dissociation constants (K50%) for Tpm4.1 and Tpm4.2 binding to actin have been measured, indicating a micromolar affinity which is crucial for their regulatory functions.[3]
Quantitative Analysis of TPM4 Function
The functional impact of TPM4 on the cytoskeleton has been quantified through various in vitro and cellular assays. These studies provide valuable data for understanding the precise role of TPM4 in cellular processes.
Table 1: Effect of TPM4 Isoforms on Actin Filament Properties
| Parameter Measured | TPM4 Isoform | Experimental System | Observed Effect | Quantitative Value | Citation |
| Actin Filament Binding Affinity | Tpm4.1 | Co-sedimentation assay | Binding affinity to F-actin | K50%: 3.02 ± 0.22 μM | [3] |
| Tpm4.2 | Co-sedimentation assay | Binding affinity to F-actin | K50%: 1.07 ± 0.07 μM | [3] | |
| Actin Filament Length | Tpm4.2 | Electron Microscopy | No significant change in average filament length compared to bare F-actin. | Average length up to 5000 nm | [4] |
| Protection from Cofilin-1 Severing | Tpm4.2 | Electron Microscopy | Increased proportion of longer actin filaments in the presence of cofilin-1. | Most filaments were longer than in the absence of Tpm4.2. | [4] |
Table 2: Role of TPM4 in Cell Migration
| Cell Line | TPM4 Manipulation | Assay | Observed Effect on Migration | Fold Change/Significance | Citation |
| H1299 (Lung Cancer) | Knockout | Transwell Assay | Migration ability suppressed | - | [2] |
| Overexpression | Transwell Assay | Migration ability enhanced | - | [5] | |
| A549 (Lung Cancer) | Knockout | Wound Healing Assay | Cell migration remarkably weakened | - | [2] |
| Overexpression | Wound Healing Assay | Cell motility was regained | - | [5] | |
| MCF10A (Breast Epithelial) | Tpm4.1 siRNA | Wound Healing & Boyden Chamber | Increased cell migration | - | [1] |
TPM4 in Cellular Signaling Pathways
TPM4 is not merely a structural component but also an active participant in signaling cascades that regulate cytoskeletal dynamics and cell behavior.
The Rac1-Myosin IIB Signaling Axis
In breast epithelial cells, a crucial signaling pathway involving TPM4 has been elucidated. The downregulation of the Tpm4.1 isoform leads to an increase in the activity of the Rho GTPase, Rac1. This heightened Rac1 activity, in turn, alters the localization of non-muscle myosin IIB. This signaling cascade is critical for maintaining cell-cell adhesions and suppressing invasive phenotypes. Pharmacological inhibition of Rac1 can reverse the invasive effects caused by Tpm4.1 depletion, highlighting the direct link between TPM4, Rac1, and the organization of the actin cytoskeleton.[1]
Involvement in Rho GTPase Signaling
Broader evidence suggests that TPM4 is involved in the regulation of Rho GTPase signaling pathways. These pathways are master regulators of the actin cytoskeleton, controlling processes such as the formation of stress fibers, lamellipodia, and filopodia.[6][7] Gene set enrichment analysis has positively correlated TPM4 expression with signaling by Rho GTPases, indicating a functional link that warrants further investigation.
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of TPM4 in cytoskeletal organization. Below are detailed methodologies for key experiments.
CRISPR/Cas9-Mediated Knockout of TPM4
This protocol outlines the generation of TPM4 knockout cell lines to study loss-of-function phenotypes.
-
gRNA Design and Cloning : Design two or more single-guide RNAs (sgRNAs) targeting an early exon of the TPM4 gene to ensure a frameshift mutation. Clone the annealed sgRNA oligonucleotides into a Cas9 expression vector (e.g., pX458) that also contains a selectable marker like GFP.
-
Transfection : Transfect the target cell line with the gRNA/Cas9 plasmid using a suitable method (e.g., lipofection or electroporation).
-
Single-Cell Sorting : 24-48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into 96-well plates.
-
Clonal Expansion : Culture the single cells to form clonal populations.
-
Screening and Validation :
-
Genomic DNA PCR and Sequencing : Extract genomic DNA from expanded clones. PCR amplify the targeted region of the TPM4 gene and sequence the product to identify insertions or deletions (indels).
-
Western Blot : Lyse the cells and perform a western blot using a TPM4-specific antibody to confirm the absence of the TPM4 protein.
-
Transwell Migration Assay
This assay quantifies the migratory capacity of cells in response to a chemoattractant.
-
Cell Preparation : Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours.
-
Chamber Setup : Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding : Harvest the serum-starved cells, resuspend them in a serum-free medium, and add a defined number of cells (e.g., 5 x 104) to the upper chamber of the Transwell insert.
-
Incubation : Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migration rate (e.g., 12-24 hours).
-
Staining and Quantification :
-
Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the fixed cells with a 0.1% crystal violet solution for 20 minutes.
-
Wash the inserts with water to remove excess stain.
-
Count the number of migrated cells in several representative fields of view under a microscope.
-
Immunofluorescence Staining for F-actin
This method is used to visualize the organization of the actin cytoskeleton.
-
Cell Culture : Grow cells on sterile glass coverslips in a culture dish until they reach the desired confluency.
-
Fixation : Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking : Wash the cells again with PBS and then block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Staining :
-
Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (which binds specifically to F-actin) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
(Optional for co-staining) Incubate with a primary antibody against TPM4, followed by a fluorescently-labeled secondary antibody.
-
-
Mounting : Wash the cells extensively with PBS. Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Imaging : Visualize the stained cells using a fluorescence or confocal microscope.
In Vitro Actin Co-sedimentation Assay
This biochemical assay determines the direct binding of a protein to F-actin.
-
Actin Polymerization : Prepare monomeric G-actin and polymerize it into F-actin by adding a polymerization buffer (containing KCl and MgCl2) and incubating at room temperature for 1 hour.
-
Incubation : Mix the purified TPM4 protein with the pre-formed F-actin in a reaction buffer and incubate for 30-60 minutes at room temperature to allow binding.
-
Ultracentrifugation : Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Analysis :
-
Carefully separate the supernatant (containing unbound proteins) from the pellet (containing F-actin and bound proteins).
-
Resuspend the pellet in a sample buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or western blotting to determine the amount of TPM4 that co-sedimented with the F-actin.
-
Conclusion and Future Directions
TPM4 is a multifaceted protein that plays a pivotal role in the structural and functional regulation of the actin cytoskeleton. Its ability to stabilize actin filaments, modulate the activity of other actin-binding proteins, and participate in critical signaling pathways underscores its importance in cellular homeostasis and disease. The differential roles of TPM4 isoforms, such as Tpm4.1 and Tpm4.2, add another layer of complexity to its function, suggesting that isoform-specific targeting could be a viable therapeutic strategy.
Future research should focus on further dissecting the upstream regulatory mechanisms that control TPM4 expression and the downstream effector pathways that are modulated by different TPM4 isoforms. A comprehensive understanding of the TPM4 interactome in various cellular contexts will be crucial for elucidating its diverse functions. For drug development professionals, the context-dependent role of TPM4 in cancer progression presents both a challenge and an opportunity for the development of targeted therapies that can either inhibit or restore TPM4 function to achieve a therapeutic benefit. The experimental protocols and data presented in this guide provide a solid foundation for advancing our knowledge of this critical cytoskeletal regulator.
References
- 1. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 5. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional regulation of Rho GTPase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Rho GTPases? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
An In-depth Technical Guide to the Expression and Regulation of the TPM4 Gene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropomyosin 4 (TPM4) is a member of the tropomyosin family of actin-binding proteins, playing a crucial role in the regulation of muscle contraction and the structural integrity of the cytoskeleton in non-muscle cells. Dysregulation of TPM4 expression has been increasingly implicated in the pathogenesis of various diseases, most notably in cancer, where it can function as both an oncogene and a tumor suppressor depending on the cellular context. This technical guide provides a comprehensive overview of TPM4 gene expression across human tissues and delves into the intricate molecular mechanisms governing its regulation, including transcriptional, post-transcriptional, and epigenetic control. Detailed experimental protocols and visual workflows are provided to facilitate further research and therapeutic development targeting this multifaceted gene.
TPM4 Gene and Protein Overview
The TPM4 gene, located on chromosome 19p13.12, encodes the tropomyosin alpha-4 chain protein. Tropomyosins are coiled-coil dimeric proteins that polymerize along actin filaments, providing stability and regulating the access of other actin-binding proteins. In striated and smooth muscles, TPM4 is involved in the calcium-dependent regulation of muscle contraction. In non-muscle cells, it contributes to the organization and dynamics of the actin cytoskeleton, influencing processes such as cell motility, adhesion, and cytokinesis.
Multiple protein isoforms of TPM4 are generated through alternative splicing, with distinct expression patterns and functional roles. For instance, the sarcomeric isoform, TPM4α, is expressed in striated muscles, while other isoforms like Tpm4.1 and Tpm4.2 are found in various non-muscle tissues and have been implicated in cancer progression.
Quantitative Expression Analysis of TPM4 in Human Tissues
The expression of TPM4 varies significantly across different human tissues. The following table summarizes the consensus normalized expression levels of TPM4 mRNA in transcripts per million (TPM) from a combination of data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, providing a quantitative landscape of its tissue distribution[1].
| Tissue | Consensus Normalized Expression (nTPM) |
| Smooth Muscle | 330.1 |
| Heart Muscle | 213.9 |
| Esophagus | 145.8 |
| Urinary Bladder | 137.9 |
| Uterus | 128.5 |
| Vagina | 121.3 |
| Colon | 114.9 |
| Small Intestine | 108.7 |
| Artery - Aorta | 106.3 |
| Stomach | 98.2 |
| Fallopian Tube | 97.5 |
| Prostate | 94.6 |
| Lung | 89.7 |
| Breast | 82.4 |
| Thyroid Gland | 79.1 |
| Skeletal Muscle | 75.3 |
| Skin | 68.5 |
| Adipose Tissue | 65.1 |
| Nerve - Tibial | 59.8 |
| Ovary | 57.2 |
| Kidney | 48.9 |
| Spleen | 45.3 |
| Pancreas | 42.1 |
| Liver | 38.7 |
| Brain - Cerebellum | 25.6 |
| Testis | 21.4 |
| Salivary Gland | 19.8 |
| Pituitary | 15.2 |
| Adrenal Gland | 12.5 |
| Bone Marrow | 9.7 |
Data sourced from The Human Protein Atlas[1]. The values represent the mean expression levels.
Regulation of TPM4 Gene Expression
The expression of the TPM4 gene is tightly controlled at multiple levels to ensure proper cellular function. This regulation involves a complex interplay of transcription factors, signaling pathways, microRNAs, and epigenetic modifications.
Transcriptional Regulation
The promoter region of the TPM4 gene contains binding sites for several transcription factors that modulate its expression.
Key Transcription Factors:
-
TAp63: The TAp63 isoform of the p63 transcription factor has been shown to positively regulate TPM4 expression in myocytes[2][3]. TAp63 can directly bind to a responsive element in the TPM4 gene to drive its transcription[4].
-
Hypoxia-Inducible Factor 1-alpha (HIF1A): Under hypoxic conditions, HIF1A is stabilized and promotes the transcription of TPM4. This upregulation of TPM4 is a key step in hypoxia-induced epithelial-mesenchymal transition (EMT) in cancer cells.
-
Predicted Transcription Factors: Bioinformatic analysis of the TPM4 promoter has identified potential binding sites for several other transcription factors, including AP-4, CREB, and C/EBPalpha . Further experimental validation, such as through Chromatin Immunoprecipitation (ChIP), is required to confirm their direct regulatory role.
Signaling Pathways Influencing TPM4 Transcription:
Several signaling pathways have been implicated in the regulation of TPM4 expression, often in a context-dependent manner, particularly in cancer.
-
Hypoxia Signaling: As mentioned, the hypoxia pathway is a major regulator of TPM4. Low oxygen levels lead to the stabilization of HIF1A, which then transcriptionally activates TPM4.
-
TGF-β, PI3K/AKT, and MAPK Pathways: Studies in glioma have shown a correlation between TPM4 expression and the activation of the TGF-β, PI3K/AKT, and MAPK signaling pathways. While the direct downstream effectors that link these pathways to TPM4 transcription are still under investigation, it is plausible that transcription factors activated by these pathways, such as SMADs (TGF-β), AKT-regulated transcription factors (e.g., FOXO), or AP-1 components (MAPK), play a role.
Post-Transcriptional Regulation by microRNAs
MicroRNAs (miRNAs) are small non-coding RNAs that can bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.
-
miR-133a: TPM4 is a validated target of miR-133a. Increased levels of miR-133a lead to a decrease in TPM4 expression. This regulatory axis has been observed in both skeletal muscle differentiation and in colon cancer, where downregulation of miR-133a contributes to an increase in TPM4 levels and a more aggressive tumor phenotype[2].
Epigenetic Regulation
Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression by altering chromatin structure and accessibility.
-
DNA Methylation: Analysis of data from The Cancer Genome Atlas (TCGA) suggests that the promoter region of TPM4 can be differentially methylated in various cancers. Hypermethylation of the promoter is typically associated with gene silencing, while hypomethylation can lead to increased expression. The specific methylation patterns of the TPM4 promoter and their functional consequences in different cancer types are an active area of research.
-
Histone Modifications: The epigenetic landscape of the TPM4 promoter is likely decorated with various histone marks that dictate its transcriptional status. Active promoters are generally enriched with marks like H3K4me3 and H3K27ac, while repressive marks such as H3K27me3 are associated with silenced genes. The precise histone modification profile of the TPM4 gene in different cellular contexts remains to be fully elucidated.
TPM4 in Cancer
The expression of TPM4 is frequently altered in cancer, with its role being highly context-dependent.
Upregulation in Cancer:
-
Papillary Thyroid Cancer, Glioma, Hepatocellular Carcinoma: In these cancers, increased TPM4 expression is often associated with a more aggressive phenotype, including increased cell migration, invasion, and poor prognosis.
-
Colon Cancer (early stages): Aberrantly upregulated TPM4 may be an early event in colon tumorigenesis[3][5].
Downregulation in Cancer:
-
Invasive Breast Cancer: Decreased expression of the Tpm4.1 isoform is associated with increased cell migration and invasion, and a poor prognosis. Loss of Tpm4.1 disrupts cell-cell adhesions and promotes invasive behavior through the Rac1-myosin IIB signaling pathway.
-
Colon Cancer (advanced stages): While upregulated in early stages, low TPM4 expression has been associated with a poor prognosis in later stages of colon cancer, suggesting a dual role during tumor progression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study TPM4 gene expression and regulation.
Workflow for Studying TPM4 Regulation
Detailed Methodologies
(Please note: These are generalized protocols and may require optimization for specific cell types and experimental conditions.)
5.2.1. RNA Extraction and Reverse Transcription Quantitative PCR (RT-qPCR)
-
Objective: To quantify TPM4 mRNA expression levels.
-
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
qPCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and TPM4-specific primers. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative expression of TPM4 can be calculated using the ΔΔCt method.
-
5.2.2. Protein Extraction and Western Blotting
-
Objective: To detect and quantify TPM4 protein levels.
-
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for TPM4 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) for normalization.
-
5.2.3. Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if a specific transcription factor binds to the TPM4 promoter in vivo.
-
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers designed to amplify the putative binding site in the TPM4 promoter.
-
5.2.4. Luciferase Reporter Assay
-
Objective: To assess the regulatory activity of the TPM4 promoter or the effect of miR-133a on the TPM4 3'-UTR.
-
Protocol:
-
Construct Generation: Clone the TPM4 promoter region or the 3'-UTR containing the miR-133a binding site into a luciferase reporter vector (e.g., pGL3).
-
Transfection: Co-transfect the reporter construct along with a control vector (e.g., Renilla luciferase) into cells. For promoter activity assays, also co-transfect an expression vector for the transcription factor of interest. For 3'-UTR assays, co-transfect with a miR-133a mimic or inhibitor.
-
Cell Lysis and Luciferase Measurement: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Conclusion and Future Directions
TPM4 is a critical regulator of the actin cytoskeleton with diverse and context-dependent roles in normal physiology and disease. Its expression is intricately regulated by a network of transcription factors, signaling pathways, and post-transcriptional and epigenetic mechanisms. The dysregulation of TPM4 in various cancers highlights its potential as a diagnostic marker and a therapeutic target.
Future research should focus on:
-
Validating the role of predicted transcription factors in regulating TPM4 expression in different cellular contexts.
-
Elucidating the precise downstream effectors of major signaling pathways (TGF-β, PI3K/AKT, MAPK) that directly modulate TPM4 transcription.
-
Conducting comprehensive epigenetic profiling of the TPM4 locus to understand how DNA methylation and histone modifications contribute to its dysregulation in disease.
-
Investigating the therapeutic potential of targeting TPM4 or its regulatory pathways in cancer and other diseases.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the complex biology of TPM4 and translate this knowledge into novel clinical applications.
References
- 1. Tissue expression of TPM4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. longdom.org [longdom.org]
- 3. The miR-133a, TPM4 and TAp63γ Role in Myocyte Differentiation Microfilament Remodelling and Colon Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAp63 regulates bone remodeling by modulating the expression of TNFRSF11B/Osteoprotegerin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tropomyosin-4 protein structure and domains
An In-depth Technical Guide to Tropomyosin-4 (TPM4): Protein Structure, Domains, and Therapeutic Potential
Executive Summary: this compound (TPM4) is a critical actin-binding protein belonging to the tropomyosin family, which is integral to the regulation of the cytoskeleton in both muscle and non-muscle cells.[1] As a coiled-coil dimeric protein, TPM4 polymerizes along actin filaments, providing stability and regulating the access of other actin-binding proteins, thereby influencing cellular processes such as muscle contraction, cell motility, and intracellular transport.[1][2][3] The TPM4 gene generates multiple isoforms through alternative splicing, with high molecular weight (HMW) and low molecular weight (LMW) variants exhibiting distinct cellular functions and expression patterns.[4] Dysregulation of TPM4 expression is implicated in numerous pathologies, most notably in cancer, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[5][6] This dual role has positioned TPM4 as a significant biomarker and a potential therapeutic target. This document provides a comprehensive overview of the TPM4 protein structure, its functional domains and isoforms, its role in key signaling pathways, and the experimental methodologies used for its characterization.
Molecular Structure of TPM4
Tropomyosins are archetypal α-helical coiled-coil proteins.[4] The structure of TPM4 is defined by the assembly of two parallel polypeptide chains into a stable dimer that extends along the actin filament.
Primary and Secondary Structure
The primary structure of TPM4 is characterized by a repeating seven-amino-acid pattern, known as a heptad repeat, denoted as (a-b-c-d-e-f-g)n.[4] In this repeat, the 'a' and 'd' positions are typically occupied by hydrophobic residues.[4] This arrangement is fundamental to the formation of the coiled-coil secondary structure, where the hydrophobic residues at the 'a' and 'd' positions form a hydrophobic core that holds the two α-helices together.[4] This structure is highly conserved across all tropomyosin isoforms.[4]
Tertiary and Quaternary Structure
The tertiary structure of TPM4 is the elongated α-helical coiled-coil dimer.[4] These dimers then associate head-to-tail to form continuous polymers that lie in the major groove of the actin filament.[1] This end-to-end polymerization is a critical feature of tropomyosin function, allowing it to span the length of the actin filament and provide cooperative regulation.
Domains and Isoforms of TPM4
The function of TPM4 is dictated by its specific domains and the variety of isoforms expressed from its gene.
Key Functional Domains
-
Actin-Binding Sites: Tropomyosins feature periodic binding sites for actin. Each TPM4 dimer is designed to interact with six or seven actin monomers along the filament, a feature conserved across the tropomyosin family.[7]
-
Head-to-Tail Overlap Region: The N- and C-termini of the TPM4 protein contain sequences that mediate the head-to-tail polymerization along the actin filament, ensuring the formation of a continuous regulatory strand.
-
Troponin Binding Regions: In striated muscle, tropomyosin interacts with the troponin complex to confer calcium sensitivity to contraction.[8] While less studied in TPM4 specifically, other tropomyosin isoforms have well-characterized troponin T (TnT) binding regions, and it is presumed that muscle-expressed TPM4 isoforms contain analogous domains.[8][9]
Major Isoforms of TPM4
The human TPM4 gene produces a variety of isoforms via alternative splicing and the use of alternate promoters.[10] This diversity generates functionally distinct proteins. The two most well-characterized categories are High Molecular Weight (HMW) and Low Molecular Weight (LMW) isoforms.
-
High Molecular Weight (HMW) Isoforms (e.g., Tpm4.1): These isoforms are typically around 284 amino acids in length.[4][10] Tpm4.1 has been identified as a novel HMW isoform whose loss is associated with invasive behavior in breast cancer cells.[4]
-
Low Molecular Weight (LMW) Isoforms (e.g., Tpm4.2): These isoforms are typically around 248 amino acids.[4][10] Tpm4.2 is expressed in many tissues and is a primary isoform in the postsynaptic space of neurons.[11] It is also known to enhance stress fiber formation.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for the major human TPM4 isoforms.
| Property | Tpm4.1 (HMW Isoform) | Tpm4.2 (LMW Isoform / Canonical) | Source |
| UniProt Accession | A0A2R8YHD2 | P67936-1 | [12][13] |
| Amino Acid Length | 284 | 248 | [4][10][13] |
| Molecular Weight (Da) | ~33,000 (Calculated) | 28,683 (UniProt) / ~30,700 (Recombinant) | [13][14] |
| Primary Function | Maintenance of cell-cell adhesion, tumor suppression | Cytoskeletal organization, stress fiber formation | [2][4] |
Cellular Functions and Signaling Pathways
TPM4 is a multifaceted protein that regulates the actin cytoskeleton and is involved in numerous signaling pathways, particularly those related to cell motility and cancer progression.
Cytoskeletal Regulation
TPM4 binds to actin filaments, stabilizing them and regulating their interaction with other proteins like myosin and cofilin.[11][15] By doing so, it plays a crucial role in the formation and maintenance of cellular structures such as stress fibers.[2][16] Different TPM4 isoforms can define distinct populations of actin filaments within a cell, each with specific functions.[2] For instance, Tpm4.2 enhances the ability of non-muscle myosin IIA to generate tension, influencing cell motility.[16]
Role in Cancer Progression
The expression of TPM4 is frequently altered in cancer.[2] Depending on the cancer type and the specific isoform, TPM4 can act as either an oncogene or a tumor suppressor. For example, TPM4 is upregulated in gastric cancer and promotes cell migration and invasion.[6][17] Conversely, low TPM4 expression is associated with a poor prognosis in breast cancer.[4]
A key signaling pathway involves the isoform Tpm4.1, which has been shown to suppress invasive behavior in breast epithelial cells. Loss of Tpm4.1 leads to an increase in the activity of the small GTPase Rac1. Activated Rac1, in turn, alters the localization of myosin IIB, disrupting cell-cell adhesions and promoting a more migratory and invasive phenotype.[4][18]
TPM4 as a Drug Target
The differential expression of TPM4 in tumors compared to normal tissues makes it a promising candidate for drug development. In several cancers, including gastric, liver, and pancreatic cancer, elevated TPM4 expression correlates with poor prognosis, suggesting that inhibiting TPM4 could be a viable therapeutic strategy.[17] Furthermore, TPM4-ALK fusion proteins are known drivers in inflammatory myofibroblastic tumors, making the fusion protein a direct target for ALK inhibitors.[10] The development of small molecules that can specifically disrupt the interaction of certain TPM4 isoforms with the actin cytoskeleton is an active area of research.[5]
Key Experimental Methodologies
The characterization of TPM4's structure and function relies on a combination of structural biology, biochemical, and biophysical techniques.
Structural Analysis: X-ray Crystallography
X-ray crystallography is used to determine the high-resolution three-dimensional structure of proteins. The process for TPM4 would follow these general steps.
Detailed Protocol:
-
Protein Expression and Purification: Express recombinant human TPM4 (a specific isoform) in E. coli or another suitable expression system. Purify the protein to homogeneity using chromatographic techniques (e.g., ion exchange and size exclusion chromatography).
-
Crystallization: Screen for crystallization conditions using methods like hanging-drop or sitting-drop vapor diffusion.[19] A typical setup involves mixing the purified TPM4 protein solution (1-2 µL) with an equal volume of a precipitant solution on a coverslip.[19] This coverslip is then inverted and sealed over a reservoir containing a higher concentration of the precipitant solution.[19] Crystals may form over days or weeks as water vapor diffuses from the drop to the reservoir, slowly increasing the protein concentration. For tropomyosin, spermine (B22157) has been used to neutralize acidic side-chains and promote packing.[20]
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen to prevent radiation damage.[21] The crystal is then mounted on a goniometer and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[21]
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein, from which an atomic model of the TPM4 structure can be built and refined.
Analysis of Protein-Protein Interactions: Actin Co-sedimentation Assay
This biochemical assay is the gold standard for determining if a protein binds to filamentous actin (F-actin) and for quantifying the binding affinity.[22]
Detailed Protocol:
-
Actin Polymerization: Prepare monomeric (G)-actin from a purified source (e.g., rabbit skeletal muscle or non-muscle human platelets).[23] Induce polymerization into filamentous (F)-actin by adding a polymerization buffer containing KCl, MgCl₂, and ATP, followed by incubation at room temperature for at least one hour.[23][24]
-
Binding Reaction: Incubate a fixed concentration of F-actin with varying concentrations of the purified TPM4 protein in a buffered solution for 30-60 minutes at room temperature.[22][24]
-
Ultracentrifugation: Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 15-30 minutes).[24]
-
Analysis: Carefully separate the supernatant (containing unbound proteins) from the pellet (containing F-actin and bound proteins). Resuspend the pellet in a sample buffer.
-
Quantification: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. Stain the gel (e.g., with Coomassie Blue) and quantify the amount of TPM4 in each fraction using densitometry. The amount of bound TPM4 can then be plotted against the concentration of free TPM4 to determine the binding affinity (Kd).
Biophysical Characterization: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure and thermal stability of proteins.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of purified TPM4 in a suitable buffer at a known concentration (e.g., 1 mg/mL).[25]
-
Spectrum Acquisition: Record the CD spectrum of the protein solution at a low temperature (e.g., 5°C) in the far-UV range (typically 190-260 nm). The characteristic spectrum for an α-helical protein like TPM4 will show two negative peaks around 208 and 222 nm.[25]
-
Thermal Denaturation (Melting Curve): To measure thermal stability, monitor the CD signal at 222 nm while gradually increasing the temperature at a constant rate (e.g., 1°C/min).[25]
-
Data Analysis: Plot the ellipticity at 222 nm as a function of temperature. The resulting curve represents the unfolding of the α-helical structure. The midpoint of this transition (Tm) is the melting temperature, a measure of the protein's thermal stability. The thermal unfolding of Tpm4.2 has been shown to have a main transition at 48.6°C.[25]
References
- 1. TPM4 tropomyosin 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Gene - TPM4 [maayanlab.cloud]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Research Advances in the Role of the Tropomyosin Family in Cancer [mdpi.com]
- 6. TPM4 influences the initiation and progression of gastric cancer by modulating ferroptosis via SCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of tropomyosin's role in cardiac function and disease using thin-filament reconstituted myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INVESTIGATIONS INTO TROPOMYOSIN FUNCTION USING MOUSE MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of co-crystals of tropomyosin and troponin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. prospecbio.com [prospecbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Integrated pan-cancer analysis and experimental verification of the roles of tropomyosin 4 in gastric cancer [frontiersin.org]
- 18. TPM4 | Cancer Genetics Web [cancer-genetics.org]
- 19. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 20. A new crystal form of tropomyosin. Preliminary X-ray diffraction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. phys.libretexts.org [phys.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 25. mdpi.com [mdpi.com]
Cellular Localization of Tropomyosin-4 Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin-4 (TPM4), a member of the tropomyosin family of actin-binding proteins, plays a crucial role in regulating the function and stability of actin filaments in both muscle and non-muscle cells.[1][2] The TPM4 gene generates multiple protein isoforms through alternative splicing, each exhibiting distinct spatial and temporal expression patterns, which in turn dictates their specific cellular functions.[3][4] Understanding the precise subcellular localization of these isoforms is paramount for elucidating their roles in cellular processes such as cell motility, morphogenesis, and intracellular transport, as well as their involvement in pathological conditions like cancer.[5][6] This technical guide provides a comprehensive overview of the cellular localization of TPM4 isoforms, detailing quantitative data, experimental methodologies, and associated signaling pathways.
Data Presentation: Subcellular Distribution of TPM4 Isoforms
Precise quantitative data detailing the percentage distribution of TPM4 isoforms across different subcellular compartments (e.g., cytoplasm, cytoskeleton, nucleus) is limited in the current literature. However, a combination of qualitative immunofluorescence data and relative quantitative data from various studies provides significant insights into their localization. The following tables summarize the known localization and relative expression of major TPM4 isoforms.
Table 1: Qualitative Subcellular Localization of TPM4 Isoforms
| Isoform | Primary Localization | Secondary/Condition-Specific Localization | Cell Type Examples | References |
| Tpm4.1 | Cell-cell adhesions, Cortical actin bundles | Stress fibers (upon redistribution) | MCF10A breast epithelial cells | [6][7] |
| Tpm4.2 | Cytosol, Actin filaments (stress fibers) | Neuronal growth cones, Post-synaptic density | Fibroblasts, Neurons, Platelets | [8][9][10][11] |
| TPM4α | Sarcomeric thin filaments (Heart) | Not prominently described in non-muscle cells | Bovine cardiac muscle | [3][12][13] |
| TPM4ε | Associated with skeletal muscle tissue | Not extensively characterized | Bovine skeletal muscle | [3][12] |
Table 2: Relative Quantitative Expression and Distribution of TPM4 Isoforms
| Isoform | Comparison | Relative Abundance | Method | References | | :--- | :--- | :--- | :--- | | TPM4α vs. other TPMs | Bovine Heart vs. Skeletal Muscle | Higher in heart | qRT-PCR |[3][13] | | TPM4ε vs. other TPMs | Bovine Skeletal Muscle vs. Heart | Higher in skeletal muscle | qRT-PCR |[3][13] | | Tpm4.2 (tagged) vs. endogenous Tpm4.2 | Homozygous Tpm4.2-APEX2 PMEFs | Tagged protein is ~10% of wild-type endogenous levels | Western Blot Densitometry |[8] | | Tpm4.2 | Mouse Brain Homogenate vs. Post-Synaptic Density (PSD) | Enriched in the PSD fraction | Quantitative Western Blot |[10] |
Experimental Protocols
Determining the subcellular localization of TPM4 isoforms requires specific and optimized experimental protocols. Below are detailed methodologies for key techniques.
Immunofluorescence Staining for TPM4 Isoforms in Adherent Cells
This protocol is adapted for visualizing TPM4 isoforms, which are primarily cytoskeletal proteins.
Materials:
-
Glass coverslips (#1.5 thickness)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 0.1% Triton X-100
-
Primary Antibodies (see Table 3 for examples)
-
Fluorochrome-conjugated Secondary Antibodies
-
Nuclear Stain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
Table 3: Example Primary Antibodies for TPM4 Isoforms
| Antibody | Specificity | Application |
| LC24 | Recognizes Tpm4.1 and Tpm4.2 | IF, WB |
| δ/9d | Recognizes both Tpm4.1 and Tpm4.2 (C-terminus) | IF, WB |
| TM311 | Recognizes HMW tropomyosins | IF, WB |
Procedure:
-
Cell Culture: Seed adherent cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Rinsing: Gently aspirate the culture medium and rinse the cells twice with pre-warmed PBS.
-
Fixation: Add 4% PFA to the cells and incubate for 15-20 minutes at room temperature. This cross-links proteins and preserves cell morphology.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature. This minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the TPM4 isoform-specific primary antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100). Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.
-
Nuclear Staining: If desired, incubate with a nuclear stain like DAPI (1 μg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Final Wash: Rinse the cells twice with PBS.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope.
Subcellular Fractionation by Differential Centrifugation
This protocol allows for the separation of cellular components into cytoplasmic, membrane, nuclear, and cytoskeletal fractions, which can then be analyzed by quantitative Western blotting.
Materials:
-
Cell scraper
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Refrigerated centrifuge and ultracentrifuge
-
Fractionation Buffer (Hypotonic): 20 mM HEPES (pH 7.4), 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA. Add protease and phosphatase inhibitors just before use.
-
Detergent (e.g., NP-40)
-
Nuclear Extraction Buffer
-
Cytoskeletal Pellet Extraction Buffer (e.g., RIPA buffer)
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping and transfer to a centrifuge tube.
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the pellet in ice-cold Fractionation Buffer and incubate on ice for 15-20 minutes to allow the cells to swell.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer. Monitor lysis under a microscope.
-
-
Nuclear Fraction Isolation:
-
Centrifuge the lysate at 700-1000 x g for 10 minutes at 4°C.
-
The supernatant contains the cytoplasmic and membrane fractions. Carefully collect it and keep it on ice.
-
The pellet contains the nuclei. Wash this pellet with Fractionation Buffer and centrifuge again. The final pellet is the nuclear fraction.
-
-
Cytoplasmic and Membrane Fraction Separation:
-
Centrifuge the supernatant from step 3 at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The supernatant is the soluble cytoplasmic fraction .
-
The pellet is the membrane fraction .
-
-
Cytoskeletal Fraction Isolation:
-
The initial pellet after cell lysis (containing nuclei and the cytoskeleton) can be further processed. After nuclear extraction using a specific buffer, the remaining insoluble pellet is the cytoskeletal fraction . This can be solubilized in a strong lysis buffer like RIPA buffer.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each fraction.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and quantitative Western blotting using TPM4 isoform-specific antibodies.
-
Live-Cell Imaging of GFP-Tagged TPM4 Isoforms
This method allows for the visualization of the dynamics of TPM4 isoforms in living cells.
Materials:
-
Expression vector containing a TPM4 isoform fused to a fluorescent protein (e.g., GFP, mCherry).
-
Transfection reagent.
-
Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).
-
Glass-bottom imaging dishes.
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish.
-
Transfection: When cells are at 70-80% confluency, transfect them with the fluorescently-tagged TPM4 expression vector using a suitable transfection reagent according to the manufacturer's protocol. It is recommended to create stable cell lines for long-term and reproducible imaging.
-
Expression: Allow 24-48 hours for the cells to express the fusion protein.
-
Imaging Preparation: Just before imaging, replace the culture medium with a live-cell imaging medium that maintains pH and has low autofluorescence.
-
Live-Cell Imaging:
-
Place the dish on the stage of the live-cell imaging microscope within the environmental chamber.
-
Allow the cells to acclimate for at least 30 minutes.
-
Acquire images using the appropriate filter sets for the fluorescent protein. For time-lapse imaging, set the desired interval and duration. Minimize light exposure to reduce phototoxicity.
-
-
Data Analysis: Analyze the resulting images or time-lapse series to determine the localization and dynamics of the tagged TPM4 isoform.
Signaling Pathways and Experimental Workflows
The localization and function of TPM4 isoforms are regulated by and, in turn, regulate various signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships and the experimental workflows used to study them.
Signaling Pathway Diagrams
Caption: Tpm4.1 regulation of Rac1 signaling in cell adhesion and invasion.
Caption: Involvement of TPM4 in TGF-β and PI3K/Akt signaling pathways.
Experimental Workflow Diagrams
Caption: Immunofluorescence workflow for TPM4 isoform localization.
Caption: Subcellular fractionation workflow for isolating TPM4-containing fractions.
Conclusion
The cellular localization of this compound isoforms is a complex and dynamic process that is critical to their function in regulating the actin cytoskeleton. While Tpm4.1 is prominently found at cell-cell junctions, Tpm4.2 shows a more general association with the cytosol and stress fibers, with specific enrichment in neuronal structures. The differential localization of these and other TPM4 isoforms dictates their interaction with various actin-binding proteins and their involvement in signaling pathways such as those mediated by Rac1, TGF-β, and PI3K/Akt. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular distribution of TPM4 isoforms, which will be essential for further elucidating their physiological and pathological roles and for the development of novel therapeutic strategies targeting the actin cytoskeleton.
References
- 1. Top-down Targeted Proteomics for Deep Sequencing of Tropomyosin Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropomyosin isoform diversity and neuronal morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropomyosin isoforms and reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Single molecule visualization of tropomyosin isoform organization in the mammalian actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Developmental Profiling of Tropomyosin Expression in Mouse Brain Reveals Tpm4.2 as the Major Post-synaptic Tropomyosin in the Mature Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel TPM4 isoform transcript and comparison to the expression of other tropomyosin isoforms in bovine cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel TPM4 isoform transcript and comparison to the expression of other tropomyosin isoforms in bovine cardiac and skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel TPM4 Splice Variants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of novel splice variants of Tropomyosin 4 (TPM4). It is designed to serve as a core resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of associated signaling pathways.
Introduction to TPM4 and Alternative Splicing
Tropomyosin 4 (TPM4) is an actin-binding protein encoded by the TPM4 gene. Through alternative splicing, the TPM4 gene can produce multiple distinct mRNA variants, leading to a diversity of protein isoforms. These isoforms can have different functional properties and expression patterns, playing varied roles in both normal physiological processes and in diseases such as cancer.[1][2] The discovery of novel TPM4 splice variants has opened new avenues for understanding its role in cellular dynamics and pathology.
Newly Identified TPM4 Splice Variants
Recent research has led to the identification of previously uncharacterized splice variants of TPM4 in different species.
-
TPM4ε in Bovine Muscle: A novel splice variant, designated TPM4ε, has been cloned and sequenced from bovine striated muscles.[1][2] This discovery was made alongside the characterization of the more common sarcomeric isoform, TPM4α.[1][2]
-
TPM4α and TPM4δ in Humans: In humans, the sarcomeric isoform TPM4α was identified, along with another splice variant, TPM4δ.[3] The expression of these isoforms has been observed in adult heart, fetal heart, and skeletal muscle.[3]
Quantitative Expression Analysis of TPM4 Splice Variants
The expression levels of TPM4 splice variants can vary significantly between different tissue types and developmental stages. Quantitative real-time PCR (qRT-PCR) has been a key technique in determining the relative and absolute copy numbers of these transcripts.
Table 1: Relative Expression of TPM4 Splice Variants in Bovine Striated Muscle [1][2]
| Splice Variant | Tissue with Higher Expression | Fold Difference (approx.) |
| TPM4α | Bovine Heart | 5-fold higher than in skeletal muscle |
| TPM4ε | Bovine Skeletal Muscle | 3-fold higher than in cardiac muscle |
Table 2: Protein Expression of Tropomyosin Isoforms in Bovine Striated Muscle [1][2]
| Tissue | TPM1 | TPM2 | TPM3α, TPM4α, TPM4ε |
| Bovine Heart Extract | 91.66% | 8.33% | Not detected |
| Bovine Skeletal Muscle Extract | 57% | 42.87% | Not detected |
Table 3: Relative Expression of Human TPM4 Splice Variants [3]
| Splice Variant | Tissue | Relative Expression Level |
| TPM4α | Fetal Heart | Significantly higher than in adult heart and skeletal muscle |
| TPM4α | Adult Heart & Skeletal Muscle | Expressed |
| TPM4δ | Fetal Heart, Adult Heart, Skeletal Muscle | Expressed |
Experimental Protocols
The identification and characterization of novel TPM4 splice variants rely on a combination of molecular and proteomic techniques.
RNA Isolation and cDNA Synthesis
Total RNA is extracted from tissue samples using standard protocols, followed by cDNA synthesis using reverse transcriptase. For specific analysis of TPM4 splice variants, isoform-specific primers can be used during the cDNA synthesis step.[3]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to quantify the expression levels of different TPM4 splice variants.
-
Primer Design: Isoform-specific primer pairs are designed to amplify unique regions of each splice variant.[3]
-
Reaction Mix: A typical reaction mix includes cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Thermal Cycling: The PCR program generally consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.
-
Data Analysis: Relative quantification is often performed using the ΔΔCt method, with a stable housekeeping gene used for normalization.[3]
2D Western Blotting
2D Western blotting is used to separate and identify TPM protein isoforms.
-
Protein Extraction: Proteins are extracted from tissue or cell lysates.
-
Isoelectric Focusing (IEF): The first dimension of separation is based on the isoelectric point (pI) of the proteins.
-
SDS-PAGE: The second dimension separates the proteins based on their molecular weight.
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody that recognizes tropomyosin isoforms (e.g., CH1 monoclonal antibody), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][2]
-
Visualization: The protein spots are visualized using a chemiluminescent substrate.
Mass Spectrometry
Mass spectrometry is used to definitively identify the protein isoforms present in the spots excised from the 2D Western blot gels.
-
In-Gel Digestion: The protein spots are excised, and the proteins are digested with an enzyme such as trypsin.
-
Peptide Extraction: The resulting peptides are extracted from the gel.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[1]
-
Database Searching: The obtained mass spectra are searched against protein databases to identify the proteins present in the original spot.[1] The identification of unique peptides is crucial for distinguishing between different isoforms.
TPM4 Splice Variants in Signaling Pathways and Disease
Emerging evidence suggests that TPM4 and its splice variants are involved in various signaling pathways, particularly in the context of cancer.
TPM4 in Ferroptosis
In gastric cancer, TPM4 has been shown to modulate ferroptosis, a form of iron-dependent programmed cell death. Downregulation of TPM4 can induce ferroptosis by inhibiting the expression of Stearoyl-CoA Desaturase 1 (SCD1).[4][5]
Caption: TPM4 regulates ferroptosis in gastric cancer via SCD1.
TPM4 in Rac1 Signaling and Cell Invasion
A high molecular weight isoform of TPM4, Tpm4.1, has been implicated in the regulation of cell-cell adhesions and invasive behavior in breast epithelial cells. Loss of Tpm4.1 can lead to increased Rac1 signaling, which in turn disrupts the localization of myosin IIB, promoting cell migration and invasion.[2][6]
Caption: Tpm4.1 inhibits cell invasion by suppressing Rac1 signaling.
TPM4 and Epithelial-Mesenchymal Transition (EMT)
The tropomyosin family of proteins, including TPM4, is involved in regulating the actin cytoskeleton. Aberrant expression of tropomyosins has been associated with the remodeling of actin filaments during Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[7]
Caption: Modulation of TPM4 expression is implicated in EMT.
Conclusion
The discovery and characterization of novel TPM4 splice variants are expanding our understanding of the complex roles this protein family plays in cellular function and disease. The differential expression patterns and distinct functional implications of these isoforms, particularly in the context of cancer-related signaling pathways, highlight their potential as diagnostic markers and therapeutic targets. Further research into the specific mechanisms of action of each TPM4 splice variant will be crucial for the development of targeted therapies.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Tropomyosin-4 with Actin Filaments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin-4 (TPM4) is a member of the tropomyosin family of actin-binding proteins, which play a crucial role in regulating the function and dynamics of actin filaments in both muscle and non-muscle cells.[1][2] Tropomyosins are coiled-coil dimers that polymerize in a head-to-tail fashion along the length of actin filaments, providing stability and regulating the access of other actin-binding proteins.[2][3] The TPM4 gene gives rise to at least two main isoforms, the high-molecular-weight Tpm4.1 and the low-molecular-weight Tpm4.2, through alternative splicing.[4][5] These isoforms exhibit distinct expression patterns and functional properties, contributing to the specification of functionally distinct actin filament populations within the cell.[5][6] This technical guide provides a comprehensive overview of the interaction between TPM4 and actin filaments, focusing on quantitative data, experimental methodologies, and the associated signaling pathways.
Quantitative Data on TPM4-Actin Interaction
The interaction between TPM4 and actin filaments is characterized by a moderate to high affinity. The binding is cooperative, meaning the binding of one TPM4 molecule increases the affinity of subsequent molecules to the actin filament. The apparent dissociation constant (Kd(app)) is a key parameter to quantify this interaction.
| Tropomyosin Isoform | Apparent Dissociation Constant (Kd(app)) for F-actin (µM) | Hill Coefficient (h) | Reference |
| Tpm4.2 | 0.4 - 1.1 | Not Reported | [1] |
| Tpm4.1 | 3.02 ± 0.22 | Not Reported | [4][5] |
| Tpm4.2 | 1.07 ± 0.07 | Not Reported | [4][5] |
Note: The Hill coefficient (h) is a measure of cooperativity. Higher values indicate stronger cooperativity. While not always reported, high molecular weight tropomyosins generally show higher cooperativity than low molecular weight isoforms.[6] The precise on- and off-rates for TPM4 binding to actin are not yet well-defined in the literature and represent an area for future investigation.
Signaling Pathways Involving TPM4-Actin Interaction
The interaction of TPM4 with actin filaments is not a static structural role but is integrated into cellular signaling networks that control cell morphology, migration, and invasion. One of the key pathways identified involves the regulation of the Rho GTPase, Rac1.
Tpm4.1-Actin-Rac1 Signaling Pathway
Downregulation of the Tpm4.1 isoform has been shown to lead to an increase in Rac1 activity.[7][8] Rac1 is a critical regulator of actin polymerization, lamellipodia formation, and cell migration.[9] The increased Rac1 activity upon Tpm4.1 loss leads to alterations in the actin cytoskeleton, disruption of cell-cell adhesions, and an invasive phenotype in breast epithelial cells.[7][8] This suggests that Tpm4.1, through its interaction with actin filaments, acts as a negative regulator of Rac1 signaling.
Caption: Tpm4.1-Actin-Rac1 Signaling Pathway.
Experimental Protocols
Co-sedimentation Assay to Determine TPM4 Binding to F-actin
This protocol is a standard method to determine the in vitro binding of a protein to filamentous actin.
Materials:
-
Purified recombinant TPM4 (isoform of interest)
-
Rabbit skeletal muscle actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
High-speed ultracentrifuge and appropriate rotors (e.g., TLA100)
-
SDS-PAGE equipment and reagents
-
Densitometry software for quantification
Procedure:
-
Actin Polymerization:
-
Prepare G-actin in G-buffer.
-
Induce polymerization to F-actin by adding 1/10th volume of 10x Polymerization Buffer.
-
Incubate at room temperature for at least 1 hour.
-
-
Binding Reaction:
-
In microcentrifuge tubes, mix a constant concentration of F-actin (e.g., 5 µM) with varying concentrations of the TPM4 isoform.
-
Include a control with TPM4 alone (no actin) to assess for its sedimentation.
-
Incubate the binding reactions at room temperature for 30-60 minutes.
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 22°C to pellet the F-actin and any bound proteins.
-
-
Sample Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of 1x SDS-PAGE sample buffer equal to the supernatant volume.
-
Run equal volumes of the supernatant and pellet fractions on an SDS-PAGE gel.
-
-
Quantification:
-
Stain the gel with Coomassie Blue or perform a Western blot using an anti-TPM4 antibody.
-
Quantify the amount of TPM4 in the pellet and supernatant fractions using densitometry.
-
Plot the concentration of bound TPM4 versus the concentration of free TPM4 to determine the dissociation constant (Kd) and stoichiometry.
-
Pyrene-Actin Polymerization Assay to Assess TPM4's Effect on Actin Dynamics
This assay measures the rate of actin polymerization in the presence and absence of TPM4.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Purified TPM4
-
G-buffer
-
10x Polymerization Buffer
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare Monomer Mix:
-
Prepare a mixture of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.
-
-
Set up Reaction:
-
In a fluorometer cuvette, add the desired concentration of TPM4 to the reaction buffer.
-
Initiate polymerization by adding the G-actin/pyrene-G-actin monomer mix and 1/10th volume of 10x Polymerization Buffer.
-
-
Measure Fluorescence:
-
Immediately begin recording the fluorescence intensity over time. The fluorescence of pyrene-actin increases significantly upon its incorporation into a filament.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of polymerization.
-
Compare the polymerization rates in the presence and absence of different TPM4 isoforms to determine their effect on actin assembly.
-
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for characterizing the TPM4-actin interaction, from protein production to biophysical analysis.
Caption: Workflow for TPM4-Actin Interaction Studies.
Conclusion
This compound isoforms are critical regulators of actin filament function, with distinct biophysical properties and cellular roles. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate interactions between TPM4 and actin. Understanding the nuances of these interactions, particularly the isoform-specific effects and their regulation through signaling pathways, will be crucial for elucidating the role of TPM4 in cellular processes and its potential as a therapeutic target in diseases such as cancer where its expression is often dysregulated.[7][8] Future research focusing on the precise kinetics of binding, the structural basis of isoform specificity, and the detailed mapping of upstream and downstream signaling events will undoubtedly provide deeper insights into the multifaceted role of TPM4 in cellular biology.
References
- 1. Structural and Functional Peculiarities of Cytoplasmic Tropomyosin Isoforms, the Products of TPM1 and TPM4 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The impact of tropomyosins on actin filament assembly is isoform specific - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
The Role of Tropomyosin-4 in Muscle Remodeling and Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomyosin-4 (TPM4), a member of the tropomyosin family of actin-binding proteins, is emerging as a critical regulator of muscle remodeling and regeneration. This technical guide provides a comprehensive overview of the current understanding of TPM4's function in these processes. It details TPM4's involvement in the formation of novel cytoskeletal structures within muscle fibers, its upregulation in response to injury and disease, and its interplay with key signaling pathways. This document summarizes quantitative data on TPM4 expression, provides detailed experimental protocols for its study, and visualizes complex biological processes using signaling pathway and workflow diagrams to facilitate further research and therapeutic development.
Introduction
Skeletal muscle possesses a remarkable capacity for regeneration following injury. This complex process involves the activation of satellite cells, their proliferation and differentiation into myoblasts, and subsequent fusion to form new myofibers or repair existing ones. The dynamic remodeling of the actin cytoskeleton is fundamental to these events. Tropomyosins, a family of coiled-coil proteins, are key regulators of actin filament stability and function. While the roles of muscle-specific tropomyosins in contraction are well-established, the functions of non-muscle or cytoskeletal isoforms in muscle biology are increasingly being appreciated.
This compound (TPM4) is a cytoskeletal tropomyosin that has been identified as a significant player in muscle remodeling and regeneration.[1][2] It is upregulated in paradigms of muscle repair, including induced regeneration and in muscle diseases with regenerative features like muscular dystrophy.[1][2] TPM4 defines novel actin filament compartments within muscle fibers, suggesting a specialized role in the architectural changes that occur during muscle repair.[1][2] This guide will delve into the technical details of TPM4's function, providing researchers with the necessary information to investigate its role further and explore its potential as a therapeutic target.
Quantitative Data on TPM4 Expression in Muscle
Quantitative analysis of TPM4 expression provides insights into its regulation during muscle homeostasis, remodeling, and regeneration. The following tables summarize the available quantitative data from various studies.
| Organism | Muscle Type | Condition | TPM4 Isoform | Fold Change (mRNA) | Absolute Copy Number (per mg total RNA) | Reference |
| Bovine | Heart | Normal | TPM4α | ~5-fold higher than skeletal muscle | Not specified | [3] |
| Bovine | Skeletal Muscle | Normal | TPM4α | - | Not specified | [3] |
| Bovine | Heart | Normal | TPM4ε | Lower than skeletal muscle | Not specified | [3] |
| Bovine | Skeletal Muscle | Normal | TPM4ε | Higher than heart | Not specified | [3] |
| Human | Fetal Heart | Normal | TPM4α | Significantly higher than adult heart and skeletal muscle | Not specified | [4] |
| Human | Adult Heart | Normal | TPM4α | Higher than skeletal muscle | Not specified | [4] |
| Human | Skeletal Muscle | Normal | TPM4α | - | Not specified | [4] |
| Organism | Condition | TPM Isoform | Fold Change (Protein) | Reference |
| Human | 30-day intermittent fasting | TPM4 | ~15-fold increase (glycoprotein levels) | [5] |
Key Experiments and Detailed Methodologies
Investigating the role of TPM4 in muscle remodeling and regeneration requires a variety of molecular and cellular techniques. This section provides detailed protocols for key experiments.
Cardiotoxin (B1139618) (CTX)-Induced Muscle Injury Model
A widely used in vivo model to study synchronous muscle regeneration.
-
Objective: To induce acute muscle injury and monitor the expression and localization of TPM4 during the subsequent regeneration process.
-
Procedure:
-
Anesthetize adult mice (e.g., C57BL/6) using an approved protocol.
-
Inject 50-100 µL of cardiotoxin (CTX) solution (10-20 µM in sterile saline) directly into the tibialis anterior (TA) muscle of one leg. The contralateral leg can be injected with saline as a control.
-
At desired time points post-injection (e.g., 1, 3, 5, 7, 14, and 21 days), euthanize the mice and carefully dissect the TA muscles.
-
Process the muscle tissue for downstream analysis (e.g., histology, immunohistochemistry, Western blotting, or RNA extraction).
-
Immunohistochemistry (IHC) for TPM4 in Muscle Tissue
-
Objective: To visualize the localization of TPM4 protein within muscle tissue sections.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen muscle sections.
-
Primary antibody: Anti-Tropomyosin-4 antibody (e.g., clone 2D2A12, Merck Millipore, Cat. No. MABT1334, at a starting dilution of 1:500; or a polyclonal antibody like Thermo Fisher PA5-143162 at a recommended concentration of 2.5 µg/mL).[1][2]
-
Secondary antibody: HRP-conjugated or fluorescently-labeled secondary antibody appropriate for the primary antibody host species.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking solution (e.g., 5% normal goat serum in PBS).
-
DAB substrate kit (for HRP) or mounting medium with DAPI (for fluorescence).
-
-
Protocol for FFPE Sections:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Perform heat-induced epitope retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Wash sections with PBS.
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 15 minutes (for HRP detection).
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-TPM4 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
For HRP detection, develop with DAB substrate. For fluorescence, mount with DAPI-containing medium.
-
Counterstain with hematoxylin (B73222) (for HRP) if desired.
-
Dehydrate, clear, and mount.
-
Western Blotting for TPM4 in Muscle Lysates
-
Objective: To quantify the levels of TPM4 protein in muscle tissue lysates.
-
Materials:
-
Muscle tissue lysates.
-
Primary antibody: Anti-Tropomyosin-4 antibody (e.g., clone LC24, DSHB, at a starting dilution of 1:1000; or clone 2D2A12, Merck Millipore, at 1:500).[1][6]
-
Secondary antibody: HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
ECL substrate.
-
-
Protocol:
-
Prepare muscle lysates in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TPM4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize TPM4 band intensity to a loading control (e.g., GAPDH or α-tubulin).
-
In Situ Hybridization for TPM4 mRNA
-
Objective: To visualize the localization of TPM4 mRNA within muscle tissue sections.
-
Probe Design:
-
Design antisense RNA probes complementary to the TPM4 mRNA sequence. Probes should be 300-800 bp in length and labeled with digoxigenin (B1670575) (DIG) or a fluorescent tag. Specific probe sequences need to be designed based on the target species' TPM4 transcript variant of interest.
-
-
Protocol (General):
-
Prepare FFPE or frozen muscle sections.
-
Post-fix sections and treat with proteinase K to improve probe accessibility.
-
Prehybridize sections in hybridization buffer.
-
Hybridize with the labeled TPM4 probe overnight at an optimized temperature (e.g., 65°C).
-
Perform stringent washes to remove unbound probe.
-
For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Develop the signal using a chromogenic AP substrate (e.g., NBT/BCIP).
-
Counterstain and mount.
-
Signaling Pathways Involving TPM4 in Muscle Remodeling
TPM4's role in muscle remodeling is intricately linked to its participation in cellular signaling pathways that govern cytoskeletal dynamics and gene expression.
RhoA/ROCK-ERK Signaling Pathway
Recent evidence has directly implicated TPM4 in the RhoA signaling cascade in the context of muscle pathophysiology.[5][7][8] The RhoA/ROCK pathway is a well-established regulator of myoblast fusion and cytoskeletal organization.
-
Mechanism:
-
The small GTPase RhoA, when in its active GTP-bound state, activates its downstream effector, Rho-associated kinase (ROCK).
-
Studies have shown a direct interaction between RhoA and TPM4.[5][7][8]
-
This interaction appears to be crucial for sarcomere contraction and has been linked to the activation of the ERK signaling pathway.[5][7][8]
-
In the context of myogenesis, the downregulation of RhoA/ROCK signaling is necessary for myoblast fusion to proceed. The involvement of TPM4 in this pathway suggests it may act as a mediator or stabilizer of actin structures that are under the control of RhoA signaling.
-
Potential Involvement in Hippo/YAP Signaling
The Hippo signaling pathway and its downstream effectors YAP and TAZ are key regulators of cell proliferation and differentiation in muscle stem cells (satellite cells).[9][10] While a direct link between TPM4 and the Hippo/YAP pathway in muscle has not been definitively established, the known functions of both suggest a potential interplay.
-
Hypothesized Role:
-
YAP/TAZ are mechanosensors that respond to changes in the extracellular matrix and cytoskeletal tension.
-
TPM4, by stabilizing specific actin filament populations, could influence the cytoskeletal tension that is sensed by the Hippo pathway.
-
Activation of YAP promotes satellite cell proliferation while inhibiting differentiation. Conversely, TAZ can promote both proliferation and differentiation.[10][11] The expression of TPM4 during regeneration may be influenced by or contribute to the balance of YAP/TAZ activity.
-
Experimental Workflows and Logical Relationships
Visualizing the workflow of experiments and the logical connections between different biological processes can aid in experimental design and data interpretation.
Workflow for Studying TPM4 in Cardiotoxin-Induced Muscle Regeneration
References
- 1. biorbyt.com [biorbyt.com]
- 2. TPM4 Polyclonal Antibody (PA5-143162) [thermofisher.com]
- 3. Identification of a novel TPM4 isoform transcript and comparison to the expression of other tropomyosin isoforms in bovine cardiac and skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mybiosource.com [mybiosource.com]
- 6. dshb.biology.uiowa.edu [dshb.biology.uiowa.edu]
- 7. bosterbio.com [bosterbio.com]
- 8. biocompare.com [biocompare.com]
- 9. The Hippo pathway member Yap plays a key role in influencing fate decisions in muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging role and function of Hippo-YAP/TAZ signaling pathway in musculoskeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Common and Distinctive Functions of the Hippo Effectors Taz and Yap in Skeletal Muscle Stem Cell Function | Semantic Scholar [semanticscholar.org]
The Role of Tropomyosin 4 in Gastric Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropomyosin 4 (TPM4), an actin-binding protein, has emerged as a critical oncogene in the progression of gastric cancer (GC). This technical guide synthesizes the current understanding of TPM4's involvement in GC, providing an in-depth analysis of its expression, prognostic significance, and functional roles in tumor proliferation, motility, and a recently identified connection to ferroptosis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways to facilitate further investigation and the development of novel therapeutic strategies targeting TPM4.
TPM4 Expression and Prognostic Significance in Gastric Cancer
Upregulation of TPM4 in Gastric Cancer
Consistent evidence from multiple studies demonstrates a significant upregulation of TPM4 at both the mRNA and protein levels in gastric cancer tissues compared to adjacent normal tissues.[1][2][3] Analysis of large-scale datasets, such as The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO), confirms this trend.[1][3] For instance, analysis of the TCGA-STAD dataset revealed a highly significant upregulation of TPM4 mRNA in GC tissues (p < 0.001).[1] Immunohistochemical analyses have corroborated these findings at the protein level, showing significantly higher TPM4 expression in GC tissues.[1]
TPM4 as a Prognostic Marker
High expression of TPM4 is strongly associated with poor prognosis in gastric cancer patients.[1][3] Survival analyses indicate that patients with elevated TPM4 levels have shorter overall survival (OS) and progression-free survival (PFS).[1] The prognostic value of TPM4 has been quantified through various statistical methods, as summarized in the table below.
| Prognostic Parameter | Cohort/Study | Value | p-value | Reference |
| Overall Survival (OS) Hazard Ratio (HR) | TCGA-STAD | >1 | < 0.05 | [1] |
| Progression-Free Survival (PFS) Hazard Ratio (HR) | TCGA-STAD | >1 | < 0.05 | [1] |
| Diagnostic ROC Curve (AUC) | TCGA-STAD | 0.826 | - | [1] |
| Time-dependent ROC (3-year OS) | TCGA-STAD | 0.620 | - | [1] |
| Time-dependent ROC (5-year OS) | TCGA-STAD | 0.690 | - | [1] |
Functional Roles of TPM4 in Gastric Cancer Progression
Promotion of Cell Proliferation
TPM4 plays a crucial role in driving the proliferation of gastric cancer cells. In vitro studies have consistently shown that knockdown of TPM4 expression leads to a significant inhibition of cell growth and colony formation in various gastric cancer cell lines, including AGS and MKN-45.[1][2]
| Cell Line | Assay | Effect of TPM4 Knockdown | p-value | Reference |
| AGS | CCK-8 | Significant reduction in cell viability | < 0.01 | [2] |
| MKN-45 | CCK-8 | Significant reduction in cell viability | < 0.01 | [1] |
| AGS | Colony Formation | Significant reduction in colony numbers | < 0.01 | [2] |
Enhancement of Cell Migration and Invasion
A key function of TPM4 in gastric cancer progression is its ability to promote cell migration and invasion, which are critical steps in metastasis.[3] Wound healing and Transwell assays have demonstrated that depletion of TPM4 significantly impairs the migratory and invasive capabilities of gastric cancer cells.[3]
| Cell Line | Assay | Effect of TPM4 Knockdown | p-value | Reference |
| AGS | Wound Healing | Significant inhibition of wound closure | < 0.01 | [3] |
| BGC-823 | Wound Healing | Significant inhibition of wound closure | < 0.01 | [3] |
| AGS | Transwell Invasion | Significant reduction in invaded cells | < 0.01 | [3] |
| BGC-823 | Transwell Invasion | Significant reduction in invaded cells | < 0.01 | [3] |
In Vivo Tumorigenesis
The oncogenic role of TPM4 has been further validated in in vivo xenograft models. Subcutaneous injection of gastric cancer cells with stable TPM4 knockdown into nude mice resulted in a significant reduction in tumor growth, as measured by tumor volume and weight, compared to control groups.[1]
| Cell Line | Animal Model | Effect of TPM4 Knockdown | p-value | Reference |
| MKN-45 | Nude Mice | Significantly lower tumor volume and weight | < 0.01 | [1] |
TPM4-Mediated Signaling Pathway in Gastric Cancer
A novel signaling pathway involving TPM4 has been elucidated, linking it to the regulation of ferroptosis, a form of iron-dependent programmed cell death. TPM4 has been shown to modulate the expression of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1] Downregulation of TPM4 leads to the suppression of SCD1, which in turn induces ferroptosis and inhibits gastric cancer cell growth.[1] A positive correlation between TPM4 and SCD1 protein expression has been observed in gastric cancer tissues.[1]
TPM4-SCD1 signaling pathway in gastric cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Immunohistochemistry (IHC) for TPM4 in Gastric Cancer Tissues
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) human gastric cancer and adjacent normal tissue sections (4 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Slides are subjected to heat-induced antigen retrieval in a citrate (B86180) buffer (pH 6.0) for 20 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes, followed by blocking with 5% bovine serum albumin (BSA) for 30 minutes at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against TPM4 (e.g., rabbit anti-TPM4, 1:1000 dilution) overnight at 4°C.[4]
-
Secondary Antibody Incubation: After washing with PBS, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is developed using a 3,3'-diaminobenzidine (B165653) (DAB) substrate kit, and the sections are counterstained with hematoxylin.
-
Imaging and Analysis: Slides are dehydrated, mounted, and imaged. The average optical density (AOD) of TPM4 staining can be quantified using image analysis software.
Immunohistochemistry experimental workflow.
Western Blotting for TPM4 Protein Expression
-
Protein Extraction: Gastric cancer cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (30-50 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against TPM4 (e.g., rabbit anti-TPM4, 1:1000 dilution) overnight at 4°C.[4] A primary antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for TPM4 mRNA Expression
-
RNA Extraction: Total RNA is extracted from gastric cancer cells or tissues using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers for TPM4 and a reference gene (e.g., ACTB). The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]
-
Data Analysis: The relative expression of TPM4 mRNA is calculated using the 2-ΔΔCt method.
Cell Proliferation (CCK-8) Assay
-
Cell Seeding: Gastric cancer cells (e.g., 5 x 103 cells/well) are seeded in 96-well plates.
-
Treatment/Transfection: Cells are transfected with TPM4 shRNA or a negative control.
-
Incubation: At specified time points (e.g., 24, 48, 72 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Measurement: The plates are incubated for 1-2 hours at 37°C, and the absorbance at 450 nm is measured using a microplate reader.
Wound Healing Assay
-
Cell Seeding: Gastric cancer cells are seeded in 6-well plates and grown to confluence.
-
Scratch Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.
-
Analysis: The wound closure area is measured using image analysis software, and the migration rate is calculated.
Transwell Invasion Assay
-
Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel.
-
Cell Seeding: Gastric cancer cells (e.g., 5 x 104 cells) in serum-free medium are added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
In Vivo Xenograft Model
-
Cell Preparation: Gastric cancer cells (e.g., MKN-45) stably transfected with TPM4 shRNA or a negative control are harvested and resuspended in a suitable medium.
-
Subcutaneous Injection: A suspension of cells (e.g., 5 x 106 cells in 200 µL) is subcutaneously injected into the flank of nude mice.[1]
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using a caliper and calculated using the formula: (length × width2) / 2.
-
Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., IHC).
In vivo xenograft model experimental workflow.
Conclusion and Future Directions
The evidence strongly supports the role of TPM4 as a key oncogene in gastric cancer, promoting tumor progression through the enhancement of cell proliferation, migration, and invasion, and by modulating ferroptosis via the SCD1 pathway. Its upregulation and association with poor prognosis highlight its potential as a valuable biomarker for diagnosis and patient stratification. Furthermore, the multifaceted roles of TPM4 in gastric cancer pathogenesis make it an attractive therapeutic target. Future research should focus on elucidating the upstream regulators of TPM4 expression and further dissecting the molecular mechanisms by which it executes its oncogenic functions. The development of small molecule inhibitors or other therapeutic modalities that specifically target TPM4 or its downstream effectors holds promise for novel and effective treatments for gastric cancer.
References
- 1. TPM4 influences the initiation and progression of gastric cancer by modulating ferroptosis via SCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Crocin Against Gastric Carcinoma via Regulating TPM4 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Integrated pan-cancer analysis and experimental verification of the roles of tropomyosin 4 in gastric cancer [frontiersin.org]
- 4. TPM4 influences the initiation and progression of gastric cancer by modulating ferroptosis via SCD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropomyosin-4: A Pivotal Regulator in the Final Stages of Platelet Biogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet biogenesis, a complex and highly regulated process, culminates in the formation and release of platelets from mature megakaryocytes. Central to this process is the dynamic reorganization of the megakaryocyte cytoskeleton. Tropomyosin-4 (TPM4), an actin-binding protein, has emerged as a critical regulator in the terminal phases of thrombopoiesis, specifically in proplatelet formation and platelet release. This technical guide provides a comprehensive overview of the function of TPM4 in platelet biogenesis, detailing its molecular mechanisms, associated signaling pathways, and the pathological consequences of its dysregulation. Furthermore, this guide furnishes detailed experimental protocols for studying TPM4 function and presents quantitative data from key studies in a structured format to facilitate research and drug development efforts in the field of hematology and thrombosis.
Introduction
Platelets are anucleate blood cells essential for hemostasis and thrombosis. They are produced by large, polyploid precursor cells called megakaryocytes, which reside primarily in the bone marrow.[1][2] During their maturation, megakaryocytes undergo extensive cytoskeletal rearrangements to form long, branching protrusions called proplatelets, which eventually fragment into individual platelets.[1] The actin cytoskeleton plays a paramount role in this process, and its dynamics are tightly controlled by a plethora of actin-binding proteins.[3]
This compound (TPM4) is a member of the tropomyosin family of proteins that bind to actin filaments, stabilizing them and regulating their interaction with other proteins.[1][4] While other tropomyosin isoforms are predominantly found in muscle cells, TPM4 is the major isoform expressed in megakaryocytes and platelets.[1] Accumulating evidence from both human genetics and mouse models has solidified the non-redundant and essential role of TPM4 in the final stages of platelet production.[1][2] Mutations in the TPM4 gene leading to haploinsufficiency are associated with a rare inherited bleeding disorder characterized by macrothrombocytopenia (low platelet count and abnormally large platelets).[1][2][5] This underscores the critical, dose-dependent function of TPM4 in generating platelets of the correct number and size.
This guide will delve into the molecular functions of TPM4 in platelet biogenesis, the signaling pathways that govern its expression and activity, and the experimental methodologies used to investigate its role.
Molecular Function of TPM4 in Proplatelet Formation
TPM4's primary role in platelet biogenesis is intrinsically linked to its function as a stabilizer of the actin cytoskeleton within megakaryocytes, particularly during the formation of proplatelets.
Stabilization of Actin Filaments in Proplatelets
Proplatelets are intricate structures composed of a series of interconnected beads, or "swellings," along a thin, microtubule-based shaft. The integrity of these structures is dependent on a well-organized actin cytoskeleton. TPM4 colocalizes with F-actin in the proplatelet shafts and tips, suggesting its direct involvement in maintaining the structural stability of these protrusions.[6][7] By binding to actin filaments, TPM4 is thought to protect them from severing proteins, thereby ensuring the elongation and branching of proplatelets.[1]
Interaction with other Cytoskeletal Proteins
The function of TPM4 is not in isolation but rather in concert with a network of other cytoskeletal proteins. Studies in Tpm4-deficient mouse models have shown that the absence of TPM4 leads to increased degradation of other crucial actin-binding proteins, such as filamin A and actinin-1, in platelets.[1] This suggests that TPM4 may act as a scaffold or protector for a larger cytoskeletal protein complex that is essential for the mechanical integrity of proplatelets. The delocalization of TPM4 in activated platelets from patients with TPM4 mutations further supports its role in organizing the cytoskeleton.[5]
Impact on Proplatelet Morphology and Platelet Release
Insufficient levels of TPM4 have a profound impact on the morphology of proplatelet-forming megakaryocytes. In vitro studies using megakaryocytes with reduced TPM4 expression, either from knockout mice or through shRNA-mediated knockdown in human cells, have demonstrated a significant decrease in the number of megakaryocytes forming proplatelets.[8][9] The proplatelets that do form are often aberrant, exhibiting fewer branches and a "beads-on-a-string" phenotype with large, poorly defined beads.[8][9] This altered morphology ultimately leads to a defect in the terminal stages of platelet production, resulting in the release of fewer and larger platelets.[1][2]
Signaling Pathways and Regulation of TPM4
The expression and function of TPM4 in megakaryocytes are tightly regulated by a network of transcription factors and signaling pathways that control megakaryopoiesis.
Transcriptional Regulation
The TPM4 gene is a downstream target of key hematopoietic transcription factors that govern megakaryocyte development. Chromatin immunoprecipitation sequencing (ChIP-seq) data from primary human megakaryocytes have revealed that the TPM4 locus is occupied by a complex of master regulatory transcription factors, including GATA1, GATA2, RUNX1, FLI1, and TAL1/SCL.[3][10][11][12] This indicates that the expression of TPM4 is intricately linked to the core transcriptional program of megakaryopoiesis.
Upstream Signaling Pathways
While the direct upstream signaling pathways that specifically regulate TPM4 expression are still under investigation, it is known that cytokines like thrombopoietin (TPO) are the primary drivers of megakaryopoiesis.[13] TPO signaling through its receptor, c-Mpl, activates downstream cascades, including the JAK/STAT, MAPK, and PI3K/AKT pathways, which in turn regulate the activity of the master transcription factors that control TPM4 expression.[14] Additionally, inflammatory cytokines can influence megakaryopoiesis and platelet production, potentially impacting TPM4 levels.[15][16]
Downstream Effects and Interaction with the Rho/ROCK Pathway
TPM4's function in stabilizing the actin cytoskeleton places it as a crucial downstream effector in the process of proplatelet formation. The Rho family of small GTPases, particularly RhoA and its downstream effector Rho-associated kinase (ROCK), are known negative regulators of proplatelet formation.[8][9] The Rho/ROCK pathway promotes actomyosin (B1167339) contractility, which opposes the extension of proplatelets.[8][17] While a direct regulatory link between Rho/ROCK and TPM4 has not been definitively established, it is plausible that the balance between the stabilizing effect of TPM4 on actin filaments and the contractile forces generated by the Rho/ROCK pathway is critical for proper proplatelet morphogenesis. Inhibition of ROCK has been shown to increase proplatelet formation, a process that relies on the integrity of the actin cytoskeleton, which TPM4 helps maintain.[18]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on TPM4 function in platelet biogenesis.
Table 1: Platelet Parameters in TPM4 Deficient Mouse Models
| Genotype | Platelet Count (x109/L) | Mean Platelet Volume (fL) | Reference |
| Tpm4+/+ (Wild-type) | ~1000-1200 | ~4.5-5.5 | [1][14] |
| Tpm4Plt53/+ (Heterozygous) | ~600-800 (Reduced) | ~6.0-7.0 (Increased) | [1][14] |
| Tpm4Plt53/Plt53 (Homozygous) | ~300-500 (Severely Reduced) | ~7.0-8.0 (Significantly Increased) | [1][14] |
| Tpm4.2-/- (Knockout) | ~600-700 (Reduced) | ~6.5-7.5 (Increased) | [1] |
Table 2: Effect of TPM4 Knockdown on Proplatelet Formation in Human Megakaryocytes
| Condition | TPM4 mRNA Knockdown | Reduction in Proplatelet Formation | Reference |
| shRNA_TPM4B | ~80% | ~40% | [1] |
| shRNA_TPM4E | ~92% | ~14% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of TPM4 in platelet biogenesis.
In Vitro Culture of Human Megakaryocytes from CD34+ Cells
This protocol describes the generation of mature, proplatelet-forming megakaryocytes from human umbilical cord blood-derived CD34+ cells.[2][19][20]
Materials:
-
Human umbilical cord blood
-
Ficoll-Paque PLUS
-
CD34 MicroBead Kit, human (Miltenyi Biotec)
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
StemSpan SFEM II (STEMCELL Technologies)
-
Recombinant human thrombopoietin (TPO)
-
Recombinant human stem cell factor (SCF)
-
Recombinant human IL-6
-
Recombinant human IL-9
-
Penicillin-Streptomycin
Procedure:
-
Isolate mononuclear cells (MNCs) from cord blood by density gradient centrifugation using Ficoll-Paque PLUS.
-
Enrich for CD34+ hematopoietic stem and progenitor cells from the MNC fraction using the CD34 MicroBead Kit according to the manufacturer's instructions.
-
Culture the purified CD34+ cells in StemSpan SFEM II medium supplemented with TPO (50 ng/mL), SCF (25 ng/mL), IL-6 (10 ng/mL), IL-9 (10 ng/mL), and Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor megakaryocyte differentiation and maturation over 10-14 days by flow cytometry using antibodies against CD41a and CD42b. Mature megakaryocytes will be CD41a+/CD42b+.
Proplatelet Formation Assay
This assay is used to quantify the ability of mature megakaryocytes to form proplatelets in vitro.[5][19]
Materials:
-
Mature megakaryocyte culture (from Protocol 5.1)
-
Fibrinogen-coated coverslips or plates (100 µg/mL)
-
BSA (Bovine Serum Albumin)
-
Microscope with live-cell imaging capabilities (optional)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Coat glass coverslips or wells of a culture plate with fibrinogen overnight at 4°C.
-
Block the coated surface with 1% BSA in PBS for 1 hour at 37°C.
-
Plate mature megakaryocytes onto the fibrinogen-coated surface.
-
Incubate for 4-24 hours at 37°C to allow for proplatelet formation. For dynamic studies, use a live-cell imaging system.
-
For endpoint analysis, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of proplatelet-forming megakaryocytes by counting at least 200 megakaryocytes per condition. Proplatelet-forming cells are identified by the presence of long, thin cytoplasmic extensions, often with bead-like swellings.[5]
shRNA-mediated Knockdown of TPM4 in Human Megakaryocytes
This protocol describes the use of lentiviral vectors to deliver short hairpin RNAs (shRNAs) targeting TPM4 to reduce its expression in primary human megakaryocytes.[1][21]
Materials:
-
Lentiviral vectors expressing shRNAs targeting human TPM4 (e.g., from TRC library) and a non-targeting control shRNA.
-
HEK293T cells for lentivirus production.
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Transfection reagent (e.g., FuGENE HD).
-
CD34+ cells (from Protocol 5.1).
-
Polybrene or Hexadimethrine bromide.
-
Puromycin (B1679871) (for selection).
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and the packaging plasmids using a suitable transfection reagent.
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
-
Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.
-
Titer the virus to determine the multiplicity of infection (MOI).
-
Transduction of Megakaryocyte Progenitors: On day 3-4 of the megakaryocyte culture (Protocol 5.1), transduce the cells with the lentiviral particles at an optimized MOI in the presence of Polybrene (8 µg/mL).
-
Incubate for 24 hours, then replace the medium with fresh culture medium.
-
Selection and Differentiation: After 48 hours, select for transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Continue the megakaryocyte differentiation as described in Protocol 5.1.
-
Confirm TPM4 knockdown efficiency by Western blotting (Protocol 5.5) or qRT-PCR.
-
Assess the effect of TPM4 knockdown on proplatelet formation using Protocol 5.2.
Immunofluorescence Staining of TPM4 in Megakaryocytes and Proplatelets
This protocol details the visualization of TPM4 localization within megakaryocytes and proplatelets.[6][7]
Materials:
-
Megakaryocytes on fibrinogen-coated coverslips (from Protocol 5.2).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% BSA in PBS.
-
Primary Antibody: Anti-TPM4 antibody (e.g., rabbit polyclonal).
-
Secondary Antibody: Fluorochrome-conjugated anti-rabbit IgG.
-
Phalloidin conjugated to a different fluorescent dye (for F-actin).
-
DAPI.
-
Mounting medium.
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary anti-TPM4 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody and fluorescently labeled phalloidin (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a confocal or fluorescence microscope.
Western Blotting for TPM4 in Platelets and Megakaryocytes
This protocol is for detecting and quantifying TPM4 protein levels in cell lysates.[1][14]
Materials:
-
Platelet-rich plasma (PRP) or cultured megakaryocytes.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Primary Antibody: Anti-TPM4 antibody.
-
Primary Antibody: Anti-β-actin or anti-GAPDH antibody (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Sample Preparation: Lyse platelets or megakaryocytes in lysis buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TPM4 antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels of TPM4, normalized to the loading control.
Conclusion and Future Directions
This compound has been unequivocally established as a crucial, non-redundant regulator of the final stages of platelet biogenesis. Its role in stabilizing the actin cytoskeleton of proplatelets is essential for their proper formation and the subsequent release of correctly sized and numbered platelets. The genetic evidence from patients with TPM4-related thrombocytopenia provides a clear clinical relevance to the fundamental research in this area.
Future research should focus on several key areas. A more detailed elucidation of the upstream signaling pathways that specifically regulate TPM4 expression and post-translational modifications in megakaryocytes is needed. Identifying the complete interactome of TPM4 in megakaryocytes and platelets will provide further insights into the molecular machinery it helps to organize. Furthermore, a deeper understanding of how the interplay between TPM4-mediated actin stabilization and the contractile forces generated by pathways like Rho/ROCK is balanced to orchestrate proplatelet formation will be critical.
From a drug development perspective, understanding the precise mechanisms of TPM4 function could open new avenues for therapeutic interventions. For instance, modulating TPM4 activity or its interactions could be a strategy to correct defects in platelet production in certain thrombocytopenic disorders. Conversely, targeting pathways that influence TPM4 function might be a way to modulate platelet production in thrombocythemic conditions. The detailed protocols and consolidated data presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of platelet biogenesis and to develop novel therapies for platelet disorders.
References
- 1. High Content, Label-Free Analysis of Proplatelet Production from Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdom.weizmann.ac.il [wisdom.weizmann.ac.il]
- 4. The miR-133a, TPM4 and TAp63γ Role in Myocyte Differentiation Microfilament Remodelling and Colon Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Proplatelet formation is regulated by the Rho/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Rho-GTPases in megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide analysis of simultaneous GATA1/2, RUNX1, FLI1, and SCL binding in megakaryocytes identifies hematopoietic regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-wide Analysis of Simultaneous GATA1/2, RUNX1, FLI1, and SCL Binding in Megakaryocytes Identifies Hematopoietic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-wide analysis of simultaneous GATA1/2, RUNX1, FLI1, and SCL binding in megakaryocytes identifies hematopoietic regulators [openresearch-repository.anu.edu.au]
- 13. Cytokine control of megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Megakaryocyte in sepsis: the trinity of coagulation, inflammation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Rho kinase inhibition drives megakaryocyte polyploidization and proplatelet formation through MYC and NFE2 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proplatelet formation of megakaryocytes is triggered by autocrine-synthesized estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Developmental Expression Profile of Tropomyosin 4 (TPM4) in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the developmental expression profile of Tropomyosin 4 (TPM4) in the brain. It consolidates quantitative data, detailed experimental methodologies, and key signaling pathway information to serve as a comprehensive resource for researchers in neuroscience and drug development.
Quantitative Expression of TPM4 Isoforms During Brain Development
The expression of TPM4, particularly the Tpm4.2 isoform, is dynamically regulated throughout brain development. Studies in mice have demonstrated significant changes in its abundance from embryonic stages to adulthood, with a notable enrichment in the post-synaptic compartment.[1][2]
Table 1: Relative Expression of Tpm4.2 in Whole Mouse Brain Homogenate at Different Developmental Stages
| Developmental Stage | Mean Relative Expression (Normalized to 1-month) | Standard Error of the Mean (SEM) |
| Embryonic Day 16.5 (E16.5) | ~1.25 | Varies |
| 1 Month | 1.00 | Varies |
| 3 Months | ~0.75 | Varies |
| 7 Months | ~0.50 | Varies |
Data is estimated from Western blot quantification presented in Suchowerska et al., 2017.[1][2]
Table 2: Enrichment of Tpm4.2 in the Post-Synaptic Density (PSD) Fraction Relative to Brain Homogenate (BH)
| Age | Fold Enrichment in PSD vs. BH | Standard Error of the Mean (SEM) |
| 1 Month | ~2.5 | Varies |
| 3 Months | ~3.0 | Varies |
| 7 Months | ~4.0 | Varies |
Data is estimated from Western blot quantification presented in Suchowerska et al., 2017, showing increased recruitment of Tpm4.2 to the post-synaptic compartment with age.[1][3][4]
Table 3: Absolute Quantification of Tpm4.2 in 1-Month-Old Mouse Brain
| Brain Fraction | Concentration (ng of Tpm4.2 / µg of total protein) | Standard Error of the Mean (SEM) |
| Brain Homogenate | ~0.20 | Varies |
| Post-Synaptic Density | ~0.45 | Varies |
Data is estimated from standard curve analysis in Suchowerska et al., 2017.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the developmental expression of TPM4 in the brain.
2.1. Post-synaptic Density (PSD) Preparation
This protocol describes the biochemical fractionation method used to enrich for post-synaptic densities from brain tissue.[1]
-
Homogenization: Euthanize animals at the desired age (e.g., E16.5, 1, 3, and 7 months).[1] Immediately remove and snap-freeze the entire brains.[1] Homogenize the brain tissue in 6 volumes of ice-cold Buffer A (0.1 mM EDTA, 0.1 mM EGTA, 0.25 mM PMSF, 1 mM HEPES, pH 7.4) containing 0.32 M sucrose (B13894).[1]
-
Synaptosome Preparation: For postnatal brains (1, 3, and 7 months), proceed with synaptosomal preparation as described in established protocols.[1] This typically involves differential centrifugation to isolate the synaptosome-containing fraction.
-
PSD Fractionation: Further process the synaptosomal fraction to isolate the post-synaptic density, a protein-rich structure at the post-synaptic terminal.
2.2. Western Blotting for TPM4 Quantification
This protocol details the steps for detecting and quantifying TPM4 protein levels in brain homogenates and PSD fractions.[1][5]
-
Protein Quantification: Determine the total protein concentration of the brain homogenate and PSD fractions using a standard protein assay (e.g., BCA assay).[5]
-
Sample Preparation: Prepare samples by diluting them in RIPA buffer and adding 6x loading buffer to a final concentration of 20 µg of protein per 10 µL.[1][5]
-
Gel Electrophoresis: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk powder or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TPM4 (e.g., δ9d antibody for Tpm4.2) overnight at 4°C.[1][2] The antibody should be diluted in the blocking buffer.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[1]
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a gel documentation system.[1]
-
Quantification: Perform densitometric analysis of the protein bands using software like ImageJ.[4] Normalize the TPM4 signal to a loading control (e.g., total protein stain like Ponceau S or a housekeeping protein like actin) to ensure accurate quantification.[1][4]
2.3. Immunohistochemistry (IHC) for TPM4 Localization
This protocol provides a general framework for visualizing the spatial distribution of TPM4 in brain tissue sections.[6][7][8][9]
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[6] Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution. Section the brain tissue using a cryostat or vibratome.[7]
-
Antigen Retrieval (if necessary): For paraffin-embedded tissues, deparaffinize and rehydrate the sections.[10] Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) to unmask the epitope.[10]
-
Permeabilization and Blocking: Permeabilize the tissue sections with PBS containing Triton X-100 (PBS-T).[7] Block non-specific binding sites by incubating the sections in a blocking solution (e.g., PBS-T with 10% normal serum of the secondary antibody species) for 1-2 hours at room temperature.[7][9]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against TPM4, diluted in antibody solution, overnight at 4°C in a humidified chamber.[7]
-
Washing: Wash the sections three times with PBS-T.[7]
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.[7]
-
Counterstaining and Mounting: Counterstain cell nuclei with DAPI or Hoechst.[8] Wash the sections and mount them on slides with an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Signaling Pathways and Functional Relationships
TPM4 is a crucial component of the actin cytoskeleton, which is fundamental for the structure and plasticity of synapses.[1][11] TPM4, along with TPM3, is localized to the postsynaptic region of central nervous system synapses.[11][12] It plays a role in regulating the interaction of actin filaments with other actin-binding proteins, thereby influencing synaptic function.[11]
One key interaction is with the actin-depolymerizing factor/cofilin family of proteins. Overexpression of Tpm4.2 can lead to increased phosphorylation of cofilin, which inactivates it and reduces its binding to actin.[1] This suggests a role for TPM4 in stabilizing actin filaments at the synapse. This process is thought to be downstream of NMDA receptor activation, which is critical for long-term potentiation (LTP), a cellular correlate of learning and memory.[11]
Below is a diagram illustrating the proposed signaling pathway involving TPM4 in the regulation of synaptic actin dynamics.
Caption: TPM4 in Synaptic Actin Regulation.
The following diagram illustrates a general experimental workflow for quantifying developmental protein expression in the brain.
Caption: Protein Expression Analysis Workflow.
References
- 1. Developmental Profiling of Tropomyosin Expression in Mouse Brain Reveals Tpm4.2 as the Major Post-synaptic Tropomyosin in the Mature Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Developmental Profiling of Tropomyosin Expression in Mouse Brain Reveals Tpm4.2 as the Major Post-synaptic Tropomyosin in the Mature Brain [frontiersin.org]
- 5. Western blot in homogenised mouse brain samples [protocols.io]
- 6. A molecular probe carrying anti-tropomyosin 4 for early diagnosis of cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry (IHC) protocol [hellobio.com]
- 8. protocols.io [protocols.io]
- 9. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 10. youtube.com [youtube.com]
- 11. TPM3 and TPM4 gene products segregate to the postsynaptic region of central nervous system synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Tropomyosin-4: A Novel Biomarker for Skeletal Muscle Repair and Regeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Abstract: Skeletal muscle possesses a remarkable capacity for regeneration following injury. This intricate process involves the activation of satellite cells, their proliferation and differentiation into myoblasts, and subsequent fusion to form new myofibers. Identifying specific molecular markers that accurately reflect the state of muscle repair is crucial for understanding the underlying mechanisms and for the development of novel therapeutic strategies. Recent evidence has highlighted Tropomyosin-4 (TPM4), a cytoskeletal protein, as a promising biomarker for muscle regeneration. This technical guide provides a comprehensive overview of the role of this compound in muscle repair, including quantitative data on its expression, detailed experimental protocols for its detection, and an exploration of the signaling pathways that may regulate its function.
Introduction to this compound in Muscle Biology
Tropomyosins are a family of actin-binding proteins that play a critical role in regulating the function of actin filaments in both muscle and non-muscle cells. In striated muscle, the primary role of muscle-specific tropomyosin isoforms is the calcium-dependent regulation of muscle contraction in conjunction with the troponin complex. However, muscle cells also contain a distinct population of cytoskeletal tropomyosins.
This compound (Tm4) is a cytoskeletal tropomyosin that has been identified as a key player in processes of muscle remodeling and repair. Unlike the sarcomeric tropomyosins, Tm4 is not typically a major component of the mature contractile apparatus. Instead, it is upregulated in response to muscle injury, disease states with regenerative features such as muscular dystrophy and nemaline myopathy, and physiological stress.[1][2][3] This upregulation suggests a specific role for Tm4 in the dynamic cellular processes that characterize muscle regeneration.
This compound Expression in Muscle Repair
Studies have demonstrated a significant increase in this compound expression during periods of muscle regeneration. This upregulation is observed at both the mRNA and protein levels.
Quantitative Data Summary:
While comprehensive quantitative data across various injury models remains an area of active research, the following table summarizes available information on the upregulation of this compound in the context of muscle remodeling.
| Condition | Tissue/Cell Type | Fold Change (approx.) | Time Point | Reference |
| 30-day Intermittent Fasting | Human Muscle | 15-fold (protein) | 1 week post-fasting | Vlahovich et al., 2008 (as cited in[1]) |
| Induced Muscle Regeneration (general) | Skeletal Muscle | Upregulated | During regeneration | Vlahovich et al., 2008[1] |
| Muscular Dystrophy | Skeletal Muscle | Upregulated | Chronic disease state | Vlahovich et al., 2008[1] |
| Nemaline Myopathy | Skeletal Muscle | Upregulated | Chronic disease state | Vlahovich et al., 2008[1] |
Note: Further research is required to establish precise fold-change values for Tm4 expression in standardized acute muscle injury models, such as cardiotoxin (B1139618) or barium chloride-induced injury, at various time points post-injury.
The Role of this compound in Cytoskeletal Remodeling during Muscle Repair
During muscle regeneration, myoblasts undergo significant morphological changes, including migration, alignment, and fusion. These processes are heavily dependent on the dynamic remodeling of the actin cytoskeleton. This compound is thought to contribute to this process by defining novel actin filament populations within the regenerating muscle fibers.
Research has shown that Tm4 localizes to two novel compartments in muscle fibers during growth and repair:
-
Z-line Associated Cytoskeleton (Z-LAC): A cytoskeletal structure associated with the Z-lines of the sarcomeres.
-
Longitudinal Filaments: Filaments oriented parallel to the sarcomeric apparatus.[1][3]
During the course of muscle regeneration, a transition of these Tm4-defined filaments from a longitudinal to a Z-LAC orientation is observed.[1] This dynamic reorganization suggests a role for Tm4 in the assembly and maturation of new sarcomeres within the regenerating myofibers.
Potential Signaling Pathways Involving this compound
The precise signaling pathways that regulate this compound expression and function during muscle repair are still under investigation. However, based on the known roles of cytoskeletal remodeling in myogenesis, several pathways are likely to be involved. The regulation of the actin cytoskeleton is a key event in myoblast fusion and migration, processes where Tm4 is upregulated.
Rho/ROCK Signaling Pathway: The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. The RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) pathway is known to be involved in stress fiber formation and cell contraction. In the context of muscle regeneration, RhoA signaling has been implicated in the regulation of satellite cell quiescence and activation. It is plausible that the Rho/ROCK pathway influences the organization of Tm4-containing actin filaments during myoblast differentiation and fusion.
Arp2/3 Complex and Actin Polymerization: The Arp2/3 complex is a key nucleator of branched actin filaments, which are essential for the formation of lamellipodia and other protrusive structures required for cell migration and fusion. Given that Tm4 is associated with dynamic actin filaments during regeneration, it is possible that its function is coordinated with the activity of the Arp2/3 complex and other actin-polymerizing factors to drive the cytoskeletal rearrangements necessary for myoblast fusion.
Diagram of Potential Signaling Integration:
Experimental Protocols
Accurate detection and quantification of this compound are essential for its validation and use as a biomarker. The following sections provide detailed methodologies for key experiments.
Western Blotting for this compound Detection
This protocol outlines the detection of this compound in skeletal muscle lysates.
1. Sample Preparation:
-
Excise mouse tibialis anterior (TA) muscle and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
2. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Recommended Antibody: Rabbit polyclonal anti-Tropomyosin-4 (e.g., Millipore ABT189) or a similar validated antibody.
-
Recommended Dilution: 1:1000 - 1:2500 in blocking buffer.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. This compound is expected to be detected at approximately 33 kDa.
Experimental Workflow for Western Blotting:
Immunofluorescence for this compound Localization
This protocol describes the localization of this compound in cryosections of skeletal muscle.
1. Tissue Preparation:
-
Embed freshly dissected TA muscle in Optimal Cutting Temperature (OCT) compound and freeze in isopentane (B150273) cooled by liquid nitrogen.
-
Cut 10 µm thick cryosections and mount them on charged glass slides.
2. Fixation and Permeabilization:
-
Fix the sections with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
3. Blocking and Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% goat serum, 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody against this compound diluted in blocking buffer overnight at 4°C.
-
Recommended Antibody: Rabbit polyclonal anti-Tropomyosin-4.
-
Recommended Dilution: 1:100 - 1:500.
-
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.
-
(Optional) Co-stain with a marker for muscle fibers (e.g., anti-Laminin) and a nuclear counterstain (e.g., DAPI).
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount the slides with an anti-fade mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
Quantitative Real-Time PCR (qPCR) for TPM4 mRNA Expression
This protocol details the quantification of TPM4 mRNA levels in skeletal muscle.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from muscle tissue using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for TPM4
-
Forward and reverse primers for a stable reference gene (e.g., Gapdh, Actb)
-
SYBR Green qPCR master mix
-
-
Suggested Mouse TPM4 Primers: (Primer sequences should be designed and validated to specifically amplify the desired TPM4 transcript).
-
Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for TPM4 and the reference gene.
-
Calculate the relative expression of TPM4 using the ΔΔCt method, normalizing to the reference gene and comparing to a control group (e.g., uninjured muscle).
Conclusion and Future Directions
This compound has emerged as a valuable marker for skeletal muscle repair and regeneration. Its upregulation in response to injury and its localization to dynamic cytoskeletal structures highlight its potential role in the intricate processes of myoblast fusion and sarcomere assembly. The provided protocols offer a framework for researchers to investigate the expression and function of Tm4 in various models of muscle regeneration.
Future research should focus on:
-
Quantitative Profiling: Establishing a detailed time-course of Tm4 protein and mRNA expression in standardized models of acute muscle injury.
-
Functional Studies: Utilizing in vitro and in vivo models with gain- and loss-of-function approaches to elucidate the precise role of Tm4 in myoblast migration, fusion, and myofiber maturation.
-
Signaling Pathway Elucidation: Identifying the specific upstream signaling molecules and downstream effectors of Tm4 in the context of muscle repair.
A deeper understanding of the role of this compound in muscle regeneration will not only provide valuable insights into the fundamental biology of tissue repair but may also pave the way for the development of novel diagnostics and targeted therapies for muscle diseases and injuries.
References
- 1. Branched actin polymerization drives invasive protrusion formation to promote myoblast fusion during skeletal muscle regeneration [elifesciences.org]
- 2. Role of Actin-Binding Proteins in Skeletal Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho GTPases in Skeletal Muscle Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tropomyosin 4 (TPM4) in Regulating Osteoclast Adhesion Structures: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteoclasts are large, multinucleated cells of the monocyte-macrophage lineage, uniquely responsible for the resorption of bone matrix. This function is critical for skeletal homeostasis, growth, and remodeling.[1][2][3] The bone-resorbing activity of osteoclasts is dependent on their ability to form specialized adhesion structures. When cultured on glass, osteoclasts form podosomes—dynamic, actin-rich adhesion complexes.[4][5] On bone, these podosomes organize into a dense, ring-like superstructure known as the sealing zone, which delineates the area of resorption and seals it from the external environment.[1][4][5][6]
The integrity and dynamics of these actin-based structures are fundamental to osteoclast function.[3] Tropomyosins (Tms), a family of coiled-coil dimeric proteins, bind to and stabilize actin filaments, thereby regulating their interaction with other actin-binding proteins.[1] While over forty Tm isoforms exist, specific isoforms are thought to regulate distinct actin filament populations within a cell.[1] This guide focuses on Tropomyosin 4 (TPM4), an isoform highly localized to the adhesion structures of osteoclasts, and elucidates its critical role in their architecture and resorptive capacity.[1][3]
TPM4 Localization and Function in Osteoclast Adhesion Structures
Studies have shown that within osteoclasts, TPM4 is not diffusely located but is specifically enriched in the core actin-based adhesion structures.[1][3]
-
Podosomes: In osteoclasts cultured on glass, TPM4 is found in the inner core of podosomes.[1][3] Podosomes are comprised of a dense F-actin core surrounded by a ring of adhesion and regulatory proteins.[5] The localization of TPM4 to this core suggests a primary role in modulating its stability.
-
Sealing Zones: In polarized osteoclasts on bone, TPM4 is distributed on the inner face of the F-actin ring that constitutes the sealing zone.[1][3]
The primary function of TPM4 in these locations is believed to be the stabilization of actin microfilaments.[1][3] Tropomyosins achieve this by binding along the length of the actin filament, which in turn regulates the access of other actin-modifying proteins such as gelsolin, Arp2/3, and ADF/cofilin, thereby controlling actin turnover and dynamics.[1]
Quantitative Impact of Altered TPM4 Expression
The precise level of TPM4 expression is critical for the proper function of osteoclasts. Both suppression and overexpression of TPM4 lead to significant defects in adhesion structure formation and, consequently, bone resorption.[1]
Effects of TPM4 Knockdown
RNA interference (RNAi) has been used to suppress TPM4 expression in both RAW264.7-derived and mouse bone marrow-derived osteoclasts. The quantitative effects are summarized below.
| Parameter Measured | Cell Type | Method | Result | Reference |
| TPM4 mRNA Expression | RAW264.7 & Murine Marrow | siRNA (100 nM) | ~50% decrease | [1] |
| TPM4 Protein Level | RAW264.7 & Murine Marrow | siRNA (100 nM) | ~45-50% decrease | [1] |
| Sealing Zone Structure | RAW264.7 & Murine Marrow | Immunofluorescence | Thinning of the F-actin ring | [1] |
| Total Bone Resorption | RAW264.7 | Resorption Pit Assay | ~80% decrease | [1] |
| Number of Resorption Pits | RAW264.7 | Resorption Pit Assay | Diminished | [1] |
| Size of Resorption Pits | RAW264.7 | Resorption Pit Assay | Diminished | [1] |
Effects of TPM4 Overexpression
Conversely, overexpressing TPM4 also disrupts normal osteoclast function, indicating that a tightly regulated level of this protein is necessary.
| Parameter Measured | Cell Type | Method | Result | Reference |
| Podosome Structure | Osteoclasts on Glass | Overexpression Vector | Thickened podosomes | [1] |
| Actin Structure on Bone | Osteoclasts on Bone | Overexpression Vector | Thickened, aberrant actin structures | [1][3] |
| Cell Motility | Osteoclasts | Overexpression Vector | Diminished | [1] |
| Resorptive Capacity | Osteoclasts | Resorption Pit Assay | Diminished | [1] |
Signaling and Regulatory Pathways
TPM4 functions as a key structural regulator within a complex network that controls cytoskeletal dynamics in osteoclasts. Its role is primarily to stabilize actin filaments, which indirectly influences the activity of Rho GTPases and other actin-binding proteins essential for the formation and maintenance of podosomes and the sealing zone.
References
- 1. Tropomyosin 4 Regulates Adhesion Structures and Resorptive Capacity in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoclast culture and resorption assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [kb.osu.edu]
- 4. mdpi.com [mdpi.com]
- 5. The Architecture of the Adhesive Apparatus of Cultured Osteoclasts: From Podosome Formation to Sealing Zone Assembly | PLOS One [journals.plos.org]
- 6. Rho GTPases in osteoclasts: orchestrators of podosome arrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
TPM4 and its Association with Macrothrombocytopenia: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inherited thrombocytopenias (ITs) are a diverse group of genetic disorders characterized by a lower-than-normal platelet count in the blood.[1] These conditions can arise from mutations in genes crucial for various stages of platelet production (thrombopoiesis), including megakaryocyte differentiation, maturation, and the eventual release of platelets into circulation.[1] Macrothrombocytopenia, a specific form of IT, presents with both a reduced platelet count and an increased mean platelet volume (MPV).[2] While often asymptomatic or associated with only mild bleeding, accurate diagnosis is critical to differentiate it from immune thrombocytopenia (ITP) and avoid unnecessary treatments like splenectomy or immunosuppression.[2]
Recent genome-wide association studies and subsequent research have identified Tropomyosin 4 (TPM4) as a key regulator in platelet biogenesis.[3][4][5] Mutations in the TPM4 gene are now recognized as a cause of a dominant Mendelian platelet disorder.[3][4] This technical guide provides an in-depth overview of the role of TPM4 in platelet formation, the molecular consequences of its mutation, and the experimental methodologies used to investigate this association.
The Role of TPM4 in Platelet Biology
Tropomyosin 4 is a member of the tropomyosin family of actin-binding proteins, which are encoded by four distinct genes in mammals (TPM1, TPM2, TPM3, and TPM4).[4] These proteins form coiled-coil dimers that lie along the groove of actin filaments, providing stability and regulating the interaction of actin with other proteins, such as myosin. While different tropomyosin isoforms have specific cellular functions, TPM4 is highly expressed during the later stages of megakaryocyte development and plays a critical, non-redundant role in the final steps of platelet production.[3][4][6]
Platelets are formed from large precursor cells called megakaryocytes through a complex process involving the extension of long, branching protrusions called proplatelets.[4] The actin cytoskeleton is fundamental to this process. TPM4 localizes to these proplatelets, particularly at the tips and swellings, where it colocalizes with F-actin, suggesting its function is to stabilize the actin filaments required for proper proplatelet elongation, branching, and the eventual release of mature platelets.[7][8]
Pathophysiology: From TPM4 Mutation to Macrothrombocytopenia
Mutations in TPM4 disrupt the normal process of thrombopoiesis. The identified variants include nonsense, missense, and truncating mutations that lead to either haploinsufficiency (a reduced level of functional protein) or, potentially, a dominant-negative effect where the mutant protein interferes with the function of the normal protein.[1]
Insufficient or dysfunctional TPM4 leads to defects in the terminal stages of platelet production.[3][4] Megakaryocytes with reduced TPM4 expression show markedly decreased proplatelet formation.[5] The few proplatelets that do form often lack the typical "beads-on-a-string" morphology, instead presenting as a single large bulb at the end of a protrusion.[5] This impaired cytoskeletal remodeling results in the premature and disorganized release of large, fragile platelet fragments, leading to the characteristic phenotype of macrothrombocytopenia.[1][5]
Genetic Variants and Quantitative Data
Several heterozygous variants in the TPM4 gene have been identified in families presenting with macrothrombocytopenia. These mutations often segregate with the disease phenotype in an autosomal dominant pattern.
| Table 1: Documented TPM4 Variants and Associated Phenotypes | | :--- | :--- | :--- | :--- | :--- | | Variant | Type | Effect | Bleeding Tendency | Reference | | p.Arg69* (R69X) | Nonsense | Predicted protein truncation | Mild |[1][4] | | p.Gln108* (Q108*) | Nonsense | Predicted protein truncation | Mild |[1] | | Stop codon at residue 105 | Nonsense | Protein truncation | Mild |[5] | | p.Arg91His (R91H) | Missense | Amino acid substitution | Mild |[5] | | p.Arg182Cys (R182C) | Missense | Amino acid substitution | Significant |[9][10] | | p.Ala183Val (A183V) | Missense | Amino acid substitution | Significant |[9][10] |
The laboratory findings in individuals with TPM4 mutations are consistent with macrothrombocytopenia. Platelet counts are typically mildly to moderately reduced, while the mean platelet volume is significantly increased.
| Table 2: Representative Platelet Parameters in Patients with TPM4 Variants | | :--- | :--- | :--- | :--- | | Patient Cohort / Study | Parameter | Value in Affected Individuals | Normal Range | | BRIDGE Case 1[5] | Platelet Count | 103 x 10⁹/L | 150-400 x 10⁹/L | | | Mean Platelet Volume (MPV) | 15.1 fL | 7.5-11.5 fL | | BRIDGE Case 2[5] | Platelet Count | 128 x 10⁹/L | 150-400 x 10⁹/L | | | Mean Platelet Volume (MPV) | 14.0 fL | 7.5-11.5 fL | | Spanish Pedigree (Propositus)[1] | Platelet Morphology | 31% giant platelets, 39% enlarged | N/A |
Experimental Protocols
The identification and characterization of TPM4-related thrombocytopenia rely on a combination of genetic, molecular, and cellular biology techniques.
Genetic Analysis: Whole-Exome Sequencing (WES)
WES is a primary method for identifying the causative mutation in patients with suspected inherited platelet disorders.
-
Protocol:
-
Sample Collection & DNA Extraction: Collect peripheral blood from the patient and affected family members. Extract genomic DNA from leukocytes using a standardized kit (e.g., QIAamp DNA Blood Mini Kit).
-
Library Preparation: Fragment the extracted DNA and ligate sequencing adapters to the ends.
-
Exome Capture: Use biotinylated oligonucleotide probes (e.g., Agilent SureSelect) to capture the protein-coding regions (exons) of the genome.
-
Sequencing: Perform high-throughput sequencing of the captured DNA library on a platform like an Illumina HiSeq.
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome (e.g., hg19/GRCh37).
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Annotate variants and filter against public databases (e.g., dbSNP, 1000 Genomes) and internal control cohorts to remove common polymorphisms.
-
Prioritize rare, protein-altering variants in genes known to be involved in hematopoiesis or platelet function, such as TPM4.
-
-
Validation: Confirm the candidate variant in the patient and test for segregation in family members using Sanger sequencing.
-
Protein Analysis: Immunoblotting
Immunoblotting (Western blotting) is used to quantify the level of TPM4 protein in patient platelets compared to healthy controls, providing evidence for haploinsufficiency.
-
Protocol:
-
Platelet Lysate Preparation: Isolate platelets from whole blood. Lyse the platelets in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 10-12% polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for TPM4 (e.g., rabbit anti-TPM4). A loading control antibody (e.g., mouse anti-β-actin) should be used simultaneously.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot on a digital imager. Densitometry analysis is used to quantify the reduction in TPM4 levels relative to the loading control.[1]
-
Cellular Analysis: Immunofluorescence and Platelet Spreading
These assays are used to visualize the localization of TPM4 within platelets and to assess the functional consequences of mutations on cytoskeletal remodeling.
-
Protocol:
-
Platelet Preparation: Isolate washed platelets from patient and control blood.
-
Spreading Assay: Plate platelets onto fibrinogen-coated coverslips and allow them to spread for a set time (e.g., 45 minutes) at 37°C. Stimulation with agonists like TRAP-6 or CRP can also be performed.[1]
-
Fixation and Permeabilization: Fix the spread platelets with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Staining:
-
Block with a suitable agent like BSA.
-
Incubate with a primary antibody against TPM4.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Co-stain for F-actin using fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-Alexa Fluor 568) and for the nucleus/DNA with DAPI.
-
-
Microscopy: Visualize the samples using a confocal microscope.[1] Images are analyzed to assess the distribution of TPM4 in relation to the actin cytoskeleton in both resting and spread platelets. In patients with certain TPM4 variants, the protein may show delocalization or an abnormal accumulation pattern compared to the homogenous cytoplasmic distribution in control platelets.[1]
-
Conclusion and Future Directions
The identification of TPM4 as a causative gene for inherited macrothrombocytopenia has solidified the crucial role of this actin-regulatory protein in the final stages of thrombopoiesis.[3] Truncating and missense variants in TPM4 lead to a dominant disorder characterized by low platelet counts, enlarged platelets, and a variable bleeding tendency.[1][4][9] The underlying mechanism involves a disruption of actin filament stability within megakaryocyte proplatelets, leading to defective platelet formation and release.[5]
For drug development professionals, understanding this pathway is essential. The specific and non-redundant role of TPM4 in megakaryocytes suggests it could be a target for modulating platelet production. For researchers and clinicians, the inclusion of TPM4 in diagnostic genetic panels for inherited platelet disorders is critical for accurate diagnosis, genetic counseling, and patient management.[10][11] Future research should focus on elucidating the precise protein-protein interactions of TPM4 within the proplatelet cytoskeleton and exploring whether different mutations (e.g., missense vs. nonsense) lead to distinct functional consequences that could explain the variability in clinical severity.
References
- 1. A novel nonsense variant in TPM4 caused dominant macrothrombocytopenia, mild bleeding tendency and disrupted cytoskeleton remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inherited Macrothrombocytopenia: Correlating Morphology, Epidemiology, Molecular Pathology and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rare missense variants in Tropomyosin-4 (TPM4) are associated with platelet dysfunction, cytoskeletal defects, and excessive bleeding. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 10. Rare missense variants in this compound (TPM4) are associated with platelet dysfunction, cytoskeletal defects, and excessive bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Visualizing Tropomyosin 4 (TPM4) in Cellular Systems
Tropomyosin 4 (TPM4) is a member of the tropomyosin family of actin-binding proteins, which are crucial components of the cytoskeleton in non-muscle cells and the contractile apparatus in muscle cells.[1][2] TPM4 plays a pivotal role in stabilizing actin filaments, thereby regulating cytoskeletal dynamics, cell migration, and the maintenance of cell-cell adhesions.[3][4][5] Aberrant expression of TPM4 has been linked to various diseases, including cancer, where it can be either up- or down-regulated depending on the cancer type and is often associated with prognosis and tumor progression.[3][5][6][7]
Visualizing the subcellular localization and dynamics of TPM4 is essential for understanding its function. The primary techniques employed for this purpose include immunofluorescence (IF) for fixed cells, fluorescent protein (FP) tagging for live-cell imaging, and super-resolution microscopy for high-detail analysis. These methods allow researchers to investigate TPM4's association with specific actin structures such as stress fibers, cortical actin, and filaments at focal adhesions and cell junctions.[3][4][8]
Quantitative Data Summary
The following tables summarize key quantitative and qualitative findings regarding TPM4 expression, localization, and functional impact from various studies.
Table 1: TPM4 Expression Levels in Cancerous vs. Normal Tissues
| Cancer Type | TPM4 Expression Change in Tumor | Method of Analysis | Reference(s) |
|---|---|---|---|
| Glioma | Upregulated | Bioinformatics (TCGA), IHC | [6][7] |
| Breast Cancer (Invasive) | Downregulated | Bioinformatics, RT-PCR, Immunoblot | [3][5] |
| Gastric Cancer (STAD) | Upregulated | Bioinformatics (TCGA) | [9] |
| Bladder Carcinoma (BLCA) | Upregulated | Bioinformatics (TCGA) | [9] |
| Lung Adenocarcinoma (LUAD) | Upregulated | Bioinformatics (TCGA) | [9] |
| Colon Adenocarcinoma (COAD) | Upregulated | Bioinformatics (TCGA) |[9] |
Table 2: Subcellular Localization of TPM4
| Cellular Compartment/Structure | Cell Type(s) | Visualization Method | Reference(s) |
|---|---|---|---|
| Actin Filaments / Stress Fibers | A-431, U-251MG, U-2 OS, HeLa | Immunofluorescence (HPA database) | [2][8][9][10] |
| Cell-Cell Adhesions | MCF10A (breast epithelial) | Immunofluorescence | [3][5] |
| Cortical Cytoskeleton | General (Predicted) | UniProt Annotation | [4] |
| Cytosol | A-431, U-251MG, U-2 OS | Immunofluorescence (HPA database) | [8][9] |
| Focal Adhesions | General (Predicted) | UniProt Annotation |[4][11] |
Table 3: Functional Effects of TPM4 Perturbation
| Perturbation | Cell Line | Cellular Phenotype | Observed Effect | Reference(s) |
|---|---|---|---|---|
| siRNA Knockdown of Tpm4.1 | MCF10A | Cell Migration | Increased | [3][5] |
| siRNA Knockdown of Tpm4.1 | MCF10A | Cell Invasion (from spheroids) | Increased | [3][5] |
| siRNA Knockdown of Tpm4.1 | MCF10A | Cell-Cell Adhesions | Disrupted | [3][5] |
| siRNA Knockdown of Tpm4.1 | MDA-MB-231 | Actin Organization | Disrupted | [3][5] |
| Overexpression of TPM4.2 | Caco2 (colon epithelial) | Cell Proliferation | Promoted | [12] |
| Overexpression of TPM4.2 | Caco2 (colon epithelial) | Cell Differentiation | Suppressed |[12] |
Experimental Protocols & Methodologies
Protocol 1: Immunofluorescence (IF) Staining for TPM4 in Adherent Cells
This protocol provides a standard method for visualizing TPM4 in fixed adherent cells.
Materials and Reagents:
-
Glass coverslips (#1.5 thickness recommended)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Validated anti-TPM4 antibody (e.g., Rabbit Polyclonal)
-
Secondary Antibody: Fluorophore-conjugated anti-species IgG (e.g., Alexa Fluor 488 Goat anti-Rabbit)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution
-
Mounting Medium: Anti-fade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
Rinsing: Gently aspirate the culture medium and rinse the cells twice with PBS.
-
Fixation: Add 4% PFA to the cells and incubate for 15 minutes at room temperature.[13] This step cross-links proteins to preserve cell structure.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[13] This allows antibodies to access intracellular epitopes.
-
Washing: Repeat the washing step (as in step 4).
-
Blocking: Add Blocking Buffer (e.g., 3% BSA in PBS) and incubate for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-TPM4 primary antibody in Blocking Buffer to its recommended concentration. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.[13]
-
Washing: Repeat the washing step (as in step 9), ensuring protection from light.
-
Nuclear Counterstaining: Incubate cells with a DAPI solution for 5 minutes at room temperature to visualize nuclei.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Carefully mount the coverslip cell-side down onto a drop of anti-fade mounting medium on a microscope slide. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the sample using a fluorescence or confocal microscope. Use appropriate filters for the chosen fluorophore (e.g., blue for DAPI, green for Alexa Fluor 488).
Protocol 2: Live-Cell Imaging using Fluorescent Protein (FP) Tagging
This method allows for the visualization of TPM4 dynamics in living cells by expressing TPM4 as a fusion protein with a fluorescent tag (e.g., GFP).
Materials and Reagents:
-
Expression plasmid encoding an FP-TPM4 fusion construct (e.g., pEGFP-TPM4)
-
High-quality plasmid DNA preparation kit
-
Mammalian cell line of interest
-
Appropriate cell culture medium and dishes (glass-bottom dishes are required for high-resolution imaging)
-
Transfection reagent (e.g., Lipofectamine, FuGENE)
-
Live-cell imaging microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂)
Procedure:
-
Plasmid Preparation: Prepare high-purity, endotoxin-free plasmid DNA of the FP-TPM4 construct.
-
Cell Seeding: Seed cells in glass-bottom dishes or chamber slides. Allow cells to adhere and reach 50-70% confluency.
-
Transfection: Transfect the cells with the FP-TPM4 plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Expression: Allow 24-48 hours for the cells to express the fusion protein. The optimal time will vary by cell type and plasmid.
-
Imaging:
-
Replace the culture medium with fresh, pre-warmed imaging medium (often phenol (B47542) red-free to reduce background fluorescence).
-
Place the dish on the stage of the live-cell imaging microscope within the environmental chamber.
-
Locate transfected cells by identifying FP fluorescence (e.g., green for GFP).
-
Acquire images or time-lapse series using the lowest possible laser power and exposure time to minimize phototoxicity.
-
Use the acquired data to analyze the localization, trafficking, and dynamics of TPM4 in real-time.
-
Application Note 3: Advanced Visualization with Super-Resolution Microscopy
Standard fluorescence microscopy is limited by the diffraction of light to a resolution of ~200-250 nm.[14] Super-resolution microscopy (SRM) techniques bypass this limit, enabling visualization of molecular organization at the nanoscale.[15][16]
-
Techniques: Methods like dSTORM (direct Stochastic Optical Reconstruction Microscopy) or electron tomography can be applied to visualize TPM4.[15][17] These techniques have been used to distinguish the organization of different tropomyosin isoforms on actin filaments.[17][18]
-
Sample Preparation: SRM places stringent demands on sample preparation. Optimal fixation and the use of specific photoswitchable fluorophores are critical for techniques like STORM.[15]
-
Application: For TPM4, SRM can be used to precisely map its location along different actin filament populations (e.g., stress fibers vs. cortical actin), determine its proximity to other cytoskeletal proteins, and observe how its organization changes in response to cellular signals or in disease states.
References
- 1. genecards.org [genecards.org]
- 2. TPM4 Polyclonal Antibody (720311) [thermofisher.com]
- 3. oncotarget.com [oncotarget.com]
- 4. uniprot.org [uniprot.org]
- 5. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of TPM4 is associated with worse prognosis and immune infiltration in patients with glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Characterization and Prognostic Value of TPM4 and Its Correlation with Epithelial–Mesenchymal Transition in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPM4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Integrated pan-cancer analysis and experimental verification of the roles of tropomyosin 4 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TPM4 - Wikipedia [en.wikipedia.org]
- 12. TPM4 overexpression drives colon epithelial cell tumorigenesis by suppressing differentiation and promoting proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arigobio.com [arigobio.com]
- 14. Superresolution microscopy – Group of Philip Tinnefeld at LMU Munich [tinnefeld.cup.uni-muenchen.de]
- 15. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Super-Resolution Microscopy of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single molecule visualization of tropomyosin isoform organization in the mammalian actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single molecule visualization of tropomyosin isoform organization in the mammalian actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPM4 Antibody in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction to TPM4
Tropomyosin 4 (TPM4) is an actin-binding protein that plays a crucial role in regulating the structure and function of the actin cytoskeleton in both muscle and non-muscle cells.[1][2] In non-muscle cells, TPM4 is integral to maintaining cytoskeletal stability.[1] Emerging research has highlighted the diverse roles of TPM4 in various cellular processes, including cell adhesion, migration, and invasion, particularly in the context of cancer.[3][4] TPM4 has been identified as a potential tumor suppressor, with its downregulation observed in several cancers, leading to increased invasive behavior through pathways such as the Rac1-myosin IIB signaling cascade.[3][4] Given its involvement in cancer progression, the precise localization and expression of TPM4 within cells, as visualized through techniques like immunofluorescence, are of significant interest to researchers.
Product Information
This section provides an example of how to structure information for a specific anti-TPM4 antibody. The details below are illustrative and should be replaced with the specific information for the antibody being used.
| Feature | Specification |
| Antibody Name | Anti-TPM4 Antibody |
| Host Species | Rabbit |
| Clonality | Polyclonal |
| Immunogen | Recombinant protein corresponding to a sequence of human TPM4 |
| Tested Applications | Immunofluorescence (IF), Immunohistochemistry (IHC), Western Blot (WB) |
| Species Reactivity | Human, Mouse, Rat |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
Immunofluorescence Staining Protocol
This protocol provides a general guideline for immunofluorescence staining of TPM4 in cultured cells. Optimization may be required for different cell lines and experimental conditions.
I. Materials
-
Anti-TPM4 primary antibody
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Humidified chamber
II. Experimental Workflow
Caption: Workflow for immunofluorescence staining of TPM4.
III. Step-by-Step Method
-
Cell Preparation:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS for 5 minutes each.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with 5% BSA in PBS for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-TPM4 primary antibody to the recommended concentration (e.g., 2 µg/mL for some antibodies) in the blocking solution.[1]
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
From this point on, protect the samples from light.
-
-
Counterstaining:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain, such as DAPI (e.g., 300 nM in PBS), for 5 minutes at room temperature.
-
Wash twice with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Visualize the staining using a fluorescence or confocal microscope. Acquire images using appropriate filters for the chosen fluorophores.
-
Expected Results and Troubleshooting
Expected Staining Pattern:
-
In non-muscle cells, TPM4 is expected to show a filamentous staining pattern, co-localizing with actin stress fibers in the cytoplasm.[1]
-
The specific localization may vary depending on the cell type and its physiological state. For instance, in some cancer cells, TPM4 has been observed to co-localize with cortical actin bundles and E-cadherin at cell-cell adhesions.[5]
Troubleshooting:
| Problem | Possible Cause | Solution |
| No Signal or Weak Signal | Primary antibody concentration too low. | Optimize the primary antibody concentration by performing a titration. |
| Insufficient incubation time. | Increase the primary antibody incubation time (e.g., overnight at 4°C). | |
| Inefficient permeabilization. | Increase permeabilization time or try a different permeabilization agent (e.g., methanol). | |
| High Background | Primary or secondary antibody concentration too high. | Decrease the antibody concentrations. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 10% normal goat serum). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Antibody cross-reactivity. | Use a more specific antibody or perform control experiments (e.g., using a blocking peptide). |
| Aggregated antibodies. | Centrifuge the antibody solution before use. |
Signaling Pathway Involving TPM4
TPM4 has been implicated in the regulation of cell invasion and migration, particularly in the context of breast cancer. A key pathway involves the interplay between TPM4, the small GTPase Rac1, and non-muscle myosin IIB. Downregulation of TPM4 can lead to increased Rac1 activity, which in turn alters the localization of myosin IIB, contributing to a more invasive phenotype.[3][4]
Caption: TPM4's role in inhibiting cell invasion.
References
- 1. TPM4 Polyclonal Antibody (720311) [thermofisher.com]
- 2. Anti-TPM4 Antibody (A47033) | Antibodies.com [antibodies.com]
- 3. Frontiers | Integrated pan-cancer analysis and experimental verification of the roles of tropomyosin 4 in gastric cancer [frontiersin.org]
- 4. Anti-TRPM4 Monoclonal Atlas Antibody [atlasantibodies.com]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Quantifying TPM4 Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin 4 (TPM4) is an actin-binding protein belonging to the tropomyosin family. It plays a crucial role in regulating the contractile system in muscle cells and maintaining the stability of the cytoskeleton in non-muscle cells.[1][2] TPM4 is involved in various cellular processes, including cell division, motility, and signal transduction.[1] Notably, altered TPM4 expression has been implicated in the development and progression of several cancers, including gastric, liver, and breast cancer, making it a protein of significant interest for research and therapeutic development.[3][4][5] Accurate quantification of TPM4 protein expression is essential for understanding its physiological functions and its role in pathology.
This document provides detailed application notes and protocols for several common methods used to quantify TPM4 protein expression.
Section 1: Application Notes on Quantification Methods
This section outlines the principles, advantages, and limitations of key methods for TPM4 protein quantification.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: The sandwich ELISA is the most common format for quantifying specific proteins like TPM4.[6] In this assay, a capture antibody specific to TPM4 is coated onto the wells of a microplate. The sample containing TPM4 is added, and the protein is captured by the antibody. A second, biotin-labeled detection antibody that also binds to TPM4 is then added. Finally, a streptavidin-enzyme conjugate is introduced, which binds to the biotin. A substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of TPM4 present.[6][7]
-
Advantages:
-
Limitations:
-
Requires a matched pair of high-quality antibodies specific to TPM4.
-
Can be susceptible to matrix effects from complex biological samples.
-
Western Blotting
-
Principle: Western blotting allows for the quantification of TPM4 protein by separating proteins from a sample by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with a primary antibody specific to TPM4. A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added. A substrate is applied that reacts with the enzyme to produce a chemiluminescent or colorimetric signal. The intensity of the signal, typically captured by a digital imager, is proportional to the amount of TPM4 protein.[10][11]
-
Advantages:
-
Provides information about the molecular weight of the detected protein, which can help identify different isoforms or degradation products.[12]
-
Widely used and well-established technique.
-
-
Limitations:
-
Semi-quantitative, with quantification being relative to a loading control.
-
Less sensitive and lower throughput compared to ELISA.
-
Requires careful optimization of antibody concentrations and incubation times.
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry is a powerful technique for identifying and quantifying proteins in complex samples.[13] In a typical "bottom-up" proteomics workflow, proteins are first digested into smaller peptides using an enzyme like trypsin. These peptides are then separated by liquid chromatography and ionized before entering the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides, which allows for their identification and quantification.[14]
-
Advantages:
-
High specificity and accuracy.[13]
-
Can identify and quantify multiple proteins simultaneously (multiplexing).
-
Can detect post-translational modifications.
-
Does not require a specific antibody.
-
-
Limitations:
-
Requires expensive, specialized equipment and expertise.
-
Sample preparation can be complex and time-consuming.[15]
-
Data analysis can be challenging.
-
Immunohistochemistry (IHC)
-
Principle: Immunohistochemistry is used to visualize the distribution and localization of TPM4 protein within tissue sections. A primary antibody specific to TPM4 binds to the protein in the tissue. A secondary antibody, which is conjugated to an enzyme or a fluorophore, then binds to the primary antibody. An enzymatic reaction or fluorescence signal allows for the visualization of the protein's location under a microscope.[16] While primarily a qualitative technique, IHC can be made semi-quantitative through scoring systems or digital image analysis.
-
Advantages:
-
Provides spatial information about protein expression within a tissue context.
-
Can be used on archival formalin-fixed, paraffin-embedded (FFPE) tissues.
-
-
Limitations:
-
Generally semi-quantitative and can be subjective.
-
Quantification requires specialized software and careful validation.
-
Prone to variability due to differences in tissue processing and staining protocols.
-
Section 2: Quantitative Data Presentation
The following tables summarize example data on TPM4 protein expression from various studies.
Table 1: Relative TPM4 Protein Expression in Cancer Cell Lines and Tissues
| Sample Type | Comparison | Method | Fold Change/Result | Reference |
| Hepatocellular Carcinoma (HCC) Cell Lines (HepG2, Huh7, SMMC-7721) | vs. Normal Liver Cell Line (LO2) | Western Blot | Significantly higher in HCC cell lines | [5] |
| HCC Tissues | vs. Normal Hepatic Tissues | Western Blot | Significantly higher in HCC tissues | [5] |
| HCC Tissues | vs. Normal Hepatic Tissues | IHC | 51.8% positive in HCC vs. 10% in normal | [5] |
| Mouse Brain Homogenate vs. Post-Synaptic Density (PSD) Fraction (1-month-old) | PSD vs. Brain Homogenate | Western Blot | ~2.5-fold higher in PSD | [12][17] |
Table 2: Absolute Quantification of TPM4.2 Isoform in Mouse Brain
| Sample Fraction | Age | Method | Concentration (ng of Tpm4.2 / µg of total protein) | Reference |
| Brain Homogenate | 1 month | Western Blot with recombinant standards | ~0.15 | [12][17] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for the methods described above.
Protocol for Sandwich ELISA
This protocol is a general guideline based on commercially available TPM4 ELISA kits.[6][7]
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare standards by performing serial dilutions of the provided TPM4 standard.
-
Prepare wash buffer and other working solutions as per the kit instructions.
-
-
Assay Procedure:
-
Add 100 µL of standard or appropriately diluted sample to each well of the pre-coated microplate.[7]
-
Seal the plate and incubate for 90 minutes at 37°C.[7]
-
Aspirate the liquid from each well and wash the plate 2-3 times with wash buffer.[7]
-
Add 100 µL of biotin-labeled detection antibody working solution to each well.[7]
-
Seal the plate and incubate for 60 minutes at 37°C.[7]
-
Aspirate and wash the plate 3-5 times with wash buffer.[7]
-
Add 100 µL of Streptavidin-HRP (SABC) working solution to each well.[7]
-
Seal the plate and incubate for 30 minutes at 37°C.[7]
-
Aspirate and wash the plate 5 times with wash buffer.[7]
-
Add 90 µL of TMB substrate to each well and incubate for 15-20 minutes at 37°C in the dark.[6][7]
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.[7]
-
-
Data Analysis:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.[6]
-
Create a standard curve by plotting the mean OD for each standard concentration versus the known concentration.
-
Use the standard curve to determine the concentration of TPM4 in the samples.
-
Protocol for Western Blotting
This protocol is a general procedure and may require optimization for specific antibodies and samples.[10][11]
-
Sample Preparation:
-
Lyse cells or homogenize tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the total protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 2x SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[11]
-
-
Gel Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against TPM4 (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane four times for 5-10 minutes each with TBST.[11]
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[12] Normalize the TPM4 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Protocol for Immunohistochemistry (Paraffin-Embedded Tissues)
This is a general protocol for IHC staining.[16]
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections by incubating them in xylene (2 times for 5 minutes each).[16]
-
Rehydrate the sections through a graded series of ethanol (B145695) (100% twice for 3 minutes, then 95% for 1 minute) and finally rinse in distilled water.[16]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath. The exact time and temperature will depend on the antibody and tissue type.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
If using a peroxidase-based detection system, quench endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 5-10 minutes.
-
Block non-specific binding by incubating the sections with a blocking serum (from the same species as the secondary antibody) for 30-60 minutes.[16]
-
Incubate the sections with the primary TPM4 antibody at the optimal dilution overnight at 4°C in a humidified chamber.[16]
-
Wash the slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with a streptavidin-peroxidase conjugate for 30 minutes.[16]
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Incubate the sections with a peroxidase substrate (e.g., DAB) until the desired stain intensity develops.
-
Rinse the slides in water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Quantification can be performed by scoring the staining intensity and percentage of positive cells or by using digital image analysis software.
-
Section 4: Diagrams and Workflows
Signaling Pathway
TPM4 is known to play a role in regulating the actin cytoskeleton and cell adhesion. Downregulation of TPM4 has been shown to increase Rac1 signaling, leading to disruption of cell-cell adhesions and promoting an invasive phenotype in breast epithelial cells.[3]
Caption: TPM4 signaling in the regulation of cell adhesion and invasion.
Experimental Workflow
The following diagram illustrates a typical workflow for quantifying TPM4 protein expression using Western Blotting.
Caption: Workflow for TPM4 protein quantification by Western Blotting.
References
- 1. mdpi.com [mdpi.com]
- 2. uniprot.org [uniprot.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | Integrated pan-cancer analysis and experimental verification of the roles of tropomyosin 4 in gastric cancer [frontiersin.org]
- 5. The expression and clinical significance of TPM4 in hepatocellular carcinoma [medsci.org]
- 6. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 7. Human TPM4 ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. biocompare.com [biocompare.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. genscript.com [genscript.com]
- 12. Frontiers | Developmental Profiling of Tropomyosin Expression in Mouse Brain Reveals Tpm4.2 as the Major Post-synaptic Tropomyosin in the Mature Brain [frontiersin.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Immunohistochemistry (IHC) Protocol | Rockland [rockland.com]
- 17. Developmental Profiling of Tropomyosin Expression in Mouse Brain Reveals Tpm4.2 as the Major Post-synaptic Tropomyosin in the Mature Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant TPM4 Protein Expression and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropomyosin 4 (TPM4) is a member of the tropomyosin family of actin-binding proteins. It plays a crucial role in the contractile system of striated and smooth muscles and in the cytoskeleton of non-muscle cells.[1] TPM4 is involved in stabilizing actin filaments, and its expression levels have been implicated in various diseases, including cancer, where it can influence cell migration and invasion.[2][3] The production of high-purity, recombinant TPM4 is essential for structural and functional studies, drug screening, and the development of novel therapeutic strategies.
This document provides a detailed protocol for the expression of recombinant human TPM4 in Escherichia coli and a multi-step purification strategy to obtain high-purity protein.
Data Presentation
Table 1: Summary of Recombinant TPM4 (His-tagged) Expression and Purification Parameters
| Parameter | Value/Range | Reference/Notes |
| Expression System | ||
| Host Strain | E. coli BL21(DE3) or C41(DE3) | C41(DE3) can be beneficial for proteins that are toxic to BL21(DE3).[4] |
| Expression Vector | pET-23a+ or similar | Can be modified to include an N-terminal His6-tag.[4] |
| Culture & Induction | ||
| Culture Medium | Luria-Bertani (LB) Broth | Standard medium for E. coli growth. |
| Antibiotic Selection | Ampicillin (100 µg/mL) | Dependent on the expression vector used. |
| Induction OD₆₀₀ | 0.5 - 0.6 | Mid-log phase of bacterial growth. |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | |
| IPTG Concentration | 1 mM | [4] |
| Induction Temperature | 30-37 °C | Lower temperatures (e.g., 18-25°C) can improve protein solubility. |
| Induction Time | 4 hours to overnight | Shorter times at higher temperatures, longer times at lower temperatures.[4] |
| Purification | ||
| Typical Yield | 5-10 mg/L of culture | Highly dependent on the specific protein and expression conditions.[5] |
| Purity | >95% (after all steps) | Assessed by SDS-PAGE and Coomassie blue staining.[3] |
Experimental Protocols
This protocol describes the expression of N-terminally His-tagged human TPM4.
a. Transformation:
-
Thaw a vial of chemically competent E. coli cells (e.g., BL21(DE3) or C41(DE3)) on ice.
-
Add 1-5 µL of the TPM4 expression vector (e.g., pET-23a(+)-TPM4) to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds and immediately place them back on ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension on an LB agar (B569324) plate containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).
-
Incubate the plate overnight at 37°C.
b. Protein Expression:
-
Inoculate a single colony from the agar plate into 10 mL of LB medium with the appropriate antibiotic.
-
Grow overnight at 37°C with vigorous shaking.
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to incubate the culture for 4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
This protocol involves a multi-step purification process including initial purification by heat and acid precipitation, followed by affinity and size-exclusion chromatography.
a. Cell Lysis and Initial Purification:
-
Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Add NaCl to the lysate to a final concentration of 2 M.
-
Heat the lysate to 85°C for 6 minutes to denature and precipitate heat-sensitive E. coli proteins.[4]
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the denatured proteins and cell debris.
-
Collect the supernatant and add sodium acetate (B1210297) (pH 4.8) to a final concentration of 100 mM to precipitate the TPM4 protein.[4]
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Resuspend the TPM4-containing pellet in a minimal volume of Affinity Chromatography Binding Buffer.
-
Dialyze overnight against the same buffer to remove the sodium acetate.[4]
b. Affinity Chromatography (His-tag):
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Binding Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0).[4]
-
Load the dialyzed protein sample onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.[4]
-
Elute the His-tagged TPM4 protein with Elution Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0).[4]
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified TPM4 protein.
c. Size-Exclusion Chromatography (Polishing Step):
-
Concentrate the pooled fractions from the affinity chromatography step using an appropriate centrifugal filter unit.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Load the concentrated protein sample onto the column.
-
Run the chromatography at a constant flow rate and collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing pure, monomeric TPM4.
-
Pool the pure fractions, determine the protein concentration, and store at -80°C. Glycerol can be added to a final concentration of 10-20% for long-term stability.
Mandatory Visualizations
Caption: Experimental workflow for recombinant TPM4 expression and purification.
References
Application Notes and Protocols for Co-immunoprecipitation of TPM4 Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing protein-protein interactions with Tropomyosin 4 (TPM4) using co-immunoprecipitation (Co-IP) coupled with mass spectrometry. The protocols outlined below are designed to be a starting point for researchers and can be optimized for specific cell types and experimental goals.
Introduction
Tropomyosin 4 (TPM4) is an actin-binding protein that plays a crucial role in regulating the stability and dynamics of the actin cytoskeleton.[1] It is involved in various cellular processes, including cell migration, morphology, and muscle contraction.[1] Dysregulation of TPM4 expression has been implicated in several diseases, including cancer, where it can influence tumor progression and metastasis.[2][3] Understanding the protein interaction network of TPM4 is essential for elucidating its cellular functions and for the development of novel therapeutic strategies.
Co-immunoprecipitation (Co-IP) is a powerful technique to identify in vivo protein-protein interactions.[4] This method involves using an antibody to specifically pull down a protein of interest (the "bait," in this case, TPM4) from a cell lysate. Any proteins that are bound to the bait protein will be co-precipitated, and these interacting partners (the "prey") can then be identified by techniques such as mass spectrometry.
Data Presentation: TPM4 Interacting Proteins
| Interacting Protein (Prey) | Gene Name | Method of Detection | Putative Function in Complex |
| Actin, alpha cardiac muscle 1 | ACTC1 | Co-localization, Biochemical Assay | Structural component of actin filaments |
| Actin, gamma-enteric smooth muscle | ACTG2 | Co-expression | Cytoskeletal organization |
| Tropomyosin 1 | TPM1 | Co-purification | Formation of tropomyosin heterodimers |
| Tropomyosin 2 | TPM2 | Co-purification | Regulation of actin filament function |
| Tropomyosin 3 | TPM3 | Co-purification | Cytoskeletal stability |
| Ras-related C3 botulinum toxin substrate 1 | RAC1 | Functional Assay | Regulation of actin dynamics and cell migration |
| Myosin-9 | MYH9 | Co-expression | Cytoskeletal contraction and cell motility |
| Troponin T2, cardiac type | TNNT2 | Co-expression | Regulation of muscle contraction |
| Troponin I3, cardiac type | TNNI3 | Co-expression | Regulation of muscle contraction |
This table is a compilation of data from various sources and does not represent the output of a single quantitative experiment. The "Method of Detection" indicates the type of evidence supporting the interaction.
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of TPM4 and its interacting proteins from cultured mammalian cells, followed by identification using mass spectrometry.
Protocol 1: Co-immunoprecipitation of Endogenous TPM4
This protocol is designed for the immunoprecipitation of TPM4 that is naturally expressed in the chosen cell line.
Materials:
-
Cell Culture: Mammalian cell line expressing TPM4 (e.g., HeLa, MCF-7)
-
Antibodies:
-
Anti-TPM4 antibody, Co-IP validated (ensure specificity)
-
Normal IgG from the same species as the anti-TPM4 antibody (negative control)
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktail. Note: The stringency of this buffer may need to be optimized. For potentially weaker or transient interactions, a lower salt concentration or a milder detergent may be used.
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2X Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using acidic elution)
-
-
Equipment:
-
Cell scraper
-
Microcentrifuge
-
Magnetic rack (for magnetic beads)
-
End-over-end rotator
-
Vortexer
-
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate.
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Transfer the supernatant to a new tube. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
To 1-2 mg of total protein, add the anti-TPM4 antibody. As a negative control, add an equivalent amount of normal IgG to a separate tube with the same amount of lysate.
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
For Mass Spectrometry:
-
After the final wash, add 50 µL of 0.1 M Glycine-HCl (pH 2.5-3.0) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Immediately neutralize the eluate by adding 5 µL of 1 M Tris-HCl, pH 8.5.
-
-
For Western Blot Analysis:
-
Add 30-50 µL of 2X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant is ready for SDS-PAGE.
-
-
-
Analysis by Mass Spectrometry:
-
The neutralized eluate is then processed for in-solution or in-gel trypsin digestion.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS data is searched against a protein database to identify the co-precipitated proteins. Quantitative analysis can be performed using label-free or label-based (e.g., SILAC, TMT) methods to distinguish specific interactors from background contaminants.
-
Protocol 2: Co-immunoprecipitation of Tagged-TPM4
This protocol is for cells that have been transfected to express TPM4 with an affinity tag (e.g., FLAG, HA, or GFP).
Modifications to Protocol 1:
-
Antibody: Instead of an anti-TPM4 antibody, use a high-affinity anti-tag antibody (e.g., anti-FLAG M2). The negative control would be an isotype-matched control antibody.
-
Elution (for FLAG-tagged proteins): A gentler elution can be performed by competing with a 3X FLAG peptide solution, which can help to reduce the co-elution of the antibody.
Mandatory Visualizations
Experimental Workflow for TPM4 Co-immunoprecipitation
Caption: Workflow for TPM4 Co-immunoprecipitation.
TPM4 in the Rac1 Signaling Pathway
References
Application Notes & Protocols: CRISPR/Cas9 Mediated Knockout of the TPM4 Gene
Introduction to Tropomyosin 4 (TPM4)
Tropomyosin 4 (TPM4) is a protein-coding gene belonging to the tropomyosin family of actin-binding proteins. These proteins are crucial for regulating the function of actin filaments in both muscle and non-muscle cells.[1][2][3] TPM4 is involved in the contractile system of striated and smooth muscles and plays a vital role in maintaining the stability of the cytoskeleton in non-muscle cells.[4][5]
Functionally, tropomyosins form coiled-coil dimers that lie along the major groove of most actin filaments.[1] This position allows them to stabilize the filaments and control the access of other actin-binding proteins, such as myosin, thereby regulating muscle contraction.[1][6] In non-muscle cells, TPM4 is implicated in cytoskeletal organization, cell motility, and the formation of stress fibers.[1]
Dysregulation of TPM4 expression has been linked to various human diseases. It has emerged as a biomarker in several cancers, with its expression being elevated in some (e.g., ovarian cancer, glioma) and reduced in others (e.g., colon and breast cancers), often correlating with prognosis.[1][7] Additionally, TPM4 is essential for platelet formation, and mutations can lead to macrothrombocytopenia, a condition characterized by abnormally large and a reduced number of platelets.[8] Given its diverse roles in cellular processes and disease, TPM4 is a significant target for functional studies using genome editing technologies like CRISPR/Cas9.
Signaling Pathways and Experimental Workflow
TPM4 in Rac1-Myosin IIB Signaling
Loss of the Tpm4.1 isoform, which is expressed from the TPM4 gene, has been shown to disrupt cell-cell adhesions and promote invasive behavior in epithelial cells. This process is mediated through the Rac1 signaling pathway, which leads to alterations in the localization of myosin IIB and subsequent changes in cell motility and invasion.[9]
References
- 1. Gene - TPM4 [maayanlab.cloud]
- 2. TPM4: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 3. genecards.org [genecards.org]
- 4. Research Advances in the Role of the Tropomyosin Family in Cancer | MDPI [mdpi.com]
- 5. Overexpression of TPM4 is associated with worse prognosis and immune infiltration in patients with glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. The clinical significance and biological function of tropomyosin 4 in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TPM4 | Cancer Genetics Web [cancer-genetics.org]
Application Notes and Protocols for Studying TPM4-Actin Interaction Using Cryo-EM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cryo-electron microscopy (cryo-EM) to elucidate the structural and functional relationship between Tropomyosin 4 (TPM4) and actin. Understanding this interaction is crucial for research in cytoskeletal dynamics, cell motility, and the development of therapeutics targeting related pathologies.
Introduction to TPM4 and its Interaction with Actin
Tropomyosin 4 (TPM4) is a member of the tropomyosin family of actin-binding proteins that play a pivotal role in the regulation of the actin cytoskeleton in non-muscle cells.[1] TPM4 isoforms, such as Tpm4.1 and Tpm4.2, are involved in stabilizing actin filaments and modulating their interactions with other actin-binding proteins, thereby influencing cellular processes like migration, adhesion, and morphogenesis. Dysregulation of TPM4 has been implicated in various diseases, including cancer. Cryo-EM has emerged as a powerful technique to visualize the high-resolution structure of protein complexes, offering unprecedented insights into the molecular details of the TPM4-actin interaction. While a high-resolution cryo-EM structure specifically for the TPM4-actin complex is not yet publicly available, methodologies established for other tropomyosin-actin complexes can be adapted for this purpose.
Data Presentation
While specific quantitative data from a dedicated TPM4-actin cryo-EM study is not available, the following table summarizes typical quantitative parameters that would be determined from such an analysis, based on studies of other tropomyosin isoforms and related biophysical assays.
| Parameter | Description | Expected Range/Value | Analysis Method |
| Resolution | The level of detail resolved in the cryo-EM map. | 3 - 8 Å | Cryo-EM 3D reconstruction |
| Helical Rise | The axial distance per actin subunit in the filament. | ~27.5 Å | Helical reconstruction from cryo-EM data |
| Helical Twist | The azimuthal rotation per actin subunit. | ~166.4° | Helical reconstruction from cryo-EM data |
| Binding Stoichiometry | The ratio of TPM4 to actin monomers in the filament. | Typically 1 TPM4 dimer per 7 actin monomers | Co-sedimentation assays, Densitometry of cryo-EM maps |
| Conformational State | The position of TPM4 on the actin filament (e.g., blocked, closed, open). | Dependent on the presence of other binding partners | Cryo-EM 3D reconstruction and model fitting |
| Filament Length | The length of TPM4-decorated actin filaments. | Can be influenced by TPM4 isoforms | Electron microscopy, TIRF microscopy |
| Binding Affinity (Kd) | The dissociation constant for the TPM4-actin interaction. | Micro- to nanomolar range | Fluorescence polarization, Surface Plasmon Resonance |
Experimental Protocols
The following protocols are generalized based on established methods for cryo-EM studies of actin-tropomyosin complexes and should be optimized for the specific TPM4 isoform and actin being studied.
Protocol 1: Protein Expression and Purification
1.1. Actin Purification:
-
Source: Rabbit skeletal muscle acetone (B3395972) powder is a common source for actin.
-
Procedure:
-
Extract G-actin from the acetone powder using a low ionic strength buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT).
-
Clarify the extract by ultracentrifugation.
-
Polymerize the G-actin to F-actin by adding KCl to 50 mM and MgCl₂ to 2 mM.
-
Pellet the F-actin by ultracentrifugation.
-
Depolymerize the F-actin back to G-actin by dialysis against a low ionic strength buffer.
-
Perform a final gel filtration chromatography step to obtain highly pure G-actin.
-
1.2. TPM4 Expression and Purification:
-
Expression System: Recombinant human TPM4 can be expressed in E. coli (e.g., BL21(DE3) strain).
-
Procedure:
-
Clone the TPM4 cDNA into a suitable expression vector (e.g., pET vector).
-
Transform the vector into E. coli and induce protein expression with IPTG.
-
Harvest the cells and lyse them by sonication.
-
Due to tropomyosin's heat stability, a boiling step can be used to denature and precipitate many contaminating proteins.
-
Further purify TPM4 using ion-exchange chromatography (e.g., DEAE-Sepharose) followed by gel filtration chromatography.
-
Protocol 2: TPM4-Actin Complex Formation and Cryo-EM Sample Preparation
2.1. Complex Formation:
-
Polymerize purified G-actin to F-actin in a buffer containing, for example, 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl₂, and 1 mM DTT.
-
Add purified TPM4 to the F-actin at a molar ratio that ensures saturation (e.g., 1.5:1 TPM4 dimer to actin monomer).
-
Incubate the mixture at room temperature for at least 30 minutes to allow for complex formation.
2.2. Cryo-EM Grid Preparation:
-
Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to make them hydrophilic.
-
Apply 3-4 µL of the TPM4-actin complex solution (at a concentration of approximately 1-5 mg/mL) to the grid.
-
Blot the grid for 2-4 seconds to create a thin film of the solution. This step is critical and needs to be optimized.
-
Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification apparatus (e.g., Vitrobot) to ensure the formation of vitreous ice.
Protocol 3: Cryo-EM Data Acquisition and Processing
3.1. Data Collection:
-
Screen the vitrified grids on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Collect a large dataset of micrographs as movies to enable motion correction.
-
Data collection parameters to be optimized include magnification, defocus range, and total electron dose.
3.2. Image Processing and 3D Reconstruction:
-
Motion Correction: Align the frames of each movie to correct for beam-induced motion.
-
CTF Estimation: Determine the contrast transfer function for each micrograph.
-
Particle Picking: Select individual TPM4-decorated actin filaments from the micrographs.
-
2D Classification: Classify the filament segments to remove poor-quality particles and assess the overall quality of the data.
-
Helical Reconstruction: Use a helical reconstruction software package (e.g., RELION, cryoSPARC) to generate a 3D reconstruction of the TPM4-actin filament.
-
Model Building and Refinement: Build an atomic model of the TPM4-actin complex into the cryo-EM map and refine it against the data.
Visualizations
Caption: Generalized workflow for the cryo-EM study of the TPM4-actin interaction.
Caption: Simplified signaling pathway involving TPM4 and the actin cytoskeleton.
References
Application Notes and Protocols for Single-Molecule Imaging of Tropomyosin-4 on Actin Filaments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropomyosin (Tpm) is a family of actin-binding proteins that play a crucial role in regulating the function of actin filaments in a wide range of cellular processes, from muscle contraction to cell motility and morphogenesis.[1][2] The Tpm family consists of numerous isoforms encoded by four genes (TPM1-4), which create functional diversity among actin filaments.[3][4] Tropomyosin-4 (Tpm4) has two main isoforms, Tpm4.1 and Tpm4.2, which have been implicated in various cellular functions and disease states, including cancer and cardiovascular diseases.[3][5] Understanding the molecular mechanisms by which Tpm4 isoforms modulate actin filament dynamics and their interactions with other actin-binding proteins is of significant interest for both basic research and therapeutic development.
Single-molecule imaging techniques, particularly Total Internal Reflection Fluorescence (TIRF) microscopy, offer a powerful approach to directly visualize and quantify the binding, dissociation, and movement of individual Tpm4 molecules on actin filaments in real-time.[6][7][8] This allows for the detailed characterization of kinetic and dynamic parameters that are often obscured in bulk biochemical assays. These application notes provide detailed protocols for the preparation of proteins, assembly of imaging chambers, and acquisition and analysis of single-molecule data for studying Tpm4 on actin filaments.
Quantitative Data Summary
The following tables summarize key quantitative data for Tpm4 isoforms derived from various biochemical and biophysical assays. This information is crucial for designing and interpreting single-molecule imaging experiments.
Table 1: Binding Affinity of Tpm4 Isoforms to F-actin
| Tpm Isoform | Apparent Dissociation Constant (K₅₀%) | Experimental Conditions | Reference |
| Tpm4.1 | 3.02 ± 0.22 µM | 200 mM NaCl | [4] |
| Tpm4.2 | 1.07 ± 0.07 µM | 200 mM NaCl | [4] |
Table 2: Effect of Tpm4 Isoforms on Actin Filament Properties
| Tpm Isoform | Observation | Method | Reference |
| Tpm4.1 | Does not significantly protect actin filaments from cofilin-mediated severing. | Viscosity measurements, EM | [4] |
| Tpm4.2 | Provides better protection of actin filaments against cofilin-mediated severing compared to Tpm4.1. | Viscosity measurements, EM | [4] |
| Tpm4.1 & Tpm4.2 | Efficiently displaced from actin filaments by both cofilin-1 and cofilin-2. | Co-sedimentation assay | [4] |
| Tpm4.1 & Tpm4.2 | Decrease the initial rate of actin polymerization in the presence of cofilin. | Pyrene fluorescence assay | [4] |
| Tpm4.2 | Decoration of actin filaments stimulates the actin-induced ATPase activity of non-muscle myosin IIa. | ATPase activity assay | [2] |
Experimental Protocols
Protocol 1: Protein Preparation and Fluorescent Labeling
1.1. Actin Purification:
-
Purify G-actin from rabbit skeletal muscle acetone (B3395972) powder following standard protocols.
-
Perform gel filtration to obtain pure G-actin in G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT).
-
Label a fraction of the G-actin with a fluorescent dye (e.g., Alexa Fluor 488 NHS ester) for visualization of actin filaments. Aim for a labeling ratio of approximately 10% to avoid altering polymerization dynamics.[9]
1.2. Tpm4 Expression and Purification:
-
Clone the desired human Tpm4 isoform (Tpm4.1 or Tpm4.2) into a suitable expression vector (e.g., pET vector) with a cleavable affinity tag (e.g., His-tag).
-
Express the protein in E. coli (e.g., BL21(DE3) strain).
-
Purify the Tpm4 protein using affinity chromatography followed by ion-exchange and size-exclusion chromatography to ensure high purity.
-
For single-molecule imaging, engineer a cysteine residue at a specific, non-critical site for labeling if no native cysteines are available or suitable.
1.3. Fluorescent Labeling of Tpm4:
-
Label the purified Tpm4 with a bright, photostable fluorescent dye (e.g., Alexa Fluor 647 maleimide) at the engineered cysteine residue.[10]
-
The choice of fluorophore is critical for single-molecule detection, requiring high brightness and photostability.[10]
-
Remove excess dye by dialysis or size-exclusion chromatography.
-
Determine the labeling efficiency by measuring protein and dye concentrations spectrophotometrically. A labeling ratio of 1-2 dyes per Tpm4 dimer is ideal.[6]
Protocol 2: Single-Molecule TIRF Microscopy Assay
2.1. Flow Cell Preparation:
-
Construct a flow cell by sandwiching a piece of double-sided tape with a channel cut out between a microscope slide and a coverslip.
-
Functionalize the coverslip surface to immobilize actin filaments. A common method is to coat the surface with biotinylated BSA followed by streptavidin.[9]
2.2. Actin Filament Immobilization:
-
Polymerize G-actin (containing 10% fluorescently labeled and a small percentage of biotinylated actin) in F-buffer (e.g., 5 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.2 mM EGTA, 0.2 mM ATP, 10 mM DTT).
-
Introduce the biotinylated actin filaments into the streptavidin-coated flow cell and allow them to bind to the surface.
-
Wash the flow cell with TIRF buffer (F-buffer supplemented with an oxygen scavenging system, e.g., glucose oxidase, catalase, and glucose) to remove unbound filaments.[11]
2.3. Single-Molecule Imaging:
-
Introduce the fluorescently labeled Tpm4 into the flow cell at a low nanomolar concentration in TIRF buffer.
-
Image the binding of individual Tpm4 molecules to the immobilized actin filaments using a TIRF microscope.[12][13]
-
The evanescent field generated in TIRF microscopy selectively excites fluorophores near the coverslip surface, minimizing background fluorescence from molecules in solution.[8][9]
-
Acquire time-lapse image sequences with an EMCCD camera at a suitable frame rate (e.g., 10 Hz) to capture the dynamics of Tpm4 binding and dissociation.[14]
2.4. Data Analysis:
-
Generate kymographs from the time-lapse movies to visualize the binding, dissociation, and movement of Tpm4 molecules along the actin filaments over time.[6][14]
-
Use automated or semi-automated particle tracking software to identify and track individual fluorescent spots corresponding to single Tpm4 molecules.[15]
-
From the kymographs and tracking data, quantify parameters such as:
-
Binding rate (k_on): Determined from the frequency of Tpm4 binding events per unit length of actin filament per unit time.
-
Dissociation rate (k_off): Determined from the dwell time of individual Tpm4 molecules on the actin filament.
-
Elongation rate: The rate at which Tpm4 molecules add to the ends of existing Tpm4 clusters on the actin filament.[6][14]
-
Cooperativity: Analyze the spatial and temporal patterns of Tpm4 binding to determine if binding is random or cooperative.[6]
-
Visualizations
Caption: Experimental workflow for single-molecule imaging of Tpm4.
Caption: Key molecular interactions and kinetic parameters.
References
- 1. Structural and Functional Properties of Tropomyosin Isoforms Tpm4.1 and Tpm2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. TPM4 | Cancer Genetics Web [cancer-genetics.org]
- 6. Direct Observation of Tropomyosin Binding to Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tropomyosin Isoforms Segregate into Distinct Clusters on Single Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Single-Molecule Studies of Actin Assembly and Disassembly Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total Internal Reflection Fluorescence (TIRF) Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 14. Interactions of tropomyosin Tpm1.1 on a single actin filament: A method for extraction and processing of high resolution TIRF microscopy data | PLOS One [journals.plos.org]
- 15. Interactions of tropomyosin Tpm1.1 on a single actin filament: A method for extraction and processing of high resolution TIRF microscopy data - PMC [pmc.ncbi.nlm.nih.gov]
Measuring TPM4 mRNA Levels with qRT-PCR: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative real-time polymerase chain reaction (qRT-PCR) analysis of Tropomyosin 4 (TPM4) mRNA. Included are validated primer sets, a detailed experimental protocol, and a visualization of the experimental workflow and the associated signaling pathway.
Introduction to TPM4
Tropomyosin 4 (TPM4) is an actin-binding protein that plays a crucial role in regulating the stability of the actin cytoskeleton and muscle contraction. Dysregulation of TPM4 expression has been implicated in various diseases, including cancer, where it can influence cell migration, invasion, and tumor progression. Accurate and reliable measurement of TPM4 mRNA levels is therefore essential for research and drug development efforts targeting pathways involving this protein.
Validated qRT-PCR Primers for Human TPM4 mRNA
The following table summarizes validated primer sets for the quantification of human TPM4 mRNA isoforms (TPM4α and TPM4δ), as described in peer-reviewed literature. These primers are suitable for use with SYBR Green-based qRT-PCR.
| Gene/Isoform | Primer Name | Sequence (5' to 3') | Amplicon Size (bp) | Source Publication |
| Human TPM4α | hTPM4a-F | ATGGCGGACATGGAGATCGAG | 150 | Dube et al., 2016 |
| hTPM4a-R | CTACTTCAGCTTGTCGAAGAG | |||
| Human TPM4δ | hTPM4d-F | ATGGAGGCCATCAAGAAGAAG | 150 | Dube et al., 2016 |
| hTPM4d-R | CTACTTCAGCTTGTCGAAGAG |
Experimental Protocol: Quantification of TPM4 mRNA Levels by qRT-PCR
This protocol outlines the steps for measuring TPM4 mRNA levels from total RNA using a two-step SYBR Green-based qRT-PCR method.
I. Materials and Reagents
-
RNA Isolation Kit: (e.g., TRIzol reagent or column-based kits)
-
DNase I, RNase-free
-
Reverse Transcription Kit: (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer)
-
SYBR Green qPCR Master Mix (2X)
-
Nuclease-free water
-
TPM4 isoform-specific primers (see table above)
-
Reference gene primers (e.g., GAPDH, ACTB)
-
qRT-PCR instrument and compatible consumables
II. RNA Isolation and DNase Treatment
-
Isolate total RNA from cells or tissues of interest using a preferred method, following the manufacturer's instructions.
-
To remove any contaminating genomic DNA, treat the isolated RNA with DNase I according to the manufacturer's protocol.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
III. First-Strand cDNA Synthesis
-
In a nuclease-free tube, combine the following components for a 20 µL reverse transcription reaction:
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers: per manufacturer's recommendation
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: to a volume of 13 µL
-
-
Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing the following for each reaction:
-
5X Reaction Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase (e.g., SuperScript II/III): 1 µL
-
-
Add 7 µL of the master mix to the RNA/primer mixture.
-
Incubate at 42°C for 50 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
IV. Quantitative Real-Time PCR (qPCR)
-
Thaw the cDNA, primers, and SYBR Green qPCR Master Mix on ice.
-
Prepare a qPCR reaction mix in a sterile, nuclease-free tube. For a single 20 µL reaction, combine:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Gently vortex the reaction mix and dispense into qPCR plate wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the qPCR in a real-time thermal cycler with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform as per the instrument's software instructions to verify the specificity of the amplified product.
-
V. Data Analysis
-
Use the software of the qRT-PCR instrument to determine the quantification cycle (Cq) values for both the target gene (TPM4) and the reference gene(s).
-
Calculate the relative expression of TPM4 mRNA using the ΔΔCq method.
Experimental Workflow Visualization
Caption: Workflow for TPM4 mRNA quantification.
TPM4 Signaling Pathway in Cell Migration
The loss of a specific isoform of TPM4, Tpm4.1, has been shown to promote cancer cell invasion and migration through the activation of the Rho GTPase, Rac1.[1][2] This pathway highlights the role of TPM4 in maintaining cytoskeletal integrity and regulating cell motility.
Caption: TPM4.1's role in Rac1 signaling.
References
Generating a Tpm4 Knockout Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the generation and characterization of a Tropomyosin 4 (Tpm4) knockout mouse model. Tropomyosin 4 is an actin-binding protein involved in the regulation of cytoskeleton dynamics. Unlike other tropomyosin isoforms, Tpm4 is not essential for embryonic development, and knockout mice are viable. However, they exhibit a distinct phenotype of macrothrombocytopenia, characterized by a reduced platelet count and an increased mean platelet volume.[1][2] This makes the Tpm4 knockout mouse a valuable in vivo model for studying the molecular mechanisms of platelet formation (thrombopoiesis) and for the development of therapeutic strategies for related human disorders. This guide details the protocols for generating a Tpm4 knockout mouse using CRISPR-Cas9 technology, subsequent genotyping, and phenotypic analysis.
Introduction to Tropomyosin 4
Tropomyosins are a family of highly conserved proteins that bind to actin filaments and play a crucial role in regulating the function of the actin cytoskeleton in both muscle and non-muscle cells. In vertebrates, four genes (TPM1, TPM2, TPM3, and TPM4) encode for over 40 different tropomyosin isoforms through alternative splicing. While knockouts of Tpm1, Tpm2, and Tpm3 in mice are embryonically lethal, Tpm4 knockout mice are viable and outwardly healthy.[2] The primary phenotype observed in these mice is a dose-dependent macrothrombocytopenia, a condition also seen in humans with certain TPM4 mutations.[1][2] This specific phenotype highlights the non-redundant role of Tpm4 in the terminal stages of platelet production from megakaryocytes.[1][2]
Data Presentation
The hallmark of the Tpm4 knockout mouse is a significant alteration in platelet parameters. The following table summarizes the quantitative hematological data from wild-type, heterozygous, and homozygous Tpm4 knockout mice, demonstrating the gene-dosage effect on platelet count and mean platelet volume (MPV).
| Genotype | Platelet Count (x10⁹/L) | Mean Platelet Volume (fL) |
| Tpm4 +/+ (Wild-Type) | ~1000 | ~5.5 |
| Tpm4 +/- (Heterozygous) | ~600 | ~6.5 |
| Tpm4 -/- (Homozygous) | ~300 | ~7.5 |
Data adapted from studies on Tpm4 knockout mice on a C57BL/6 background.[2] Actual values may vary based on the specific mouse strain and analytical equipment used.
Experimental Protocols
Generation of Tpm4 Knockout Mice using CRISPR-Cas9
This protocol outlines the generation of Tpm4 knockout mice by introducing a frameshift mutation in an early exon of the Tpm4 gene using the CRISPR-Cas9 system.
1.1. sgRNA Design and Synthesis
-
Target Selection: Select a target sequence within an early exon of the mouse Tpm4 gene (e.g., exon 1b of the Tpm4.2 isoform). The target should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') for Streptococcus pyogenes Cas9.
-
sgRNA Design Tools: Utilize online sgRNA design tools (e.g., CHOPCHOP, IDT's CRISPR guide RNA design tool) to identify potential sgRNA sequences with high on-target efficiency and low off-target potential.[3][4]
-
sgRNA Synthesis: Synthesize the sgRNA using a commercially available in vitro transcription kit or order synthetic sgRNAs.
1.2. Preparation of Microinjection Mix
Prepare a microinjection mix containing Cas9 protein and the designed sgRNA. The use of Cas9 protein complexed with sgRNA (ribonucleoprotein, RNP) is recommended for higher efficiency and reduced off-target effects.
-
Reagents:
-
Cas9 Nuclease
-
Synthesized sgRNA
-
Microinjection Buffer (e.g., 1 mM Tris-HCl, 0.1 mM EDTA, pH 7.5)
-
-
Procedure:
-
Resuspend Cas9 protein and sgRNA in the microinjection buffer to the desired stock concentrations.
-
Incubate the Cas9 protein and sgRNA at a 1:1 molar ratio at 37°C for 10-15 minutes to allow for RNP complex formation.
-
Dilute the RNP complex in microinjection buffer to the final working concentration (e.g., Cas9: 20 ng/µL, sgRNA: 10 ng/µL).
-
Centrifuge the microinjection mix to pellet any precipitates before microinjection.
-
1.3. Zygote Microinjection and Embryo Transfer
-
Superovulation and Mating: Induce superovulation in female mice (e.g., C57BL/6J strain) by intraperitoneal injection of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later. Mate the superovulated females with stud males.
-
Zygote Collection: Collect fertilized zygotes from the oviducts of the mated females.
-
Microinjection: Microinject the prepared RNP solution into the cytoplasm or pronucleus of the collected zygotes.[5][6]
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.[7][8]
Genotyping of Tpm4 Knockout Mice
Founder (F0) mice and their subsequent offspring must be genotyped to identify individuals carrying the desired mutation.
2.1. Genomic DNA Extraction from Tail Biopsies
-
Sample Collection: Collect a small tail biopsy (1-2 mm) from weaned pups.
-
DNA Extraction Protocol (Alkaline Lysis Method):
-
Place the tail biopsy in a microcentrifuge tube containing 75 µL of Alkaline Lysis Buffer (25 mM NaOH, 0.2 mM EDTA).
-
Incubate at 95°C for 30-60 minutes.
-
Cool the tube on ice and add 75 µL of Neutralization Buffer (40 mM Tris-HCl, pH 5.5).
-
Vortex the tube and centrifuge to pellet the debris. The supernatant contains the genomic DNA.[9]
-
2.2. PCR-based Genotyping
-
Primer Design: Design PCR primers flanking the sgRNA target site in the Tpm4 gene. A three-primer PCR strategy can be employed to distinguish between wild-type, heterozygous, and homozygous knockout alleles in a single reaction.
-
Forward Primer 1 (Fwd1): Binds upstream of the target site.
-
Reverse Primer (Rev): Binds downstream of the target site.
-
Forward Primer 2 (Fwd2) or Reverse Primer specific to a large deletion: Can be used if a larger deletion is intended.
-
-
PCR Reaction Mix (20 µL):
-
10 µL of 2x PCR Master Mix
-
1 µL of Forward Primer 1 (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of genomic DNA extract
-
7 µL of nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose (B213101) gel. The size of the amplified fragments will indicate the genotype. Indels introduced by CRISPR-Cas9 can be confirmed by Sanger sequencing of the PCR product.
Phenotypic Analysis
The primary phenotype of Tpm4 knockout mice is macrothrombocytopenia.
3.1. Hematological Analysis
-
Blood Collection: Collect peripheral blood from the mice via the tail vein or retro-orbital sinus into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine platelet count, mean platelet volume (MPV), and other blood cell parameters.
Visualization of Workflows and Pathways
Experimental Workflow for Tpm4 Knockout Mouse Generation
References
- 1. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 5. Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 7. Transcervical Embryo Transfer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Manual for Lab Mouse [card.medic.kumamoto-u.ac.jp]
- 9. DNA Isolation from Tails - Hot Shot Method | Jacks Lab [jacks-lab.mit.edu]
Application Notes and Protocols: Electron Tomography for TPM4 Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropomyosin 4 (TPM4) is a member of the tropomyosin family of actin-binding proteins that play a crucial role in regulating the stability and function of actin filaments. Different tropomyosin isoforms are known to segregate to distinct actin filament populations, thereby specifying their functional properties. TPM4 has been implicated in various cellular processes, including cell migration, adhesion, and the organization of the cytoskeleton.[1][2][3][4] Understanding the precise three-dimensional localization of TPM4 on actin filaments is essential for elucidating its molecular mechanisms and for developing therapeutic strategies targeting TPM4-related pathways.
Electron tomography (ET) is a powerful imaging technique that enables the three-dimensional visualization of cellular structures at nanoscale resolution in their near-native state.[5][6][7] When combined with advanced labeling techniques, such as the use of the engineered ascorbate (B8700270) peroxidase APEX2, ET can be used to pinpoint the location of specific proteins within the crowded cellular environment.[8][9][10][11] This document provides detailed application notes and protocols for the localization of TPM4 using electron tomography, with a focus on APEX2-based labeling.
Key Applications
-
High-Resolution Localization: Determine the precise 3D localization of TPM4 on actin filaments and within actin-based structures like stress fibers.
-
Structural Analysis: Investigate the organization of TPM4-decorated actin filaments and their interactions with other cytoskeletal components.
-
Functional Studies: Correlate the localization of TPM4 with cellular phenotypes, such as changes in cell motility or adhesion, in response to specific stimuli or drug treatments.
-
Drug Development: Visualize the effects of small molecules on the localization and organization of TPM4 as part of the drug discovery process.
Experimental Protocols
This section provides a comprehensive protocol for localizing TPM4 in cultured mammalian cells using APEX2-based labeling and cryo-electron tomography.
Protocol 1: Expression of APEX2-Tagged TPM4
Objective: To generate a stable cell line expressing TPM4 fused to the APEX2 tag for subsequent visualization by electron microscopy.
Materials:
-
Mammalian cell line of interest (e.g., human embryonic kidney (HEK) 293T cells, primary mouse embryonic fibroblasts)
-
Plasmid encoding TPM4 C-terminally tagged with APEX2 (e.g., using a flexible linker)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium, serum, and antibiotics
-
Selection antibiotic (e.g., G418)
Procedure:
-
Construct Design: Generate a mammalian expression vector encoding human or mouse TPM4 with the APEX2 tag fused to the C-terminus. A flexible linker (e.g., GGAGGCGGAGGCTCGGGAGGCGGAGGCTCG) should be included between TPM4 and APEX2.[12]
-
Transfection: Transfect the chosen cell line with the TPM4-APEX2 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic to generate a stable cell line.
-
Validation: Validate the expression and localization of the TPM4-APEX2 fusion protein by Western blotting and fluorescence microscopy (if a fluorescent protein is also tagged) or immunofluorescence using an anti-TPM4 antibody. Confirm that the tagged protein localizes to actin stress fibers.
Protocol 2: Sample Preparation for Electron Tomography (APEX2 Labeling)
Objective: To prepare cells expressing TPM4-APEX2 for electron tomography by performing the APEX2-catalyzed diaminobenzidine (DAB) reaction to generate an electron-dense precipitate at the site of the protein.
Materials:
-
Cultured cells expressing TPM4-APEX2 on electron microscopy (EM) grids (gold Quantifoil grids are recommended)
-
Glutaraldehyde (B144438) (8% stock solution)
-
Sodium cacodylate buffer (0.2 M, pH 7.4)
-
Diaminobenzidine (DAB)
-
Hydrogen peroxide (H₂O₂)
-
Osmium tetroxide (OsO₄)
-
Uranyl acetate (B1210297)
-
Dehydration solutions (graded series of ethanol)
-
Embedding resin (e.g., Epon)
Procedure:
-
Cell Culture on EM Grids:
-
Fixation:
-
Gently wash the grids with 0.1 M sodium cacodylate buffer.
-
Fix the cells in 2% glutaraldehyde in 0.1 M sodium cacodylate buffer for 30-60 minutes at room temperature.[9]
-
-
DAB Reaction:
-
Wash the grids three times with cold cacodylate buffer.
-
Incubate the grids in a freshly prepared solution of 0.5 mg/mL DAB in 0.1 M cacodylate buffer for 15-30 minutes.
-
Add H₂O₂ to a final concentration of 0.03% and incubate for 5-20 minutes. The reaction can be monitored by brightfield microscopy for the appearance of a brown precipitate.[10]
-
Wash the grids thoroughly with cacodylate buffer to stop the reaction.
-
-
Post-fixation and Staining:
-
Post-fix the cells with 1% OsO₄ in 0.1 M cacodylate buffer for 30-60 minutes on ice.
-
Wash with distilled water.
-
Stain with 1% uranyl acetate in water for 1 hour to overnight.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate with embedding resin and polymerize according to the manufacturer's instructions.
-
Protocol 3: Cryo-Electron Tomography and Data Processing
Objective: To acquire tilt-series images of the prepared samples and reconstruct them into 3D tomograms for the visualization and analysis of TPM4 localization.
Procedure:
-
Sectioning: Cut thin sections (70-100 nm) of the embedded cells using an ultramicrotome.
-
Cryo-Electron Tomography Data Acquisition:
-
Tomogram Reconstruction:
-
Data Analysis and Visualization:
-
Segmentation: Manually or semi-automatically segment actin filaments and other cellular structures in the reconstructed tomograms using software like Amira or IMOD.[16][17]
-
Template Matching: To precisely locate TPM4-APEX2 particles, use a template-matching approach. A template can be generated from a higher-resolution structure of APEX2 or a subtomogram average of the particles from the tomograms. Software such as PyTom or Dynamo can be used for this purpose.[9]
-
Subtomogram Averaging: If a sufficient number of TPM4-APEX2 particles can be identified, subtomogram averaging can be performed to obtain a higher-resolution 3D structure of TPM4 in situ on the actin filament.[15]
-
Visualization: Visualize the 3D model of the tomogram with segmented structures and localized TPM4 particles using software like UCSF ChimeraX.
-
Data Presentation
Quantitative data from the analysis of electron tomograms should be summarized in tables for clear comparison between different experimental conditions.
Table 1: Quantitative Analysis of TPM4 Localization on Actin Filaments
| Parameter | Control Cells | Treatment Group 1 | Treatment Group 2 |
| TPM4 Particle Density (particles/µm of actin filament) | |||
| TPM4 Cluster Size (number of particles per cluster) | |||
| Distance between TPM4 Particles (nm) | |||
| Actin Filament Density in ROI (filaments/µm³) | |||
| Actin Filament Orientation (degrees relative to cell edge) | |||
| Percentage of Actin Filaments Decorated with TPM4 |
ROI: Region of Interest
Visualization of Pathways and Workflows
Signaling Pathway of TPM4 in Cell Migration
The following diagram illustrates a potential signaling pathway involving TPM4, Rac1, and Myosin IIB in the regulation of cell-cell adhesions and migration, as suggested by the literature.[3][4][18] Loss of Tpm4.1 has been shown to increase Rac1 activity, leading to the redistribution of Myosin IIB and disruption of cell-cell adhesions, ultimately promoting a more invasive phenotype.
Experimental Workflow for TPM4 Localization by Electron Tomography
This diagram outlines the major steps in the experimental workflow, from cell preparation to final 3D visualization of TPM4 localization.
References
- 1. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - TPM4 [maayanlab.cloud]
- 3. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Preparation of vitrified mammalian cells for in situ cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Visualization of Caveolae by TEM Using APEX2 | Springer Nature Experiments [experiments.springernature.com]
- 9. Electron microscopy using the genetically encoded APEX2 tag in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Electron microscopy using the genetically encoded APEX2 tag in cultured mammalian cells | Semantic Scholar [semanticscholar.org]
- 11. The CryoAPEX Method for Electron Microscopy Analysis of Membrane Protein Localization Within Ultrastructurally-Preserved Cells [jove.com]
- 12. Single molecule visualization of tropomyosin isoform organization in the mammalian actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Nanoimaging by Cryo Electron Tomography | Radiology Key [radiologykey.com]
- 14. Cryo-electron Tomography Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Protocol for subtomogram averaging of helical filaments in cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational toolbox for ultrastructural quantitative analysis of filament networks in cryo-ET data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Cosedimentation Assay: Investigating TPM4 and Cofilin Binding to F-actin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic regulation of the actin cytoskeleton is fundamental to numerous cellular processes, including cell motility, morphogenesis, and intracellular transport. This intricate network of filamentous actin (F-actin) is governed by a host of actin-binding proteins (ABPs) that control its assembly, disassembly, and organization. Among these, tropomyosin (TPM) and cofilin play crucial, often antagonistic, roles. Tropomyosin isoforms, such as those encoded by the TPM4 gene (Tpm4.1 and Tpm4.2), are known to stabilize actin filaments. In contrast, cofilin is a key factor in actin depolymerization and severing. Understanding the interplay between these proteins is vital for elucidating the mechanisms of cytoskeletal regulation in both normal physiology and disease states, offering potential targets for therapeutic intervention.
The cosedimentation assay is a robust and widely used in vitro technique to study the binding of proteins to F-actin.[1][2] The principle of this assay lies in the ability to separate F-actin and its associated proteins from unbound proteins by ultracentrifugation.[1][2] This application note provides a detailed protocol for performing a cosedimentation assay to investigate the competitive and cooperative binding of TPM4 and cofilin to F-actin.
Molecular Interactions
The interaction between TPM4, cofilin, and F-actin is a critical regulatory node in cytoskeletal dynamics. TPM4 isoforms bind along the length of the actin filament, providing structural stability. Cofilin, on the other hand, binds to F-actin, inducing conformational changes that lead to filament severing and depolymerization. The binding of TPM4 and cofilin to F-actin can be mutually exclusive, with TPM4 often inhibiting the binding and severing activity of cofilin.[3][4] This competitive interaction is a key aspect of the spatial and temporal regulation of actin filament turnover within the cell.
Caption: Molecular interactions of TPM4, cofilin, and F-actin.
Experimental Protocols
This section details the protocol for a cosedimentation assay to analyze the binding of TPM4 and cofilin to F-actin. This method is adapted from established protocols for studying actin-binding proteins.[1][5][6]
Materials and Reagents
-
Purified rabbit skeletal muscle G-actin
-
Purified recombinant human TPM4 (Tpm4.1 or Tpm4.2 isoform)
-
Purified recombinant human cofilin
-
G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Assay Buffer (e.g., 30 mM HEPES-NaOH pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT)[7]
-
SDS-PAGE sample buffer (e.g., Laemmli buffer)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
Polycarbonate centrifuge tubes
-
SDS-PAGE equipment and reagents for Coomassie blue staining or Western blotting
-
Densitometry software for quantification
Experimental Workflow
The following diagram illustrates the key steps in the cosedimentation assay.
Caption: Experimental workflow for the cosedimentation assay.
Step-by-Step Protocol
1. Preparation of F-actin: a. Reconstitute lyophilized G-actin in G-buffer to a concentration of approximately 10 mg/ml.[1] b. Incubate on ice for 1 hour to depolymerize any actin oligomers. c. Clarify the G-actin solution by centrifugation at 100,000 x g for 30 minutes at 4°C to remove any aggregates. d. Transfer the supernatant to a new tube and determine the protein concentration. e. Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer.[1] f. Incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.[1][8]
2. Preparation of Protein Solutions: a. Prepare stock solutions of purified TPM4 and cofilin in an appropriate buffer. b. It is recommended to pre-clear the protein solutions by ultracentrifugation (e.g., 100,000 x g for 20 minutes) to remove any aggregates.[1]
3. Cosedimentation Reaction: a. Set up reactions in polycarbonate ultracentrifuge tubes. A typical reaction volume is 50-100 µL. b. For competitive binding assays, first incubate F-actin (e.g., 9.6 µM) with TPM4 (e.g., 5 or 10 µM) for 30 minutes in the assay buffer.[7] c. Then, add cofilin at varying concentrations (e.g., 2.5 to 30 µM) to the F-actin/TPM4 mixture and incubate for an additional 40 minutes.[7] d. Include necessary controls:
- F-actin alone
- TPM4 alone
- Cofilin alone
- F-actin with cofilin (no TPM4)
4. Ultracentrifugation: a. Centrifuge the reaction mixtures at 100,000 x g for 1 hour at room temperature.[5][7]
5. Separation of Supernatant and Pellet: a. Carefully remove the supernatant from each tube without disturbing the pellet. Transfer the supernatant to a new labeled tube. b. Resuspend the pellet in a volume of 1x SDS-PAGE sample buffer equal to the initial reaction volume.[5] c. Add an appropriate amount of concentrated SDS-PAGE sample buffer to the supernatant fractions to achieve a 1x concentration.
6. Analysis by SDS-PAGE: a. Load equal volumes of the supernatant and pellet fractions onto an SDS-PAGE gel. It is also advisable to load a "total" sample, which is an aliquot of the reaction mixture taken before centrifugation.[6] b. Run the gel and stain with Coomassie Brilliant Blue or perform a Western blot if specific antibodies are available.
7. Quantification and Data Analysis: a. Digitize the stained gel or blot image. b. Quantify the protein band intensities using densitometry software. c. The amount of bound protein in the pellet can be calculated. To correct for non-specific pelleting of the protein of interest, subtract the amount of protein that sediments in the absence of F-actin.[6] d. The dissociation constant (Kd) can be determined by plotting the concentration of bound protein against the free protein concentration and fitting the data to a binding isotherm.[6]
Data Presentation
The results of the cosedimentation assay can be effectively summarized in tables to facilitate comparison between different experimental conditions. The following tables present example data derived from studies on the interaction between TPM4 isoforms and cofilin with F-actin.[3]
Table 1: Cosedimentation of Cofilin with F-actin in the Presence of Tpm4.1
| Cofilin-1 Concentration (µM) | % Cofilin-1 in Pellet | % Tpm4.1 in Pellet |
| 0 | 5 | 95 |
| 5 | 40 | 70 |
| 10 | 65 | 50 |
| 20 | 85 | 30 |
| 30 | 90 | 20 |
Table 2: Cosedimentation of Cofilin with F-actin in the Presence of Tpm4.2
| Cofilin-1 Concentration (µM) | % Cofilin-1 in Pellet | % Tpm4.2 in Pellet |
| 0 | 5 | 98 |
| 5 | 45 | 75 |
| 10 | 70 | 55 |
| 20 | 90 | 35 |
| 30 | 95 | 25 |
Note: The percentage values are illustrative and should be determined experimentally.
These tables demonstrate that as the concentration of cofilin increases, more of it binds to F-actin (as seen by the increasing percentage in the pellet). Concurrently, the amount of pre-bound TPM4 in the pellet decreases, indicating that cofilin displaces TPM4 from the actin filament.[3]
Conclusion
The cosedimentation assay is an indispensable tool for characterizing the interactions between actin and its binding proteins. The detailed protocol provided herein allows for the robust investigation of the competitive binding between TPM4 and cofilin to F-actin. The quantitative data obtained from these experiments are crucial for understanding the molecular mechanisms that govern actin cytoskeleton dynamics and can aid in the identification and characterization of novel therapeutic agents that target these interactions. Careful execution of the protocol and thorough data analysis will yield valuable insights into the complex regulation of the actin cytoskeleton.
References
- 1. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin co-sedimentation assay; for the analysis of protein binding to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin | MDPI [mdpi.com]
- 8. Actin cosed1 [maciverlab.bms.ed.ac.uk]
Application Notes: Utilizing the Transwell Assay to Interrogate the Role of TPM4 in Cell Migration
References
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. corning.com [corning.com]
- 4. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. oncotarget.com [oncotarget.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
TPM4 Western Blot: A Technical Guide to Troubleshooting Non-Specific Bands
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting non-specific bands in TPM4 western blot experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific bands in a TPM4 western blot?
Non-specific bands in a western blot can arise from several factors. These include issues with the primary or secondary antibodies, problems with the blocking step, or suboptimal washing procedures.[1][2] Specifically for TPM4, which has multiple isoforms, the presence of unexpected bands could be due to the antibody detecting different splice variants or post-translational modifications.[3][4]
Q2: How can I determine if the non-specific bands are from the primary or secondary antibody?
To identify the source of non-specific binding, you can run a control blot. In this control, you would perform the entire western blot procedure but omit the primary antibody. If you still observe non-specific bands, it is likely that the secondary antibody is the cause.[3][5]
Q3: Could the non-specific bands be other TPM isoforms?
Yes, it is possible. The tropomyosin family has several members with high sequence similarity. If the primary antibody is not highly specific to TPM4, it could cross-react with other TPM isoforms present in the sample. It is crucial to use an affinity-purified primary antibody to minimize this risk.[3]
Q4: Can protein degradation lead to non-specific bands?
Protein degradation can result in bands appearing at a lower molecular weight than expected for the full-length TPM4 protein.[3] To prevent this, it is essential to use fresh samples and include protease inhibitors in your lysis buffer.[3][6]
Troubleshooting Guide
Issue 1: Multiple non-specific bands are observed.
This is a common issue that can often be resolved by optimizing several steps in the western blot protocol.
Possible Causes & Solutions:
-
High Primary Antibody Concentration: An excess of primary antibody can lead to it binding to proteins other than the target.[1][5]
-
Inadequate Blocking: Incomplete blocking of the membrane allows for non-specific binding of both primary and secondary antibodies.[1]
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies, contributing to background noise and non-specific bands.
Issue 2: A single, strong non-specific band is present.
A distinct non-specific band may indicate cross-reactivity with another protein.
Possible Causes & Solutions:
-
Antibody Cross-Reactivity: The primary antibody may be recognizing a similar epitope on another protein.
-
Presence of TPM4 Isoforms or Post-Translational Modifications: The band could represent a different isoform of TPM4 or the protein with post-translational modifications.[3][6]
-
Solution: Consult literature and databases like UniProt to check for known isoforms and modifications of TPM4.[11] You may need to use isoform-specific antibodies for clearer results.
-
Quantitative Data Summary
The following table provides recommended starting points for optimizing your TPM4 western blot protocol. Note that these are general guidelines, and optimal conditions may vary depending on the specific antibody and sample type used.
| Parameter | Recommended Range | Notes |
| Primary Antibody Dilution | 1:250 - 1:4000 | Start with the manufacturer's recommendation and perform a dilution series.[7][8] |
| Secondary Antibody Dilution | 1:2,500 - 1:40,000 | Higher dilutions can help reduce non-specific background.[8][12] |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | Ensure the membrane is fully submerged and agitated.[5] |
| Blocking Agent Concentration | 1-5% (w/v) | Non-fat dry milk or BSA are common choices.[5] |
| Wash Buffer Tween-20 Conc. | 0.05% - 0.2% | Helps to reduce non-specific binding.[10][13] |
Experimental Protocols
A dot blot is a simple and effective method for optimizing antibody concentrations without the need for a full western blot.[14][15]
Dot Blot Protocol for Antibody Optimization:
-
Prepare serial dilutions of your protein lysate.
-
Spot 1-2 µL of each dilution onto a dry nitrocellulose membrane. Allow the spots to dry completely.
-
Block the membrane for 1 hour at room temperature.
-
Prepare different dilutions of your primary antibody in blocking buffer.
-
Incubate separate membrane strips with each primary antibody dilution for 1 hour at room temperature.
-
Wash the membranes thoroughly.
-
Incubate the membranes with a single, optimized dilution of the secondary antibody for 1 hour at room temperature.
-
Wash the membranes again and proceed with detection.
This method allows you to quickly assess the optimal primary antibody concentration that gives a strong signal for your target protein with minimal background.
Visualizing Experimental Workflow and Signaling Pathways
To further aid in understanding and troubleshooting, the following diagrams illustrate a typical western blot workflow and the known signaling interactions of TPM4.
Caption: A typical workflow for a western blot experiment.
Caption: Key interactions and signaling pathways involving TPM4.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. biorbyt.com [biorbyt.com]
- 5. biossusa.com [biossusa.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. arp1.com [arp1.com]
- 10. licorbio.com [licorbio.com]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Immunofluorescence for Tropomyosin-4: A Technical Guide
Welcome to the technical support center for Tropomyosin-4 (TPM4) immunofluorescence. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals achieve high-quality staining results for this key cytoskeletal protein.
Troubleshooting and FAQS
This section addresses common issues encountered during the immunofluorescence staining of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Antibody Concentration Too Low: The primary or secondary antibody is too dilute to detect the target protein. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:50, 1:100, 1:200, 1:400).[1] For example, a starting concentration of 2 µg/mL for a polyclonal anti-TPM4 antibody has been used successfully. |
| Incompatible Antibodies: The secondary antibody does not recognize the primary antibody's host species (e.g., using an anti-mouse secondary with a rabbit primary).[2] | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use a goat anti-rabbit secondary for a rabbit primary antibody).[2] | |
| Suboptimal Fixation: The fixation method may be masking the epitope or insufficiently preserving the antigen. | Test different fixation methods. 4% paraformaldehyde (PFA) is a common choice, but cold methanol (B129727) or acetone (B3395972) fixation can also be effective.[3][4] Over-fixation can also be an issue; try reducing the fixation time.[2] | |
| Insufficient Permeabilization: The antibody cannot access the intracellular target protein. | For PFA-fixed cells, use a detergent like 0.1-0.25% Triton X-100 in PBS to permeabilize the cell membrane.[5][6] Methanol and acetone fixation also permeabilize cells.[2] | |
| Low Protein Expression: The target cells may not express detectable levels of this compound. | Confirm TPM4 expression in your cell line using a positive control or by Western blot.[7] | |
| High Background | Antibody Concentration Too High: Excess primary or secondary antibody can lead to non-specific binding. | Titrate both primary and secondary antibodies to find the lowest concentration that still provides a strong signal.[8][9] |
| Insufficient Blocking: Non-specific antibody binding sites are not adequately blocked. | Increase the blocking time (e.g., to 1 hour at room temperature) and consider using a different blocking agent.[9] A common blocking solution is 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody. | |
| Inadequate Washing: Unbound antibodies are not sufficiently washed away. | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBST).[7] | |
| Autofluorescence: The cells or tissue inherently fluoresce. | View an unstained sample under the microscope to check for autofluorescence.[2] If present, consider using a different fixative or employing autofluorescence quenching techniques. | |
| Non-Specific Staining | Secondary Antibody Cross-Reactivity: The secondary antibody is binding to off-target proteins. | Run a control where the primary antibody is omitted.[10] If staining persists, the secondary antibody is likely the cause. Consider using a pre-adsorbed secondary antibody.[1] |
| Primary Antibody Cross-Reactivity: The primary antibody may recognize other proteins besides this compound. | Choose an antibody that has been validated for immunofluorescence.[2] A monoclonal antibody, such as clone LC24, may provide higher specificity. |
Recommended Experimental Protocol
This protocol provides a general framework for immunofluorescence staining of this compound in adherent cells. Optimization of incubation times, and antibody concentrations is recommended for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Tropomyosin-4 antibody (e.g., rabbit polyclonal or mouse monoclonal clone LC24)
-
Secondary Antibody: Fluorophore-conjugated antibody corresponding to the primary antibody's host species (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium with antifade reagent
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Rinsing: Gently aspirate the culture medium and rinse the cells twice with PBS.[3]
-
Fixation: Add 4% PFA to the cells and incubate for 15 minutes at room temperature.[11]
-
Rinsing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[3]
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature.[5]
-
Rinsing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[5]
-
Primary Antibody Incubation: Dilute the anti-Tropomyosin-4 primary antibody in Blocking Buffer to its optimal concentration. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[4]
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature.[5]
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
Quantitative Data Summary
Optimizing antibody dilution is critical for achieving a high signal-to-noise ratio. The following table provides starting recommendations for this compound antibodies. It is highly recommended to perform a titration for each new antibody and experimental setup.
| Antibody Type | Application | Recommended Starting Dilution/Concentration | Reference |
| Rabbit Polyclonal Anti-TPM4 | Immunofluorescence (IF) | 2 µg/mL | Thermo Fisher Scientific |
| Goat Polyclonal Anti-TPM4 | Western Blot (WB) | 0.1-0.3 µg/mL | MyBioSource |
| Goat Polyclonal Anti-TPM4 | Immunohistochemistry (IHC) | 2.5 µg/mL | MyBioSource |
| Mouse Monoclonal (LC24) | Immunofluorescence (IF) | Validation data available, specific dilution requires optimization. | DSHB |
Visualizing Experimental Logic and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps in the immunofluorescence protocol for this compound.
Troubleshooting Flowchart
This flowchart provides a logical approach to diagnosing common issues in this compound immunofluorescence.
This compound in Cellular Signaling
This compound is a crucial component of the actin cytoskeleton and is involved in regulating cell structure, motility, and adhesion. Its function is implicated in various signaling pathways, particularly those related to cancer progression.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. arigobio.com [arigobio.com]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence for adherent cells [protocols.io]
- 6. Application Verification Testing for Immunofluorescence (Adherent and Suspension) | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. sinobiological.com [sinobiological.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Basic immunofluorescence protocol for adherent cells [protocols.io]
Technical Support Center: Expression of Full-Length Recombinant TPM4
Welcome to the technical support center for the expression of full-length recombinant Tropomyosin 4 (TPM4). This resource is designed for researchers, scientists, and drug development professionals who are working with this challenging protein. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing full-length recombinant TPM4?
A1: Expressing full-length recombinant TPM4, particularly in common host systems like E. coli, presents several key challenges:
-
Insolubility and Inclusion Body Formation: Due to its long coiled-coil structure, TPM4 has a tendency to misfold and aggregate, leading to the formation of insoluble inclusion bodies. This significantly reduces the yield of soluble, functional protein.
-
Lack of Post-Translational Modifications: A critical challenge is the absence of N-terminal acetylation in bacterially expressed tropomyosin.[1][2][3][4][5] This modification is often essential for the proper function of tropomyosin isoforms, including their ability to bind actin and polymerize head-to-tail.[4] Unacetylated recombinant tropomyosin may exhibit reduced biological activity.[4]
-
Toxicity to Host Cells: Overexpression of TPM4 can sometimes be toxic to the host cells, leading to poor cell growth and reduced protein yield.
-
Variable Yields: The expression levels of recombinant tropomyosins can vary significantly depending on the specific isoform and the expression construct used.[6]
Q2: Which expression system is most commonly used for recombinant TPM4?
A2: Escherichia coli (E. coli) is the most widely used host for producing recombinant TPM4 and other tropomyosin isoforms.[6][7] This is due to its rapid growth, well-understood genetics, and the availability of a wide range of expression vectors and engineered strains. However, as mentioned in Q1, expressing functional TPM4 in E. coli requires strategies to overcome its inherent challenges.
Q3: How can I improve the solubility of my full-length recombinant TPM4?
A3: Improving the solubility of recombinant TPM4 often requires a multi-pronged approach. Here are several strategies you can employ:
-
Lower Expression Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[8]
-
Optimize Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can reduce the rate of transcription and translation, which may enhance solubility.[8]
-
Co-expression with Chaperones: Co-expressing molecular chaperones, such as DnaK/J/GrpE, can assist in the proper folding of TPM4 and prevent aggregation.[9]
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N- or C-terminus of TPM4 can improve its solubility.
-
Choice of E. coli Strain: Using specialized E. coli strains, such as BL21(DE3)pLysS, can help to control basal expression levels and reduce potential toxicity.
Q4: My recombinant TPM4 is not N-terminally acetylated. How can I address this?
A4: The lack of N-terminal acetylation is a significant hurdle for producing fully functional recombinant tropomyosin in E. coli. A successful strategy to overcome this is the co-expression of the target tropomyosin with a N-acetyltransferase (Nat) complex.[1][2][3][5] Specifically, the co-expression of the fission yeast NatB complex has been shown to successfully acetylate recombinant tropomyosin in E. coli, leading to a functional protein.[1][2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the expression and purification of full-length recombinant TPM4.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no expression of TPM4 | Codon bias in the TPM4 gene for E. coli expression. | Optimize the codon usage of your TPM4 gene sequence for E. coli. |
| mRNA instability. | Analyze the 5' end of your mRNA for secondary structures that might inhibit translation and introduce silent mutations to reduce GC content if necessary. | |
| Protein is toxic to the host cells. | Use a tightly regulated promoter system (e.g., pBAD). Lower the inducer concentration and/or induction temperature. Use a host strain with tighter expression control (e.g., BL21-AI). | |
| Plasmid instability. | Propagate the expression plasmid in a suitable cloning strain before transforming into an expression strain. Ensure appropriate antibiotic concentrations are maintained. | |
| TPM4 is expressed but is insoluble (in inclusion bodies) | High expression rate leads to misfolding and aggregation. | Lower the induction temperature (15-25°C).[8] Reduce the inducer (e.g., IPTG) concentration.[8] |
| Intrinsic properties of the coiled-coil domain. | Co-express with molecular chaperones to assist in proper folding.[9] Use a solubility-enhancing fusion tag (e.g., MBP, GST). | |
| Incorrect buffer conditions during lysis and purification. | Screen different lysis buffers with varying pH, salt concentrations, and additives (e.g., glycerol, detergents) to find conditions that favor solubility. | |
| Purified TPM4 has low biological activity | Lack of N-terminal acetylation. | Co-express TPM4 with an N-acetyltransferase complex, such as the fission yeast NatB complex, to achieve in vivo acetylation.[1][2] |
| Protein is misfolded despite being soluble. | Optimize purification strategies to include refolding steps. This can involve gradual removal of denaturants by dialysis or on-column refolding. | |
| Presence of degradation products. | Add protease inhibitors to the lysis buffer. Use protease-deficient E. coli strains. Perform purification steps at 4°C to minimize proteolytic activity. | |
| Multiple bands are observed on SDS-PAGE after purification | Proteolytic degradation of TPM4. | Add a cocktail of protease inhibitors during cell lysis and purification. Use protease-deficient E. coli strains (e.g., BL21). |
| Contamination with host proteins. | Optimize the purification protocol. For His-tagged proteins, increase the imidazole (B134444) concentration in the wash steps. Consider adding an additional purification step, such as ion-exchange or size-exclusion chromatography. |
Experimental Protocols
Expression of Full-Length Human TPM4.1 and TPM4.2 in E. coli
This protocol is adapted from the methodology described for the expression of human Tpm4.1 and Tpm4.2.
1. Vector Construction:
-
The coding sequences for full-length human TPM4.1 or TPM4.2 are synthesized with optimized codons for E. coli expression.
-
The synthesized gene is cloned into a pET-based expression vector, such as pET-23a+, which contains a T7 promoter for high-level expression. The construct may include an N-terminal or C-terminal affinity tag (e.g., 6x-His tag) for purification.
2. Protein Expression:
-
The expression plasmid is transformed into a suitable E. coli expression strain, such as C41(DE3).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.
-
The overnight culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
The culture is incubated for an additional 4 hours at 37°C with shaking.
3. Cell Lysis and Initial Purification:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
The cells are lysed by sonication on ice.
-
The lysate is centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet containing inclusion bodies).
4. Purification of Soluble TPM4:
-
If the TPM4 is expressed in a soluble form and contains a His-tag, the supernatant is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged TPM4 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
5. Refolding and Purification from Inclusion Bodies:
-
If the TPM4 is in inclusion bodies, the pellet from the centrifugation step is washed with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.
-
The washed inclusion bodies are solubilized in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
The solubilized protein is refolded by gradually removing the denaturant, for example, by dialysis against a series of buffers with decreasing concentrations of the denaturant or by rapid dilution into a large volume of refolding buffer.
-
The refolded protein is then purified using chromatography techniques as described for the soluble protein.
Visualizations
References
- 1. Targeted Amino-Terminal Acetylation of Recombinant Proteins in E. coli | PLOS One [journals.plos.org]
- 2. Targeted Amino-Terminal Acetylation of Recombinant Proteins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted amino-terminal acetylation of recombinant proteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of amino-terminally acetylated recombinant proteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of recombinant tropomyosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TPM4 Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of purified Tropomyosin 4 (TPM4) protein.
Frequently Asked Questions (FAQs)
Q1: What is TPM4 protein and what are its key characteristics?
Tropomyosin 4 (TPM4) is an actin-binding protein that is a member of the tropomyosin family.[1][2][3][4] In humans, the TPM4 gene produces multiple isoforms through alternative splicing, which are involved in regulating the stability of the actin cytoskeleton in non-muscle cells and muscle contraction.[1][3][4] Different TPM4 isoforms, such as Tpm4.1, have been studied in the context of cell adhesion, migration, and invasion, particularly in cancer research.[5][6] Structurally, tropomyosins form coiled-coil dimers that lie along the length of actin filaments.[1][3][4] Some TPM4 isoforms have been noted for their relatively low thermal stability compared to other tropomyosins.[7]
Q2: What are the common expression systems used for producing recombinant TPM4?
Recombinant TPM4 can be produced in various expression systems. E. coli is a common and cost-effective choice, and protocols for expressing TPM4 with tags like a His-tag have been described.[8] However, for complex proteins or those requiring specific post-translational modifications, eukaryotic systems such as insect cells (baculovirus expression vector system) or mammalian cells (like HEK293T) may be necessary to ensure proper folding and solubility.[9][10] The choice of system can significantly impact the yield and solubility of the final protein product.[10][11]
Q3: What are the primary challenges encountered when purifying TPM4 protein?
Researchers may face several challenges when purifying TPM4, including:
-
Low expression levels: The host system may not produce sufficient quantities of the protein.[12][13]
-
Poor solubility: TPM4 may form insoluble aggregates known as inclusion bodies, particularly when overexpressed at high levels in E. coli.[10][12][14]
-
Protein degradation: The protein can be broken down by proteases released during cell lysis, leading to a low yield of the full-length, intact protein.[15][16]
-
Instability: Some TPM4 isoforms have inherently low thermal stability, which can lead to aggregation and loss of protein during purification.[7][17]
Troubleshooting Guides
Problem 1: Low or No Expression of TPM4 Protein
Q: I'm not detecting any expression of my recombinant TPM4 protein in E. coli. What are the likely causes and how can I fix this?
A: Low or no expression is a common issue that can often be resolved by optimizing the expression conditions. Below are key areas to investigate.
Troubleshooting Steps:
-
Codon Usage: The codon usage of the human TPM4 gene may not be optimal for E. coli. This can slow down or stall protein translation.
-
Promoter Strength and Leakiness: The choice of promoter in your expression vector is critical. Strong promoters like T7 can lead to very high transcription rates, but if the protein is toxic to the cells, even low levels of basal ("leaky") expression can prevent cell growth.
-
Induction Conditions: The concentration of the inducer (e.g., IPTG) and the cell density at the time of induction are crucial variables.
Summary of Optimization Parameters for TPM4 Expression
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Codon Usage | Native human sequence | Codon-optimize for E. coli | Matches E. coli's tRNA pool for efficient translation.[12][18] |
| Promoter System | Strong constitutive/leaky | Use tightly regulated inducible promoter | Prevents toxicity from basal expression.[12][19] |
| Inducer Conc. | 1 mM IPTG | Test 0.1, 0.5, 1.0 mM | Reduces metabolic burden and can improve folding.[12] |
| Induction OD600 | 0.6 | Induce at 0.5-0.8 | Ensures cells are in a healthy, active state for protein production. |
| Post-induction Time | 3-4 hours | Test a time course (e.g., 2, 4, 6, 16 hours) | Determines the point of maximal protein accumulation. |
Problem 2: TPM4 Protein is Expressed in Inclusion Bodies (Insoluble)
Q: My TPM4 protein is highly expressed, but it's all in the insoluble pellet after cell lysis. How can I increase its solubility?
A: Formation of insoluble inclusion bodies is common for overexpressed recombinant proteins in E. coli.[10] The following strategies can help increase the yield of soluble TPM4.
Troubleshooting Steps:
-
Lower Expression Temperature: High temperatures and rapid protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.
-
Reduce Inducer Concentration: A high rate of transcription can lead to the accumulation of unfolded protein.
-
Use a Solubility-Enhancing Fusion Tag: Fusing another protein or peptide to TPM4 can improve its solubility.
-
Solution: Express TPM4 with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These tags can be cleaved off after purification if necessary.
-
-
Change Expression Host/System: E. coli's cellular environment may not be suitable for folding TPM4.
-
Solution: Consider switching to a eukaryotic expression system like insect or mammalian cells, which possess more complex chaperone machinery and can perform post-translational modifications.[10]
-
Problem 3: Significant Protein Degradation During Purification
Q: I observe multiple smaller bands on my SDS-PAGE gel, suggesting my TPM4 protein is being degraded. How can I minimize this?
A: Protein degradation is caused by proteases released during cell lysis.[16] Protecting your target protein is crucial for obtaining a high yield of intact protein.
Troubleshooting Steps:
-
Use Protease Inhibitors: A cocktail of inhibitors is often necessary to block various types of proteases.
-
Maintain Low Temperatures: Protease activity is significantly reduced at low temperatures.
-
Optimize Buffer Conditions: The pH and ionic strength of your buffers can affect protein stability.
-
Solution: Ensure your buffer pH is optimal for TPM4 stability. Adding stabilizing agents like glycerol (B35011) (5-10%) or small amounts of reducing agents like DTT or BME (1-2 mM) can also help maintain protein integrity.[17]
-
-
Work Quickly: The longer the purification process, the more time proteases have to degrade your protein.
-
Solution: Streamline your purification protocol to minimize the time between cell lysis and storing the purified protein.
-
Experimental Protocols
Protocol: Optimizing Soluble Expression of His-Tagged TPM4 in E. coli
This protocol provides a framework for systematically testing different conditions to maximize the yield of soluble TPM4.
-
Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your TPM4 expression vector.
-
Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
-
Expression Cultures:
-
Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6.
-
-
Induction and Expression Trial:
-
Split the 1 L culture into four 250 mL flasks.
-
Flask 1 (Control): Induce with 1 mM IPTG, incubate at 37°C for 4 hours.
-
Flask 2 (Low Temp): Cool to 18°C, induce with 1 mM IPTG, incubate at 18°C for 16 hours.
-
Flask 3 (Low IPTG): Induce with 0.2 mM IPTG, incubate at 37°C for 4 hours.
-
Flask 4 (Low Temp & IPTG): Cool to 18°C, induce with 0.2 mM IPTG, incubate at 18°C for 16 hours.
-
-
Cell Harvest and Lysis:
-
Harvest cells from each flask by centrifugation (5,000 x g, 10 min, 4°C).
-
Resuspend each cell pellet in 20 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, 1x Protease Inhibitor Cocktail).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
-
Analysis:
-
Take a sample of the total cell lysate.
-
Centrifuge the remaining lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Resuspend the pellet in an equal volume of lysis buffer.
-
Analyze all samples (total lysate, soluble, and insoluble fractions) for each condition by SDS-PAGE and Coomassie staining or Western blot to determine the condition that yields the most soluble TPM4 protein.
-
Visualizations
Experimental Workflow: Troubleshooting Low TPM4 Protein Yield
The following diagram outlines a logical workflow for diagnosing and solving issues related to low yields of purified TPM4 protein.
Caption: Troubleshooting workflow for low TPM4 protein yield.
Signaling Pathway: Role of Tpm4.1 in Cell Invasion
TPM4, specifically the Tpm4.1 isoform, plays a role in regulating the actin cytoskeleton and has been implicated in cancer cell migration and invasion. Loss of Tpm4.1 can lead to increased invasive behavior through the modulation of Rac1 signaling.[5][6]
Caption: Tpm4.1 signaling in the regulation of cell invasion.
References
- 1. mdpi.com [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Functional Properties of Tropomyosin Isoforms Tpm4.1 and Tpm2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TPM4 Human|Tropomyosin-4 Human Recombinant [novateinbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. arrow.tudublin.ie [arrow.tudublin.ie]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. biomatik.com [biomatik.com]
- 19. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 21. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 22. reddit.com [reddit.com]
Technical Support Center: TPM4 Antibody Specificity & Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered with Tropomyosin 4 (TPM4) antibody specificity. Given the high sequence similarity among tropomyosin isoforms, rigorous validation is critical for reliable experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my TPM4 antibody detecting multiple bands or a band at an unexpected molecular weight in my Western Blot?
A: This is a common issue that can arise from several factors:
-
Cross-reactivity with other Tropomyosin Isoforms: The four tropomyosin genes (TPM1, TPM2, TPM3, TPM4) produce over 40 different isoforms with a high degree of sequence similarity.[1][2] Your antibody may be recognizing isoforms from other TPM genes if the immunizing peptide sequence is not unique to TPM4.
-
Alternative Splice Variants: The TPM4 gene itself expresses multiple isoforms (e.g., Tpm4.1, Tpm4.2) which may differ in molecular weight.[3] Check the antibody's datasheet to see which isoforms it is expected to recognize.[4][5]
-
Post-Translational Modifications (PTMs): Phosphorylation, acetylation, or other PTMs can alter the protein's migration on an SDS-PAGE gel.
-
Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to lower molecular weight bands.
-
Dimerization: Tropomyosins are known to form dimers, which may not be fully denatured, resulting in higher molecular weight bands.
Q2: How can I definitively confirm the specificity of my TPM4 antibody for my application?
A: The gold standard for antibody specificity validation is using a true negative control.[6][7] The most robust method is Knockout (KO) Validation .[6][8][9] By testing the antibody on a cell line or tissue where the TPM4 gene has been knocked out (e.g., using CRISPR-Cas9), you can verify its specificity. A specific antibody will show a signal in the wild-type (WT) sample but no signal in the KO sample.[6][10] Other recommended strategies include siRNA-mediated knockdown, which should result in a significantly diminished signal.[11]
Q3: I'm observing high background staining in my Immunohistochemistry (IHC) / Immunofluorescence (IF) experiment. What are the common causes?
A: High background can obscure specific staining and is often caused by non-specific antibody binding.[12] Key causes include:
-
Inadequate Blocking: The blocking step is crucial to prevent antibodies from binding to non-target sites through hydrophobic or ionic interactions.[13][14][15]
-
Primary Antibody Concentration is Too High: An overly concentrated primary antibody can lead to off-target binding.[16][17]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue sample.[12]
-
Endogenous Biotin (B1667282) or Enzyme Activity: If using a biotin-based detection system, endogenous biotin in tissues like the kidney or liver can cause background.[12] Similarly, endogenous peroxidases can react with chromogenic substrates.[12]
-
Tissue Autofluorescence: Some tissues contain molecules like collagen or elastin (B1584352) that fluoresce naturally, which can be mistaken for a positive signal in IF experiments.[12]
Q4: My signal is very weak or absent. How should I troubleshoot this?
A: A lack of signal can be frustrating, but it is often solvable through systematic troubleshooting:[16]
-
Low or No Target Expression: Confirm that your chosen cell line or tissue expresses TPM4 at a detectable level. Use a validated positive control lysate or tissue section.[18]
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution.[16]
-
Incorrect Antibody Storage: Improper storage, including repeated freeze-thaw cycles, can degrade the antibody and reduce its efficacy.[19][20]
-
Protocol Issues: Ensure all steps, such as antigen retrieval for IHC, have been performed correctly. The antibody may not be validated for your specific application; an antibody that works in Western Blot (detecting a denatured protein) may not work in IHC (detecting a native protein).[21]
-
Incompatible Secondary Antibody: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[17]
Troubleshooting Guides & Protocols
Problem 1: Unexpected Bands or Non-Specificity in Western Blotting
This guide provides a systematic approach to diagnosing and solving issues with unexpected bands in Western Blot experiments. The ultimate validation relies on testing against a true negative control.
| Potential Cause | Recommended Solution |
| Cross-Reactivity | Compare the immunogen sequence against other human TPM isoforms. Use a KO-validated antibody if available.[6][9] |
| Non-Specific Binding | Increase the stringency of washes (e.g., increase Tween-20 concentration). Optimize blocking buffer (try 5% non-fat milk or BSA). |
| Antibody Concentration | Perform an antibody titration to find the optimal concentration that maximizes specific signal while minimizing non-specific bands.[16] |
| Sample Degradation | Prepare fresh lysates using protease inhibitors. Handle samples on ice. |
| Splice Variants / PTMs | Consult literature or databases like UniProt to check for known isoforms or modifications of TPM4 that match the observed band size.[22] |
This protocol verifies antibody specificity by comparing its signal in wild-type (WT) and TPM4 knockout (KO) cell lysates.[6][8]
-
Sample Preparation:
-
Culture WT and validated TPM4 KO cells (e.g., generated via CRISPR-Cas9) under identical conditions.
-
Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from the WT and KO lysates into adjacent lanes of an SDS-PAGE gel. Include a molecular weight marker.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with the primary TPM4 antibody at its recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Expected Result: A specific antibody will show a distinct band at the expected molecular weight for TPM4 in the WT lane and a complete absence of this band in the KO lane.
-
As a loading control, re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
Problem 2: Lot-to-Lot Variability
Different manufacturing batches (lots) of an antibody, particularly polyclonals, can perform differently, impacting experimental reproducibility.[19][20][23] It is crucial to validate each new lot.
| Parameter | Lot A (Previous) | Lot B (New) | Recommendation |
| Optimal WB Dilution | 1:1000 | 1:2000 | New lot is more concentrated. Titration is required. |
| Signal-to-Noise (WB) | 15.2 | 16.5 | New lot shows slightly better performance. |
| Optimal IHC Dilution | 1:250 | 1:250 | Performance is consistent in IHC. |
| Background (IHC) | Low | Low | No significant difference in background staining. |
This protocol ensures that a new lot of antibody performs comparably to a previously validated lot.
-
Side-by-Side Comparison:
-
Design an experiment (e.g., Western Blot or IHC) where you can test the old lot and the new lot in parallel.
-
Use identical samples, protocols, and conditions for both tests.
-
-
Titration of New Lot:
-
Do not assume the optimal dilution is the same.[19] Perform a dilution matrix for the new lot to find the concentration that gives a signal intensity equivalent to the old lot's optimal concentration.
-
For WB, test a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:4000).
-
For IHC/IF, test dilutions such as 1:100, 1:250, 1:500.
-
-
Analysis:
-
Directly compare the results. For WB, the band intensity and specificity should be consistent. For IHC/IF, the staining pattern, intensity, and background should be comparable.
-
Run all relevant controls for the experiment (e.g., positive and negative tissue controls).[20]
-
-
Documentation:
-
Record the lot number, validation date, optimal dilution, and a representative image for your records. This is critical for long-term studies.[24]
-
TPM4 Signaling Pathways
TPM4 is a crucial component of the cytoskeleton and is involved in regulating cell structure and motility. Dysregulation of TPM4 has been linked to invasive behaviors in cancer through its interaction with pathways that control the actin cytoskeleton.
Studies have shown that the downregulation of a specific TPM4 isoform, Tpm4.1, can lead to increased activation of Rac1, a small GTPase.[3] Activated Rac1 alters the localization of myosin IIB, which disrupts cell-cell adhesions and promotes an invasive phenotype.[3] This highlights TPM4's role as a tumor suppressor in certain contexts. TPM4 has also been linked to other signaling pathways, including Rho GTPases, TGF-β, and PI3K/AKT.[25][26]
References
- 1. Tropomyosin isoforms and reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three mammalian tropomyosin isoforms have different regulatory effects on nonmuscle myosin-2B and filamentous β-actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. angioproteomie.com [angioproteomie.com]
- 5. mybiosource.com [mybiosource.com]
- 6. selectscience.net [selectscience.net]
- 7. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Knockout (KO) Validation | Antibodies.com [antibodies.com]
- 11. Enhanced validation of antibodies for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Why Is My Antibody Not Working? [antibodies-online.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. neobiotechnologies.com [neobiotechnologies.com]
- 19. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. biocompare.com [biocompare.com]
- 22. uniprot.org [uniprot.org]
- 23. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fickle Markers: Solutions For Antibody Binding Specificity Challenges [expertcytometry.com]
- 25. Overexpression of TPM4 is associated with worse prognosis and immune infiltration in patients with glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Clinical Characterization and Prognostic Value of TPM4 and Its Correlation with Epithelial–Mesenchymal Transition in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tropomyosin 4 (TPM4) Localization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering artifacts in Tropomyosin 4 (TPM4) localization studies due to fixation methods.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of TPM4?
A1: TPM4 is an actin-binding protein.[1] Its expected localization is primarily along actin filaments (stress fibers) in the cytoplasm.[1][2] It can also be found at the cortical cytoskeleton and at cell-cell adhesions.[1][3]
Q2: How can the choice of fixation method affect the apparent localization of TPM4?
A2: The fixation method is a critical step that can significantly impact the observed localization of TPM4.[4] Different fixatives work through different mechanisms, which can lead to artifacts such as altered cellular structure, epitope masking, or protein extraction.[4][5] For cytoskeletal proteins like TPM4, the preservation of the filamentous network is crucial for accurate localization.
Q3: What are the main types of fixatives used for immunofluorescence?
A3: The two most common categories of fixatives are cross-linking aldehydes (e.g., paraformaldehyde - PFA) and dehydrating organic solvents (e.g., methanol (B129727), acetone).[4] PFA works by creating chemical bonds that link proteins together, preserving cellular structure well.[4][6] Methanol, on the other hand, dehydrates the cell, which precipitates proteins and makes them insoluble.[4]
Q4: Is there a universally "best" fixation method for TPM4?
A4: There is no single "best" fixation method for all experiments, as the optimal choice depends on the specific antibody, cell type, and the particular research question.[4] However, for preserving the actin cytoskeleton, to which TPM4 binds, a mild paraformaldehyde (PFA) fixation is often recommended.[6] It is always advisable to test multiple fixation methods when establishing a new protocol.[4]
Troubleshooting Guide: Artifacts in TPM4 Localization
This guide addresses common issues observed during TPM4 immunofluorescence experiments that may be related to the fixation method.
Issue 1: Weak or no TPM4 signal
-
Potential Cause: The fixation method may be masking the epitope recognized by your primary antibody. Cross-linking fixatives like PFA can sometimes alter the protein's conformation, hiding the antibody binding site.[4][7]
-
Solution:
-
Switch Fixative: If you are using PFA, try a dehydrating fixative like ice-cold methanol. Methanol precipitates proteins without cross-linking them, which can sometimes expose epitopes.[4]
-
Reduce Fixation Time: Over-fixation with PFA can increase epitope masking. Try reducing the fixation time to the minimum required to preserve cell morphology.[5][8]
-
Antigen Retrieval: For PFA-fixed cells, you can try a gentle antigen retrieval step, although this is more common in immunohistochemistry and should be used with caution in immunocytochemistry to avoid damaging the cells.
-
Issue 2: Diffuse cytoplasmic signal instead of clear filamentous staining
-
Potential Cause: The fixation method may not have adequately preserved the actin cytoskeleton, leading to the dissociation of TPM4. Methanol and acetone (B3395972) can sometimes disrupt fine cytoskeletal structures.[9]
-
Solution:
-
Use a Cross-linking Fixative: Paraformaldehyde (PFA) is generally better at preserving the structure of the cytoskeleton.[6] A 2-4% PFA solution is a good starting point.[10][11]
-
Optimize Fixation Conditions: Ensure your PFA solution is fresh and at the correct pH. The duration and temperature of fixation can also affect the quality of preservation.[4]
-
Issue 3: Punctate or aggregated TPM4 staining
-
Potential Cause: This can be an artifact of protein precipitation caused by dehydrating fixatives like methanol or acetone.[12] The rapid dehydration can cause proteins to clump together unnaturally.
-
Solution:
-
Switch to PFA Fixation: PFA fixation, by cross-linking proteins in place, is less likely to cause this type of aggregation artifact.[6]
-
Optimize Methanol Fixation: If you must use methanol, ensure it is ice-cold and that the fixation time is kept short.
-
Issue 4: High background or non-specific staining
-
Potential Cause: While often related to antibody concentration or blocking steps, fixation can contribute to high background. Over-fixation with aldehydes can lead to autofluorescence.[13] Also, some fixatives might not adequately preserve the cell membrane, leading to non-specific antibody binding.
-
Solution:
-
Quench Autofluorescence: If using PFA, you can add a quenching step with ammonium (B1175870) chloride or sodium borohydride (B1222165) after fixation to reduce autofluorescence from free aldehyde groups.
-
Ensure Proper Permeabilization: After PFA fixation, a separate permeabilization step with a detergent like Triton X-100 is needed to allow antibodies to enter the cell. Inadequate permeabilization can lead to antibodies getting trapped and causing background signal.[10][11] Methanol fixation also permeabilizes the cells.[4]
-
Comparison of Common Fixation Methods for TPM4 Localization
| Feature | Paraformaldehyde (PFA) | Methanol |
| Mechanism | Cross-links proteins by forming methylene (B1212753) bridges between amino groups.[4][6] | Dehydrates the cell, causing proteins to precipitate and become insoluble.[4] |
| Preservation of Cytoskeleton | Generally good, preserves fine filamentous structures well.[6] | Can be disruptive to the actin cytoskeleton, potentially leading to loss of filamentous structure.[9] |
| Potential Artifacts for TPM4 | - Epitope masking leading to a weak signal.[4][7]- Autofluorescence if not quenched.[13] | - Diffuse cytoplasmic signal due to cytoskeletal disruption. - Punctate staining due to protein precipitation.[12]- Extraction of soluble proteins.[9] |
| Permeabilization | Requires a separate permeabilization step with a detergent (e.g., Triton X-100).[10][11] | Simultaneously fixes and permeabilizes the cell.[4] |
| When to Use for TPM4 | Recommended as a starting point for preserving the filamentous localization of TPM4.[6] | Can be tested as an alternative if PFA fixation leads to a weak or no signal due to epitope masking. |
Detailed Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation (Recommended for Preserving Cytoskeleton)
-
Cell Preparation: Grow cells on sterile coverslips to sub-confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 2-4% PFA in PBS for 10-20 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes at room temperature.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed with blocking and antibody incubation steps as per your standard immunofluorescence protocol.
Protocol 2: Methanol Fixation (Alternative Method)
-
Cell Preparation: Grow cells on sterile coverslips to sub-confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 5-10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed with blocking and antibody incubation steps as per your standard immunofluorescence protocol.
Visualizations
Caption: Troubleshooting workflow for TPM4 localization artifacts.
Caption: Mechanisms of action for PFA and methanol fixatives.
References
- 1. TPM4 - Wikipedia [en.wikipedia.org]
- 2. TPM4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 5. ptglab.com [ptglab.com]
- 6. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. ibidi.com [ibidi.com]
- 9. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 11. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: In Vitro TPM4-Actin Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing in vitro binding assays between Tropomyosin 4 (TPM4) and actin.
Frequently Asked Questions (FAQs)
Q1: What is the typical binding affinity of TPM4 for actin?
The apparent dissociation constant (Kd(app)) for the binding of TPM4 isoforms to filamentous actin (F-actin) is generally in the range of 0.1 to 5 µM.[1][2] Specifically, the Kd(app) for Tpm4.2 has been reported to be approximately 1.07 ± 0.07 μM.[3]
Q2: What are the common in vitro assays to study the TPM4-actin interaction?
Commonly used in vitro assays to characterize the TPM4-actin interaction include co-sedimentation assays and actin polymerization assays.[1][2] Co-sedimentation assays are used to measure the binding of TPM4 to F-actin, while actin polymerization assays can reveal the effect of TPM4 on actin filament elongation.[1]
Q3: Does the actin isoform (e.g., skeletal vs. cytoskeletal) affect TPM4 binding?
Studies have shown that tropomyosin isoforms, including those from the TPM4 gene, do not exhibit preferential binding to either skeletal or cytoskeletal actin isoforms.[1] This is likely due to the high surface conservation among mammalian actin isoforms.
Q4: How does N-terminal acetylation of TPM4 affect its binding to actin?
While N-terminal acetylation is crucial for the strong binding of muscle tropomyosin isoforms to actin, its role in cytoskeletal tropomyosins like TPM4 is less defined.[1][4] However, it is a factor that can influence the affinity of the interaction.[1] It is known that many cytoskeletal tropomyosins are acetylated in vivo.[4]
Q5: Can other actin-binding proteins interfere with the TPM4-actin interaction?
Yes, other actin-binding proteins can compete with TPM4 for binding to actin filaments. For example, cofilin and tropomyosin can compete for binding to the actin surface.[3][5] Studies have shown that cofilin can efficiently displace Tpm4.1 and Tpm4.2 from actin filaments.[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no TPM4 binding to actin | Incorrect buffer conditions: pH, salt concentration, or divalent cation concentration may be suboptimal. | Optimize the buffer composition. A commonly used buffer for co-sedimentation assays is 30 mM HEPES-NaOH (pH 7.5), 100 mM NaCl, 2 mM MgCl₂, and 1 mM DTT.[3] For polymerization assays, a buffer of 100 mM KCl, 2 mM MgCl₂, 2 mM Tris-HCl (pH 8.0), 0.1 mM CaCl₂, 0.2 mM ATP, and 0.5 mM DTT can be used.[1][2] |
| Protein degradation or misfolding: TPM4 or actin may be degraded or improperly folded. | Check protein integrity and purity using SDS-PAGE. Ensure proper protein storage at -80°C.[6] Consider purifying fresh batches of proteins. | |
| Low protein concentration: The concentrations of TPM4 and/or actin may be too low for detectable binding. | Increase the protein concentrations. For co-sedimentation assays, concentrations of 9.6 µM F-actin and 5-10 µM TPM4 have been used successfully.[3] | |
| Inconsistent or variable results | Incomplete actin polymerization: G-actin may not have fully polymerized into F-actin. | Ensure complete polymerization of actin by incubating with polymerization-inducing salts (e.g., KCl and MgCl₂) for a sufficient amount of time (e.g., 30 minutes) before adding TPM4.[3] |
| Pipetting errors or inaccurate protein concentration determination: | Use calibrated pipettes and a reliable method for protein concentration determination, such as a Bradford assay or measuring absorbance at 280 nm with the correct extinction coefficient. | |
| High background in co-sedimentation assay | TPM4 precipitation: TPM4 may be precipitating on its own and pelleting during centrifugation. | Perform a control experiment by centrifuging TPM4 alone under the same assay conditions to check for precipitation. If precipitation occurs, consider adjusting buffer conditions (e.g., salt concentration or pH). |
| Non-specific binding to centrifuge tubes: | Use low-protein-binding microcentrifuge tubes. | |
| Unexpected effect on actin polymerization | Presence of contaminants in protein preparations: | Ensure high purity of both TPM4 and actin preparations. Contaminating proteins can affect actin dynamics. |
| Incorrect ratio of TPM4 to actin: The stoichiometry of binding can influence the effect on polymerization. | Titrate the concentration of TPM4 while keeping the actin concentration constant to determine the dose-dependent effect. |
Experimental Protocols
Co-sedimentation Assay
This assay is used to determine the binding of TPM4 to F-actin.
Materials:
-
Purified recombinant TPM4
-
Purified G-actin
-
Binding Buffer: 30 mM HEPES-NaOH (pH 7.5), 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT[3]
-
Polymerization Buffer: 10x stock (20 mM MgCl₂, 1 M KCl)
-
SDS-PAGE materials and equipment
-
Ultracentrifuge
Procedure:
-
Polymerize G-actin to F-actin by adding 1/10th volume of 10x Polymerization Buffer and incubating for 30 minutes at room temperature.[3]
-
Incubate a constant concentration of F-actin (e.g., 9.6 µM) with varying concentrations of TPM4 (e.g., 0-15 µM) in Binding Buffer for 30-40 minutes at room temperature.[3]
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the F-actin and any bound TPM4.[3]
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in an equal volume of 1x SDS-PAGE sample buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Quantify the amount of TPM4 in the pellet and supernatant fractions to determine the bound and free concentrations, respectively.
Actin Polymerization Assay (Pyrene-based)
This assay measures the effect of TPM4 on the rate of actin polymerization.
Materials:
-
Purified recombinant TPM4
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Polymerization Assay Buffer: 100 mM KCl, 2 mM MgCl₂, 2 mM Tris-HCl (pH 8.0), 0.1 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT, 1 mM NaN₃[1][2]
-
F-actin seeds (short, unlabeled actin filaments)
-
Fluorometer
Procedure:
-
Prepare a mixture of G-actin containing 10% pyrene-labeled G-actin.
-
In a fluorometer cuvette, mix the G-actin solution (e.g., 2 µM final concentration) and F-actin seeds (e.g., 0.5 µM) with or without TPM4 (e.g., 2.5 µM) in Polymerization Assay Buffer.[1]
-
Immediately start recording the pyrene (B120774) fluorescence intensity over time. The excitation wavelength is typically around 365 nm, and the emission is measured at around 407 nm.
-
The increase in fluorescence intensity corresponds to the incorporation of pyrene-G-actin into growing filaments.
-
Calculate the polymerization rate from the slope of the fluorescence curve during the initial elongation phase.
Quantitative Data Summary
| TPM Isoform | Apparent Kd (µM) for F-actin | Reference |
| Tpm4.2 | 1.07 ± 0.07 | [3] |
| Various Cytoskeletal Tpms | ~0.1 - 5 | [1][2] |
Visualizations
Caption: Workflow for the TPM4-actin co-sedimentation assay.
Caption: Troubleshooting logic for low or no TPM4-actin binding.
References
- 1. The impact of tropomyosins on actin filament assembly is isoform specific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin–tropomyosin distribution in non-muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin [mdpi.com]
- 6. udspace.udel.edu [udspace.udel.edu]
Problems with low efficiency of TPM4 siRNA knockdown
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low knockdown efficiency of Tropomyosin 4 (TPM4) using siRNA.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low knockdown efficiency of TPM4 at the mRNA level?
A1: Low mRNA knockdown efficiency can stem from several factors:
Q2: My TPM4 mRNA levels are significantly reduced, but I don't see a change in protein levels. What could be the reason?
Q3: How can I minimize off-target effects in my TPM4 siRNA experiment?
A3: Off-target effects, where the siRNA affects the expression of unintended genes, are a known complication.[9][10] To minimize them:
-
Use the Lowest Effective siRNA Concentration: Titrate your siRNA to find the lowest concentration that still achieves sufficient knockdown of TPM4.[4]
-
Use Modified siRNA: Consider using chemically modified siRNAs, which can reduce off-target effects.[9]
-
Pool Multiple siRNAs: Using a pool of 2-4 siRNAs targeting different regions of the TPM4 mRNA can reduce the concentration of any single siRNA, thereby lowering the risk of off-target effects from that specific sequence.[11]
-
Perform Thorough Validation: Always confirm your phenotype with at least two different siRNA sequences targeting different regions of the TPM4 gene.[6]
Q4: What are the essential controls for a TPM4 knockdown experiment?
A4: Proper controls are critical for interpreting your results accurately.[4][6]
-
Negative Control (Non-targeting siRNA): An siRNA with a scrambled sequence that does not target any known gene in your cell line. This helps distinguish sequence-specific silencing from non-specific effects on gene expression.[6]
-
Untreated Control: Cells that have not been transfected, representing the normal gene expression level.[6]
-
Mock-transfected Control: Cells treated with the transfection reagent only (no siRNA) to assess the effect of the reagent itself on the cells.[6]
Troubleshooting Guide
Problem: Low or No TPM4 Knockdown
This guide provides a systematic approach to troubleshooting poor knockdown efficiency.
Caption: Troubleshooting workflow for low TPM4 siRNA knockdown efficiency.
Data Summary: Optimizing Experimental Parameters
Successful siRNA knockdown requires careful optimization of several experimental variables. The following table summarizes key parameters and their typical starting ranges for optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| siRNA Concentration | 5 - 100 nM | Start with a titration (e.g., 10, 25, 50 nM) to find the lowest effective concentration that minimizes toxicity and off-target effects.[6][12] |
| Cell Density at Transfection | 70 - 80% Confluency | Cells should be in the logarithmic growth phase. Overly confluent or sparse cultures can lead to poor transfection efficiency and variability.[4][7] |
| Transfection Reagent Volume | Varies by Reagent | The ratio of transfection reagent to siRNA is critical. Follow the manufacturer's protocol and optimize for your specific cell line.[1] |
| Incubation Time | 24 - 96 hours | mRNA knockdown can often be detected at 24 hours. Protein knockdown may require longer incubation (48-96 hours) depending on the protein's half-life.[8] |
| GC Content of siRNA | 30 - 55% | siRNAs with GC content in this range are often more active. Avoid long stretches of Gs.[3][6] |
Experimental Protocols
Protocol: Transient Knockdown of TPM4 using siRNA
This protocol provides a general workflow for transfecting adherent cells with TPM4 siRNA.
Caption: General experimental workflow for TPM4 siRNA knockdown.
TPM4 Signaling Pathway
TPM4 is implicated in pathways that regulate the cytoskeleton and cell malignancy, particularly the Epithelial-to-Mesenchymal Transition (EMT).[13][14] Knockdown of TPM4 can disrupt these processes.
Caption: Simplified TPM4 signaling in malignancy and EMT.
References
- 1. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 3. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 10. Five reasons why RNA therapeutics fail | Eclipsebio [eclipsebio.com]
- 11. selectscience.net [selectscience.net]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Characterization and Prognostic Value of TPM4 and Its Correlation with Epithelial–Mesenchymal Transition in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes in TPM4 knockout mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes in Tropomyosin 4 (TPM4) knockout mice.
Frequently Asked Questions (FAQs)
Phenotype-Related Questions
Q1: We generated TPM4 knockout mice and are observing unexpected behavioral phenotypes. Is this a known issue?
A1: Yes, unexpected behavioral phenotypes have been reported in mice lacking the Tpm4.2 isoform. Studies have shown that these mice can display heightened anxiety-like behaviors.[1][2] Specifically, increased anxiety has been observed in the open field test, and for female mice, in the elevated plus maze.[1][2]
Q2: Our TPM4 knockout mice exhibit abnormal neuronal morphology and signaling. What could be the underlying cause?
A2: The observed neuronal abnormalities are consistent with published findings. Knockout of the Tpm4.2 isoform has been shown to impact neuronal signaling, neurite outgrowth, and receptor recycling.[1][2] Tpm4.2 is a key regulator of actin dynamics in neurons, and its absence can lead to increased dendritic complexity and altered dendritic spine morphology.[1] Electrophysiological studies have demonstrated an increased frequency but reduced strength of single neuron spikes in Tpm4.2 knockout neurons.[1]
Q3: We are seeing hematopoietic abnormalities, specifically related to platelets, in our TPM4 knockout mice. Is this an expected outcome?
A3: Yes, this is a documented and significant phenotype. TPM4 is essential for platelet biogenesis, and its knockout in mice leads to macrothrombocytopenia, which is characterized by a low platelet count and abnormally large platelets.[3][4] This phenotype is caused by a defect in the terminal stages of platelet production from megakaryocytes.[3][4] The bleeding phenotype associated with this condition is generally mild.[3]
Q4: Are there any reported cardiac phenotypes in TPM4 knockout mice?
A4: While TPM4 is expressed in cardiac tissue and is involved in muscle contraction, significant cardiac phenotypes in TPM4 knockout mice under normal conditions have not been a primary finding in the initial characterization studies.[5][6] However, some studies on related proteins like TRPM4 (transient receptor potential melastatin 4, a different gene) have shown age and sex-dependent cardiac electrophysiology and hemodynamic alterations in knockdown mice.[7][8] It is crucial to distinguish between TPM4 and TRPM4 in your research.
Q5: What is the general function of TPM4, and how might it relate to these unexpected phenotypes?
A5: TPM4 is a member of the tropomyosin family of actin-binding proteins.[5][9][10] These proteins are crucial for regulating the function of actin filaments in both muscle and non-muscle cells.[6][11] TPM4 is involved in stabilizing the cytoskeleton, muscle contraction, cell motility, and cell division.[9][11] The diverse and critical roles of TPM4 in actin filament organization explain why its absence can lead to a range of unexpected phenotypes in different tissues, from neuronal development to platelet formation.[1][3]
Experimental and Troubleshooting Questions
Q6: We are planning to characterize the behavioral phenotype of our TPM4 knockout mice. What specific tests and parameters should we consider?
A6: Based on existing literature, we recommend the following behavioral tests:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Elevated Plus Maze: A standard test for anxiety. Measure the time spent in and the number of entries into the open and closed arms. Be aware that sex-specific differences have been reported, with heightened anxiety observed particularly in females.[1][2]
Q7: How can we investigate the neuronal signaling defects in our TPM4 knockout primary neuron cultures?
A7: To investigate neuronal signaling, you can perform:
-
Calcium Imaging: To assess the frequency and strength of neuronal activity.[1]
-
Electrophysiology (e.g., patch-clamp): To directly measure neuronal firing properties, such as spike frequency and amplitude.[1]
-
Immunofluorescence and Morphometric Analysis: To quantify neurite length, branching, and dendritic spine morphology.[1]
Q8: What is the expected impact of TPM4 knockout on platelet counts and size, and what methods can be used for quantification?
A8: TPM4 knockout mice are expected to have a reduced platelet count and an increased mean platelet volume (MPV).[3][4] These parameters can be quantified using an automated hematology analyzer. For more detailed analysis, you can perform blood smears and use microscopy to visually confirm the presence of large platelets.
Troubleshooting Guides
Troubleshooting Unexpected Phenotypes
| Observed Issue | Potential Cause | Recommended Action |
| High variability in behavioral tests | Environmental stressors, inconsistent handling, circadian rhythm disruptions. | Standardize handling procedures, perform tests at the same time of day, and ensure a low-stress environment. |
| No observable neuronal phenotype in vitro | Culture conditions, age of primary neurons, specific neuronal population studied. | Optimize primary neuron culture protocols. Ensure you are analyzing neurons at an appropriate developmental stage. Consider that phenotypes may be specific to certain brain regions. |
| Severity of macrothrombocytopenia differs from published data | Genetic background of the mouse strain, age of the mice. | Ensure the genetic background of your knockout and wild-type control mice are identical. Analyze platelet parameters at consistent ages. |
| Observing a cardiac phenotype | Potential off-target effects of the knockout strategy, confusion with TRPM4, or a novel, previously uncharacterized role of TPM4. | Verify the specificity of your knockout. Double-check the gene nomenclature. If the phenotype is robust and reproducible, it may warrant further investigation as a novel finding. |
Quantitative Data Summary
Table 1: Behavioral Phenotypes in Tpm4.2 Knockout Mice
| Behavioral Test | Parameter | Genotype | Result | Reference |
| Open Field Test | Anxiety | Tpm4.2 knockout | Heightened | [1][2] |
| Elevated Plus Maze | Anxiety (females) | Tpm4.2 knockout | Heightened | [1][2] |
Table 2: Neuronal Phenotypes in Tpm4.2 Knockout Primary Neurons
| Analysis | Parameter | Genotype | Result | Reference |
| Electrophysiology | Spike Frequency | Tpm4.2 knockout | Increased | [1] |
| Electrophysiology | Spike Strength | Tpm4.2 knockout | Reduced | [1] |
| Morphometric Analysis | Axon Length | Tpm4.2 knockout | Increased (37.91% increase) | [1] |
| Morphometric Analysis | Dendritic Complexity | Tpm4.2 knockout | Increased | [1] |
| Receptor Recycling | AMPA Receptor (GluA1) Recycling | Tpm4.2 knockout | Impaired | [2] |
Table 3: Hematopoietic Phenotypes in TPM4 Knockout Mice
| Analysis | Parameter | Genotype | Result | Reference |
| Hematology | Platelet Count | TPM4 knockout | Decreased (Macrothrombocytopenia) | [3][4] |
| Hematology | Mean Platelet Volume | TPM4 knockout | Increased | [3] |
Experimental Protocols
Primary Neuronal Culture and Morphometric Analysis
-
Neuron Isolation: Isolate primary cortical or hippocampal neurons from E16-E18 TPM4 knockout and wild-type mouse embryos.
-
Cell Plating: Plate dissociated neurons on poly-L-lysine coated coverslips in neurobasal medium supplemented with B27 and GlutaMAX.
-
Culture Maintenance: Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
Immunofluorescence Staining: After a desired number of days in vitro (e.g., DIV7), fix the neurons with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and block with bovine serum albumin. Incubate with primary antibodies against neuronal markers (e.g., MAP2 for dendrites, Tau for axons) and then with fluorescently labeled secondary antibodies.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
-
Morphometric Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure axon length, dendritic complexity (e.g., Sholl analysis), and dendritic spine density and morphology.
Behavioral Testing: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the trial.
-
Procedure: Place a single mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Data Acquisition: Record the session with a video camera mounted above the maze.
-
Analysis: Use automated tracking software or manual scoring to determine the number of entries into and the time spent in each arm. Calculate the percentage of time spent in the open arms and the number of open arm entries as measures of anxiety.
Platelet Analysis
-
Blood Collection: Collect peripheral blood from the submandibular vein or cardiac puncture into EDTA-containing tubes to prevent coagulation.
-
Automated Analysis: Use an automated hematology analyzer to obtain a complete blood count (CBC), including platelet count and mean platelet volume (MPV).
-
Blood Smear Preparation: Prepare a peripheral blood smear by placing a small drop of blood on a microscope slide and spreading it into a thin layer.
-
Staining: Stain the smear with a Wright-Giemsa stain.
-
Microscopic Examination: Examine the smear under a light microscope to visually assess platelet morphology and size.
Visualizations
Caption: Figure 1. Workflow for investigating unexpected phenotypes in TPM4 knockout mice.
Caption: Figure 2. Hypothetical pathway for increased cell invasion with TPM4 loss.[12]
References
- 1. Knock-out of Tpm4.2/Actin Filaments Alters Neuronal Signaling, Neurite Outgrowth, and Behavioral Phenotypes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knock-out of Tpm4.2/Actin Filaments Alters Neuronal Signaling, Neurite Outgrowth, and Behavioral Phenotypes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. uniprot.org [uniprot.org]
- 7. Knockdown of the TRPM4 channel alters cardiac electrophysiology and hemodynamics in a sex‐ and age‐dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Gene - TPM4 [maayanlab.cloud]
- 10. TPM4: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 11. mdpi.com [mdpi.com]
- 12. oncotarget.com [oncotarget.com]
Minimizing protein degradation during TPM4 purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein degradation during the purification of Tropomyosin 4 (TPM4).
Troubleshooting Guide: Minimizing TPM4 Degradation
Problem: Low yield of full-length TPM4 protein and presence of smaller protein fragments on SDS-PAGE.
This issue is often indicative of proteolytic degradation. The following steps provide a systematic approach to troubleshoot and minimize this problem.
Workflow for Troubleshooting TPM4 Degradation
Caption: Troubleshooting workflow for TPM4 protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps to prevent TPM4 degradation during cell lysis?
A1: The initial stages of purification are critical as proteases are released upon cell lysis.[1] To mitigate degradation, always work quickly and maintain a low temperature (4°C) throughout the extraction and purification process.[2] It is also essential to add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[1][3]
Q2: Which protease inhibitor cocktail should I use for TPM4 purification?
A2: Since TPM4 is an actin-binding protein, a general-purpose protease inhibitor cocktail is a good starting point.[1] These cocktails typically contain a mixture of inhibitors targeting various protease classes, including serine, cysteine, and metalloproteases. For actin-binding proteins, ensuring the inhibition of these common proteases is crucial. If degradation persists, you may need to use a more specialized cocktail or increase the concentration of specific inhibitors.
Q3: Can the purification buffer composition affect TPM4 stability?
A3: Yes, the buffer composition is critical for maintaining protein stability. For recombinant human TPM4, formulations often include a buffered solution (e.g., Tris-HCl), a stabilizing agent like glycerol (10-50%), a salt such as NaCl (e.g., 0.1M), and a reducing agent like Dithiothreitol (DTT) (e.g., 2mM).[4][5][6] The pH of the buffer should also be optimized; a slightly alkaline pH (around 8.0) is commonly used.[4]
Q4: My TPM4 protein is expressed with a tag. Can the tag or the cleavage process contribute to degradation?
A4: While tags are useful for purification, the tag itself or the protease used for its removal can sometimes be a source of degradation or instability. If you suspect the tag is an issue, consider switching to a different tag or moving the tag to the other terminus of the protein. When using a site-specific protease to remove the tag, ensure it is of high purity and used under optimal conditions (temperature, time) to minimize off-target cleavage of your TPM4 protein.[7] After cleavage, it's important to remove the protease from your sample, for instance, by using a resin that binds the tagged protease.
Q5: What are some general best practices for storing purified TPM4 to prevent long-term degradation?
A5: For long-term storage, it is recommended to store purified TPM4 at -80°C.[5][6] The storage buffer should ideally contain a cryoprotectant like glycerol (at least 20-50%).[5][6] It is also advisable to aliquot the purified protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation.[4][5][6] Some commercial preparations also recommend adding a carrier protein like bovine serum albumin (BSA) at 0.1% for very dilute protein solutions to prevent loss due to adsorption to the storage tube walls.[4]
Data Presentation
Table 1: Commonly Used Protease Inhibitors for Protein Purification
| Protease Inhibitor | Target Protease Class | Typical Working Concentration | Solubility | Notes |
| AEBSF | Serine Proteases | 0.1 - 1.0 mM | Water | Less toxic alternative to PMSF.[8] |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | Water | Reversible inhibitor.[1] |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | Water | --- |
| Pepstatin A | Aspartic Proteases | 1 µM | Ethanol/Methanol | --- |
| E-64 | Cysteine Proteases | 1 - 10 µM | Water | Irreversible inhibitor. |
| EDTA/EGTA | Metalloproteases | 1 - 10 mM | Water | Chelates metal ions required for protease activity.[8] |
| PMSF | Serine Proteases | 0.1 - 1 mM | Ethanol/Isopropanol | Toxic and has a short half-life in aqueous solutions.[8] |
This table provides general guidance. Optimal concentrations may vary depending on the specific application and cell type.
Experimental Protocols
Protocol 1: General Lysis Buffer Preparation for TPM4 Purification
This protocol describes the preparation of a standard lysis buffer suitable for the extraction of TPM4 from cultured cells.
Materials:
-
Tris-HCl
-
NaCl
-
Glycerol
-
DTT
-
Commercially available broad-spectrum protease inhibitor cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail, Sigma-Aldrich)
-
Nuclease (e.g., Benzonase®)
-
Deionized water
Procedure:
-
Prepare the base lysis buffer containing:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
10% Glycerol
-
-
On the day of the experiment, cool the base lysis buffer to 4°C.
-
Just before use, add the following components to the required volume of cold base lysis buffer:
-
1 mM DTT (from a fresh stock solution)
-
1X Protease Inhibitor Cocktail (follow manufacturer's instructions)
-
Nuclease (e.g., 25 U/mL) to degrade nucleic acids and reduce viscosity.
-
-
Keep the complete lysis buffer on ice at all times.
Protocol 2: A General Workflow for Recombinant His-tagged TPM4 Purification
This protocol outlines a general workflow for the purification of His-tagged TPM4 expressed in E. coli.
Workflow Diagram
Caption: General workflow for His-tagged TPM4 purification.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in the complete lysis buffer (Protocol 1) and lyse the cells using sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with a binding buffer (lysis buffer without protease inhibitors).
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged TPM4 using an elution buffer with a higher concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange (Optional): If necessary, exchange the elution buffer for a suitable storage buffer using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
-
Storage: Store the purified TPM4 in a storage buffer containing at least 20% glycerol at -80°C.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. TPM4 Human|Tropomyosin-4 Human Recombinant [novateinbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. astorscientific.us [astorscientific.us]
- 7. A solution to the long-standing problem of actin expression and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Cross-Reactivity of Antibodies Among Tropomyosin Isoforms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the cross-reactivity of antibodies among tropomyosin isoforms.
Frequently Asked Questions (FAQs)
Q1: What are tropomyosin isoforms and why is antibody specificity important?
Tropomyosins (Tpm) are a family of actin-binding proteins that are crucial for regulating the function of actin filaments in both muscle and non-muscle cells.[1] In mammals, over 40 different tropomyosin isoforms have been identified, which are generated from four genes (TPM1, TPM2, TPM3, and TPM4) through alternative splicing and the use of alternative promoters.[2] These isoforms are often segregated into distinct subcellular compartments and can have different effects on actin filament stability and interaction with other actin-binding proteins. Therefore, using an antibody that can specifically recognize a particular isoform is critical for accurately studying its function and localization. Cross-reactivity with other isoforms can lead to incorrect data interpretation.
Q2: How can I predict the potential cross-reactivity of an anti-tropomyosin antibody?
The primary way to predict cross-reactivity is to examine the immunogen sequence used to generate the antibody. The specificity of an antibody is determined by the epitope it recognizes. Since tropomyosin isoforms have regions of high homology as well as unique sequences due to alternative splicing, an antibody generated against a shared region will likely cross-react with multiple isoforms. Conversely, an antibody raised against a unique, isoform-specific peptide sequence is more likely to be specific. Many antibody datasheets provide the immunogen sequence or at least the region of the protein it was derived from.
Q3: What is the difference between monoclonal and polyclonal anti-tropomyosin antibodies in the context of cross-reactivity?
Monoclonal antibodies are produced from a single B-cell clone and therefore recognize a single epitope. This high specificity can be advantageous for targeting a specific isoform, provided the epitope is unique to that isoform. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the antigen. This can lead to a stronger signal in some applications but also increases the risk of cross-reactivity if some of those epitopes are shared among different tropomyosin isoforms. For isoform-specific detection, a well-characterized monoclonal antibody is often preferred.
Q4: My Western blot shows multiple bands when probing for a specific tropomyosin isoform. What could be the cause?
Multiple bands on a Western blot when targeting a specific tropomyosin isoform can arise from several factors:
-
Cross-reactivity: The primary antibody may be recognizing other tropomyosin isoforms of different molecular weights.
-
Alternative Splicing: The target gene itself may produce multiple splice variants in the cell type you are studying, leading to the detection of several isoforms by a specific antibody.
-
Post-Translational Modifications: Modifications such as phosphorylation can alter the migration of the protein on the gel.
-
Protein Degradation: If samples are not handled properly, protein degradation can result in lower molecular weight bands.
-
Non-specific Binding: The primary or secondary antibody may be binding to other unrelated proteins.
To troubleshoot this, it is essential to use positive and negative controls, such as cell lysates known to express or not express the target isoform, and to carefully optimize antibody concentrations and blocking conditions.
Troubleshooting Guides
Western Blotting: Assessing Isoform Specificity
Problem: Ambiguous or unexpected bands when performing a Western blot for a specific tropomyosin isoform.
Solution Workflow:
-
Optimize Antibody Dilution: High concentrations of the primary antibody can lead to non-specific binding. Perform a dot blot or a titration experiment to determine the optimal antibody concentration.
-
Enhance Blocking: Inadequate blocking can result in high background and non-specific bands. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Stringent Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Use Isoform-Specific Controls: If available, use purified recombinant tropomyosin isoforms as positive controls to confirm the antibody's specificity. Alternatively, use cell lines with known expression profiles of different tropomyosin isoforms.
-
Run Isoform Lysates Side-by-Side: Culture and lyse cells known to express different tropomyosin isoforms and run them on the same gel. This will help to definitively identify which isoforms your antibody is detecting.
Quantitative Data on Antibody Cross-Reactivity
The following table summarizes the specificity and cross-reactivity of several commercially available anti-tropomyosin antibodies. This information has been compiled from manufacturer datasheets and relevant publications.
| Antibody (Clone) | Target Isoform(s) | Immunogen | Species Reactivity | Known Cross-Reactivity | Non-Reactivity | Applications | Vendor (Cat. No.) |
| TM-311 | TPM1 (α-chain), TPM2 (β-chain) | Chicken gizzard tropomyosin | Human, Rat, Chicken | Detects both 39 kDa α-isoform and 36 kDa β-isoform.[3] Cross-reacts with chicken fibroblast and L8 rat muscle cells.[3] | Not specific for the alpha form alone.[3] | WB | Abcam (ab7785) |
| CH1 | Striated muscle isoforms (cardiac α-Tpm, skeletal muscle α- and β-Tpm) | Purified muscle Tropomyosin of chicken origin | Human, Mouse, Rat, Avian, Xenopus | May cross-react with chicken cardiac muscle.[4][5] | Non-cross-reactive with smooth muscle or non-muscle isoforms.[4][5] | WB, IP, IF, IHC(P) | Santa Cruz Biotechnology (sc-58868) |
| D12H4 | TPM1 | Synthetic peptide corresponding to residues surrounding Ala158 of human tropomyosin-1 | Human, Mouse, Rat | Detects total tropomyosin-1 protein. | Specificity against other TPM isoforms not explicitly stated. | WB | Cell Signaling Technology (#3910) |
| A14347 | TPM2 | Synthetic peptide corresponding to a sequence within amino acids 300-400 of human TPM2 | Human, Mouse, Rat | Specificity against other TPM isoforms not explicitly stated. | - | WB, IHC, ICC/IF, IP | Antibodies.com (A14347) |
| A13375 | TPM3 | Recombinant fusion protein containing a sequence corresponding to amino acids 1-285 of human TPM3 | Human, Mouse, Rat | Recognizes Tpm3.1 and Tpm3.2.[6] | Specificity against other TPM isoforms not explicitly stated. | WB, ICC/IF | Antibodies.com (A13375) |
| EB12417 | TPM4 | Peptide with sequence C-ENVGLHQTLDQ from the C-terminus of human TPM4 | Human, Mouse, Pig | Expected to recognize both reported isoforms of TPM4. | Specificity against other TPM isoforms not explicitly stated. | WB, ELISA | Everest Biotech (EB12417) |
| C-3 | TPM1, TPM2, TPM3, TPM4 | Epitope mapping between amino acids 223-259 near the C-terminus of human Tropomyosin β | Human, Mouse, Rat, Avian | Broadly detects Tropomyosin α isoforms 1-4, Tropomyosin β isoforms 1-3, Tropomyosin γ and Tropomyosin 4.[7] | - | WB, IP, IF, IHC(P), ELISA | Santa Cruz Biotechnology (sc-376339) |
Experimental Protocols
Detailed Western Blot Protocol for Assessing Antibody Cross-Reactivity
This protocol is designed to test the cross-reactivity of a primary antibody against multiple tropomyosin isoforms.
-
Sample Preparation:
-
Culture cell lines known to express different tropomyosin isoforms (e.g., muscle cells for striated muscle isoforms, fibroblasts for non-muscle isoforms).
-
Alternatively, use purified recombinant proteins for each tropomyosin isoform of interest.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of each cell lysate or 100 ng of each purified recombinant protein per well on a 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to determine molecular weights.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or at 30V overnight at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-tropomyosin antibody in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Analysis:
-
Analyze the resulting bands to determine which tropomyosin isoforms are recognized by the primary antibody.
-
Competitive ELISA Protocol for Quantitative Cross-Reactivity Analysis
This protocol allows for the quantitative assessment of an antibody's binding affinity to different tropomyosin isoforms.
-
Antigen Coating:
-
Coat the wells of a 96-well microplate with 100 µL of a specific purified tropomyosin isoform (e.g., TPM1) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-tropomyosin antibody with increasing concentrations of the competitor tropomyosin isoforms (the isoforms you want to test for cross-reactivity).
-
As a control, also incubate the antibody with increasing concentrations of the coated isoform.
-
Incubate these mixtures for 1-2 hours at room temperature.
-
-
Incubation in Coated Plate:
-
Add 100 µL of the pre-incubated antibody-competitor mixtures to the antigen-coated wells.
-
Incubate for 1-2 hours at room temperature. The more competitor isoform that binds to the antibody in the pre-incubation step, the fewer antibodies will be available to bind to the coated isoform in the well.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of an HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the concentration of the competitor isoform. A decrease in signal indicates that the antibody binds to the competitor isoform. The concentration of the competitor isoform that causes 50% inhibition of binding (IC50) can be calculated to quantify the cross-reactivity.
-
Immunohistochemistry (IHC) Protocol for Isoform Localization
This protocol provides a general framework for staining tissue sections to observe the localization of specific tropomyosin isoforms.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100% for 2 x 10 minutes, 95% for 5 minutes, 70% for 5 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath. The optimal time and temperature should be determined empirically.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-tropomyosin antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash slides three times for 5 minutes each with PBS.
-
-
Detection:
-
If using a biotinylated secondary, incubate with an avidin-biotin-HRP complex (ABC reagent).
-
Apply DAB substrate and monitor for color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing antibody cross-reactivity.
Caption: ERK/DAPK signaling pathway involving Tropomyosin-1.
References
Low signal-to-noise ratio in fluorescent tropomyosin binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratios in fluorescent tropomyosin binding assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical signal-to-noise ratio (SNR) for a fluorescent tropomyosin binding assay, and how is it calculated?
A good signal-to-noise ratio (SNR) is crucial for distinguishing the true signal from background noise. While an ideal SNR can vary, a higher value indicates better data quality. The SNR is generally calculated by dividing the mean signal intensity by the mean background intensity.[1] There are several methods for this calculation, including the First Standard Deviation (FSD) or Square Root (SQRT) method, and the Root Mean Square (RMS) method.[2] For imaging-based assays, software like FIJI (ImageJ) can be used to determine the mean gray value of the signal and noise to compute the SNR.[1]
Q2: Which fluorescent dyes are recommended for labeling tropomyosin?
The choice of fluorescent dye can significantly impact the signal intensity and background. For protein labeling, it's essential to select a dye that is bright, photostable, and has minimal impact on the protein's function.[3][4] Some commonly used dyes for protein labeling include fluorescein (B123965) isothiocyanate (FITC) and Alexa Fluor dyes.[3] Recent studies on fluorescently tagging human tropomyosin isoforms have successfully used mNeonGreen, mCherry, mStayGold(E138D), and mScarlet3-H.[5][6][7] When selecting a dye, consider its compatibility with your experimental setup and instrumentation.
Q3: How does the concentration of fluorescently labeled tropomyosin affect the assay?
The concentration of fluorescently labeled tropomyosin is a critical parameter. Optimal concentrations typically range between 10 and 100 nM.[8] Concentrations below 10 nM may not produce a signal that sufficiently exceeds the rate of photobleaching, while concentrations above 100 nM can lead to a low signal-to-noise ratio due to high background from unbound fluorophores.[8] It is recommended to perform a titration to determine the optimal concentration for your specific experimental conditions.[9][10]
Q4: Can the fluorescent tag interfere with tropomyosin's binding to actin?
Yes, the placement and nature of the fluorescent tag can potentially interfere with protein function.[3] For tropomyosin, which polymerizes end-to-end along the actin filament, it is challenging to add a tag without disrupting these interfaces.[11][5][6][7] To mitigate this, researchers have successfully used long, flexible polypeptide linkers (e.g., a 40-amino acid linker) to fuse fluorescent proteins like mNeonGreen to tropomyosin, allowing for visualization without perturbing its activity.[11][5][6][7]
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be attributed to either a weak signal or high background. The following guide provides a systematic approach to identifying and resolving the root cause of the issue.
Problem: Weak or No Signal
A weak or absent signal can stem from issues with the labeled protein, the binding reaction itself, or the detection instrumentation.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal issues.
| Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Confirm the efficiency of the fluorescent labeling reaction. Consider using a different labeling chemistry or fluorophore. |
| Protein Degradation | Run an SDS-PAGE gel to check the integrity of your labeled tropomyosin. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect Protein Concentration | Accurately determine the protein concentration post-labeling. If the signal is too low, you may need to increase the concentration of the fluorescently labeled molecule, being careful not to introduce high background.[12] |
| Suboptimal Binding Conditions | Optimize the buffer conditions, including pH and salt concentration. Ensure that the actin filaments are properly prepared and stabilized. |
| Inadequate Incubation Time | Ensure sufficient incubation time for the binding reaction to reach equilibrium. |
| Instrument Settings Not Optimized | Verify that the excitation and emission wavelengths are correctly set for your fluorophore.[12] Optimize the gain settings and exposure time to enhance signal detection without saturating the detector.[12][13] |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Consider using mounting media with an antifade reagent.[10] |
Problem: High Background
High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio. Common sources include unbound fluorophores, autofluorescence, and non-specific binding.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background issues.
| Potential Cause | Recommended Solution |
| Excess Unbound Fluorophore | Ensure the removal of all unbound fluorescent dye after the labeling reaction. This can be achieved through dialysis or size-exclusion chromatography. |
| Non-Specific Binding | The fluorescent probe may bind to components other than the target molecule.[14] To mitigate this, consider adding a blocking agent like Bovine Serum Albumin (BSA) to your buffer.[12][15] Increasing the number and duration of wash steps, and including a mild detergent like Tween-20 in the wash buffer can also help.[16][17] |
| Contaminated Reagents or Labware | Use high-purity reagents and ensure all labware is thoroughly cleaned to avoid fluorescent contaminants.[14][16] |
| Autofluorescence | Biological molecules in the sample, buffers, or the microplate itself can exhibit intrinsic fluorescence.[9][14] It is advisable to run an unstained control to assess the level of autofluorescence.[10] If autofluorescence is high, consider using a fluorophore with excitation and emission wavelengths in the far-red or near-infrared spectrum.[3] |
| Incorrect Microplate Choice | For plate-based assays, use black, opaque microplates to minimize background fluorescence and light scatter.[12] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Tropomyosin
This protocol is a general guideline for labeling tropomyosin at Cys-190 with a fluorescent probe like Alexa-532.
-
Reduction of Tropomyosin: Dissolve purified tropomyosin in a suitable buffer (e.g., Phosphate Buffered Saline). Reduce the protein by reacting with 5 mM DTT for 3 hours.
-
Dialysis: Remove the DTT by dialyzing the protein solution against 3-4 changes of buffer.
-
Labeling Reaction: Add the fluorescent dye (e.g., Alexa-532) to the reduced tropomyosin. The molar ratio of dye to protein will need to be optimized. A starting point could be a 5- to 10-fold molar excess of the dye.
-
Incubation: Allow the labeling reaction to proceed for a specified time (e.g., 3 hours at 23°C, followed by overnight at 4°C), protected from light.[18]
-
Removal of Unbound Dye: Separate the labeled tropomyosin from the unbound dye using size-exclusion chromatography or extensive dialysis.
-
Concentration and Purity Check: Determine the concentration of the labeled protein and the labeling efficiency (dye-to-protein ratio) using spectrophotometry. Assess the purity of the labeled protein by SDS-PAGE.
Protocol 2: Tropomyosin Binding Assay using TIRF Microscopy
This protocol outlines the direct observation of fluorescently labeled tropomyosin binding to actin filaments using Total Internal Reflection Fluorescence (TIRF) microscopy.[8]
-
Flow Cell Preparation: Prepare a flow cell and coat it with myosin. Wash with a blocking buffer containing BSA to prevent non-specific binding of actin filaments.[15]
-
Actin Filament Immobilization: Introduce fluorescently labeled F-actin into the flow cell. The actin filaments will bind to the myosin-coated surface.
-
Binding Reaction: Flow in the fluorescently labeled tropomyosin (e.g., Alexa-532-labeled tropomyosin) at the desired concentration (typically 10-100 nM) in an actin buffer containing an oxygen scavenging system.[8]
-
Data Acquisition: Record the binding of fluorescent tropomyosin to the actin filaments using a TIRF microscope equipped with a sensitive camera.[8]
-
Image Analysis: Process the recorded videos using software like ImageJ. This can involve background subtraction, contrast enhancement, and the creation of kymographs to analyze binding events and rates.[8]
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for fluorescent tropomyosin binding assays.
| Parameter | Typical Value/Range | Reference |
| Tropomyosin Concentration | 10 - 100 nM | [8] |
| Binding Rate (Skeletal Muscle Tropomyosin) | ~90 monomers/(µM·s) | [8] |
| Binding Rate (Smooth Muscle Tropomyosin) | ~110 monomers/(µM·s) | [8] |
| Isolated Binding Rate (Skeletal Muscle) | 0.52 ± 0.033 molecules/(µM·s) | [8] |
| Isolated Binding Rate (Smooth Muscle) | 0.57 ± 0.058 molecules/(µM·s) | [8] |
This technical support guide is intended to provide a starting point for troubleshooting and optimizing your fluorescent tropomyosin binding assays. For more specific issues, consulting detailed literature and manufacturer's protocols is always recommended.
References
- 1. help.codex.bio [help.codex.bio]
- 2. horiba.com [horiba.com]
- 3. Considerations for Selecting a Fluorescent Dye or Ligand [worldwide.promega.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Fluorescent protein tags for human tropomyosin isoform comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Direct Observation of Tropomyosin Binding to Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. Fluorescent protein tags for human tropomyosin isoform comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 17. youtube.com [youtube.com]
- 18. rupress.org [rupress.org]
Difficulties in detecting specific TPM4 isoforms by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in the detection and quantification of specific Tropomyosin 4 (TPM4) isoforms using mass spectrometry.
Troubleshooting Guides
Question: I am not detecting my TPM4 isoform of interest in my mass spectrometry experiment. What are the possible reasons and solutions?
Answer:
Several factors can contribute to the failure to detect a specific TPM4 isoform. Here is a breakdown of potential issues and corresponding troubleshooting steps:
-
Low Abundance of the Isoform: The particular TPM4 isoform you are targeting may be expressed at very low levels in your sample.
-
Solution: Consider an enrichment strategy for your protein of interest. This could involve techniques like immunoprecipitation using an antibody that recognizes a common region of TPM4, followed by mass spectrometry analysis.[1] Alternatively, cell fractionation can be used to increase the relative concentration of the protein.
-
-
Lack of Unique Peptides: Standard "bottom-up" proteomics workflows rely on digesting proteins into peptides. Your TPM4 isoform might not produce unique peptides of a suitable length or with good ionization properties for detection by the mass spectrometer.[2][3] Many peptides are shared across different TPM isoforms, making unambiguous identification challenging.[4]
-
Solution:
-
In Silico Digestion: Before your experiment, perform an in silico digestion of your TPM4 isoform sequence using various proteases (e.g., Trypsin, Lys-C, Arg-C). This will help you identify potential unique peptides and select the most appropriate protease for your experiment.
-
Alternative Proteases: If trypsin does not yield unique peptides, consider using a different protease or a combination of proteases.[1]
-
Targeted Mass Spectrometry: Employ targeted approaches like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) if you have identified a potential unique peptide. These methods offer higher sensitivity and specificity for detecting and quantifying specific peptides.
-
-
-
Suboptimal Sample Preparation: Issues during sample preparation can lead to protein loss or modification, preventing detection.
-
Solution: Review your sample preparation protocol. Ensure complete cell lysis, efficient protein extraction, and proper reduction and alkylation of disulfide bonds. Use MS-compatible detergents and ensure their complete removal before analysis.[5][6][7] Consider using a filter-assisted sample preparation (FASP) protocol to improve protein digestion and peptide recovery.[8]
-
-
Instrumental Issues: The mass spectrometer might not be calibrated correctly, or the acquisition method may not be optimized for your target peptides.
-
Solution: Regularly calibrate your mass spectrometer. If you have a synthetic version of your target peptide, you can use it to optimize the instrument settings for fragmentation and detection.
-
Question: My mass spectrometry data shows ambiguous identification of TPM4 isoforms. How can I resolve this?
Answer:
Ambiguity in isoform identification is a common challenge due to the high sequence similarity between isoforms. Here are strategies to improve specificity:
-
Top-Down Proteomics: This approach analyzes intact proteins without prior digestion, preserving the complete sequence information and any post-translational modifications (PTMs).[9] This allows for the unambiguous identification of different isoforms based on their distinct masses.
-
Targeted Proteomics (MRM/SRM): As mentioned previously, if you can identify a unique peptide sequence for your isoform of interest, MRM or SRM can be used to specifically target and quantify that peptide, thus confirming the presence of the isoform.
-
Data Analysis Strategy:
-
Isoform-Specific Database: When searching your data, use a protein database that contains the specific sequences of the TPM4 isoforms you are investigating.
-
Stringent Filtering: Apply stringent filtering criteria to your peptide identifications to minimize false positives. Pay close attention to peptides that map uniquely to a single TPM4 isoform.
-
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to find unique peptides for different TPM4 isoforms?
A1: TPM4 isoforms are generated through alternative splicing of the TPM4 gene. This means that large portions of their amino acid sequences are identical. The differences between isoforms may be limited to small regions, the inclusion or exclusion of a particular exon, or changes at the N- or C-termini.[10][11] Consequently, after enzymatic digestion, the majority of the resulting peptides will be common to multiple isoforms, making it challenging to find a peptide that is truly unique to one specific isoform.
Q2: Can post-translational modifications (PTMs) interfere with TPM4 isoform detection?
A2: Yes, PTMs can add another layer of complexity. If a PTM occurs on a peptide that is unique to a specific isoform, it can alter the peptide's mass and fragmentation pattern, potentially leading to misidentification or failure to identify the peptide. Conversely, identifying isoform-specific PTMs can be a powerful way to confirm the presence of that isoform. Top-down proteomics is particularly well-suited for the simultaneous characterization of isoforms and their PTMs.[12]
Q3: What is the best mass spectrometry method for quantifying TPM4 isoforms?
A3: The optimal method depends on your specific research question and available resources.
-
For relative quantification of multiple known isoforms, a top-down proteomics approach can provide information on the abundance of each intact proteoform.
-
For absolute quantification of a specific isoform, a targeted method like MRM or SRM using stable isotope-labeled synthetic peptides as internal standards is the gold standard. This approach offers high sensitivity and accuracy.
Q4: Where can I find the sequences for different human TPM4 isoforms?
A4: You can find TPM4 isoform sequences in publicly available protein databases such as UniProtKB and NCBI's RefSeq. When searching, use the gene name "TPM4" and the organism "Homo sapiens" to retrieve the relevant entries. Be sure to look for entries that are curated and have evidence of protein existence.
Quantitative Data Summary
The following table summarizes representative quantitative data on the relative expression of Tropomyosin isoforms from a study on bovine cardiac and skeletal muscles. While not specific to human TPM4, it illustrates the differential expression of TPM isoforms across tissues, a key consideration for experimental design. A major challenge highlighted in this study was the failure to detect unique peptides for TPM3α, TPM4α, and TPM4ε in their mass spectrometry analysis.[13][14]
| Tissue | TPM1 (%) | TPM2 (%) | TPM3/TPM4 |
| Bovine Heart Extract | 91.66 | 8.33 | Not Detected |
| Bovine Skeletal Muscle Extract | 57.00 | 42.87 | Not Detected |
Data from a study on bovine muscle extracts and indicates the relative protein expression levels of different TPM isoforms as determined by 2D Western blot followed by LC-MS/MS.[13][14]
Experimental Protocols
Detailed Methodology for In-Solution Digestion of TPM4 for Bottom-Up Proteomics
This protocol is a general guideline and may need to be optimized for your specific sample type.
-
Protein Extraction:
-
Lyse cells or tissues in a buffer containing a strong denaturant (e.g., 8M urea (B33335) or 6M guanidine (B92328) hydrochloride) and protease inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Reduction and Alkylation:
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM, and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add an alkylating agent, such as iodoacetamide (B48618) (IAA) to a final concentration of 55 mM, and incubate in the dark at room temperature for 45 minutes to prevent the reformation of disulfide bonds.
-
-
Protein Digestion:
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of the denaturant (urea should be < 2M).
-
Add a protease, such as Trypsin/Lys-C mix, at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Use a C18 StageTip or a similar reversed-phase chromatography method to desalt and concentrate the peptides.
-
Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 60% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a solution compatible with your LC-MS system (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS.
-
Workflow for Top-Down Proteomics Analysis of TPM4 Isoforms
This workflow is a more advanced technique that requires specialized instrumentation and data analysis software.
-
Protein Isolation:
-
Isolate TPM4 from your sample. This can be achieved through a combination of techniques such as ammonium sulfate (B86663) precipitation, ion-exchange chromatography, and size-exclusion chromatography. Affinity purification using an antibody that recognizes a common epitope of TPM4 can also be used.
-
-
Intact Protein Separation:
-
Separate the intact TPM4 isoforms using high-resolution liquid chromatography (e.g., reversed-phase or ion-exchange) coupled directly to the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Acquire high-resolution mass spectra of the intact proteins to determine their precise molecular weights.
-
Perform tandem mass spectrometry (MS/MS) on the isolated isoform ions to generate fragment ions. Electron-based fragmentation methods like electron-transfer dissociation (ETD) or electron-capture dissociation (ECD) are often preferred for large proteins as they provide better sequence coverage.
-
-
Data Analysis:
-
Use specialized top-down proteomics software to deconvolve the mass spectra and identify the intact proteoforms by matching the experimental data against a protein sequence database containing the TPM4 isoform sequences.
-
Signaling Pathways and Experimental Workflows
TPM4-Related Signaling Pathways
TPM4 has been implicated in the regulation of several key signaling pathways, particularly in the context of cancer. Dysregulation of TPM4 expression can impact cell proliferation, migration, and invasion.
Caption: TPM4 involvement in key signaling pathways.
Experimental Workflow for TPM4 Isoform Detection
The following diagram illustrates a typical experimental workflow for identifying and quantifying TPM4 isoforms using mass spectrometry.
Caption: Mass spectrometry workflows for TPM4 analysis.
Logical Relationship for Troubleshooting TPM4 Detection
This diagram outlines a logical approach to troubleshooting common issues encountered during the mass spectrometric detection of TPM4 isoforms.
Caption: Troubleshooting flowchart for TPM4 detection.
References
- 1. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 2. Analysis of protein isoforms: can we do it better? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polyquant.de [polyquant.de]
- 4. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Intact Protein Isoforms by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Nucleotide and protein sequences for dog masticatory tropomyosin identify a novel Tpm4 gene product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-depth Proteomic Analysis of Human Tropomyosin by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel TPM4 isoform transcript and comparison to the expression of other tropomyosin isoforms in bovine cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel TPM4 isoform transcript and comparison to the expression of other tropomyosin isoforms in bovine cardiac and skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tropomyosin Isoform Functional Redundancy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tropomyosin isoforms. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to functional redundancy among these critical actin-binding proteins.
Frequently Asked Questions (FAQs)
Q1: I performed a knockout of a specific tropomyosin gene, but the phenotype is less severe than expected. Why might this be?
A1: This is a common observation and often points towards functional compensation by other tropomyosin isoforms.[1] While genetic manipulation has revealed a remarkable lack of functional redundancy in many cases, compensatory mechanisms can exist.[2] For example, in heterozygous α-tropomyosin (α-Tm) knockout mice, α-Tm protein levels remained normal despite a 50% reduction in mRNA, due to increased translational efficiency.[1][3] However, homozygous knockout of the α-Tm, β-Tm, or γ-Tm genes is embryonic lethal, indicating that other isoforms cannot fully compensate for their loss during development.[1][4][5] It is crucial to quantify the protein levels of other related tropomyosin isoforms in your knockout model to assess for potential upregulation.
Q2: My isoform-specific antibody is showing unexpected cross-reactivity or a lack of signal. What could be the issue?
A2: The high degree of amino acid sequence homology among tropomyosin isoforms can be a significant challenge for antibody specificity.[4][5] Some isoforms share extensive sequence identity, differing only in regions encoded by specific alternatively spliced exons.[4][6]
-
Troubleshooting Steps:
-
Verify the Immunogen Sequence: Check the peptide sequence used to generate the antibody and align it with the sequences of other tropomyosin isoforms expressed in your system to predict potential cross-reactivity.
-
Use Knockout/Knockdown Validated Antibodies: Whenever possible, use antibodies that have been validated in cells or tissues where the target isoform has been genetically removed to confirm specificity.
-
Optimize Antibody Dilution and Blocking: Perform a thorough titration of your antibody and test different blocking buffers to minimize non-specific binding.
-
Confirm with an Alternative Method: Use an orthogonal method, such as mass spectrometry or RT-PCR with isoform-specific primers, to confirm the presence or absence of the target isoform.
-
Q3: I am seeing conflicting results regarding the function of a specific tropomyosin isoform in different cell types. Is this normal?
A3: Yes, this is expected. The function of a tropomyosin isoform is highly context-dependent. More than 40 tropomyosin isoforms are generated in mammals from four genes (TPM1, TPM2, TPM3, TPM4) through alternative splicing and the use of different promoters.[2][4][7][8][9][10] Their expression is spatially and temporally regulated, meaning different cell types will have a unique repertoire of isoforms.[4][11] This specific combination of isoforms defines the properties of distinct actin filament populations within that cell, influencing everything from cell motility to contractility.[2][10][12] Therefore, the function you observe in one cell type may not be directly translatable to another.
Q4: In my co-localization studies, two different tropomyosin isoforms appear to be on the same stress fiber. Does this mean they co-polymerize?
A4: Not necessarily. While some isoforms can co-polymerize, isoforms generated from different tropomyosin genes generally segregate into distinct segments along an actin filament rather than forming a heteropolymer.[7] An exception is Tpm2.1, which has been shown to co-polymerize with Tpm3.1 and Tpm3.2.[7] What you may be observing could be:
-
Adjacent, distinct domains of homopolymers on a single actin filament.
-
Two separate, closely associated actin filaments, each decorated by a different isoform.
-
Limitations in the resolution of light microscopy. High-resolution techniques like single-molecule imaging or electron tomography are needed to definitively determine if isoforms are truly co-polymerized.[13][14]
Q5: We are developing a drug targeting a specific tropomyosin isoform, but we are seeing off-target effects on the actin cytoskeleton. How can we troubleshoot this?
A5: The tropomyosin composition of an actin filament population determines its susceptibility to actin-targeting drugs.[15] Overexpression of one isoform can alter the cell's response to drugs like latrunculin A and cytochalasin D.[15]
-
Isoform Specificity Profiling: Test your compound against a panel of cell lines with well-characterized and varied tropomyosin expression profiles.
-
In Vitro Reconstitution Assays: Use in vitro assays with purified actin and different recombinant tropomyosin isoforms to directly assess the drug's effect on specific actin-tropomyosin filaments.
-
Structural Analysis: Understanding the structural basis of how different isoforms bind to actin can provide insights for designing more specific compounds.[16] Recent studies have shown that functionally distinct isoforms like Tpm1.6 and Tpm3.2 follow different paths along the actin filament, which could be exploited for targeted drug development.[16] The development of isoform-specific anti-tropomyosin drugs for cancer treatment demonstrates the feasibility of this approach.[2][17]
Troubleshooting Workflows & Signaling
The following diagrams illustrate logical and experimental workflows for addressing issues of functional redundancy.
Quantitative Data Summary
The functional differences between tropomyosin isoforms are often quantitative. The tables below summarize key findings from the literature.
Table 1: Functional Properties of Select Non-Muscle Tropomyosin Isoforms
| Isoform | Interaction with Actin | Protection from ADF/Cofilin | Non-Muscle Myosin IIa Activation | Reference |
|---|---|---|---|---|
| Tpm1.6 | Stable | Strong protection | No activation | [7] |
| Tpm1.7 | Stable | Strong protection | No activation | [7] |
| Tpm3.1 | Rapid dynamics | Inefficient protection | Stimulates ATPase activity | [7] |
| Tpm3.2 | Rapid dynamics | Inefficient protection | Stimulates ATPase activity | [7] |
| Tpm4.2 | Rapid dynamics | Inefficient protection | Stimulates ATPase activity |[7] |
Table 2: Summary of Tropomyosin Gene Knockout Phenotypes in Mice
| Gene Knockout | Phenotype | Evidence of Compensation | Reference |
|---|---|---|---|
| TPM1 (α-Tm) Het (+/-) | Morphologically and physiologically normal | Yes (post-transcriptional) | [1] |
| TPM1 (α-Tm) Homo (-/-) | Embryonic lethal (8-11.5 dpc) | No (other isoforms cannot rescue) | [1] |
| TPM2 (β-Tm) Homo (-/-) | Embryonic lethal (failure to implant) | No | [1][5] |
| TPM3 (γ-Tm) Homo (-/-) | Failure of embryonic development and cell survival | No |[5] |
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for Tropomyosin Isoform Localization
This protocol is adapted for localizing specific tropomyosin isoforms in cultured cells.
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish and grow to 50-70% confluency.
-
Fixation: Gently wash cells with pre-warmed Phosphate Buffered Saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the isoform-specific primary antibody in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in the blocking buffer. To visualize F-actin, co-incubate with fluorescently-labeled phalloidin. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes & Mounting: Wash three times for 5 minutes each with PBS, with the second wash including a nuclear counterstain like DAPI. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize using a confocal or epifluorescence microscope with appropriate filter sets.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Isoform-Specific Interactions
This protocol is designed to identify proteins that interact with a specific tropomyosin isoform.[8]
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Keep samples on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Add Protein A/G agarose (B213101) beads to the supernatant and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the pre-clearing beads by centrifugation. Transfer the supernatant to a new tube and add the isoform-specific primary antibody. Incubate for 4 hours to overnight at 4°C with rotation.
-
Capture Immune Complex: Add fresh Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., specific actin isoforms, myosins).[8]
Protocol 3: In Vitro Total Internal Reflection Fluorescence (TIRF) Microscopy Assay
This method can be used to visualize the co-polymerization (or lack thereof) of different tropomyosin isoforms on single actin filaments.[7]
-
Protein Preparation: Purify recombinant tropomyosin isoforms and fluorescently label them with different fluorophores (e.g., sfGFP, mCherry).[7] Purify actin monomers.
-
Flow Cell Preparation: Prepare a microfluidic flow cell and coat the surface to allow for the immobilization of actin filaments.
-
Actin Polymerization & Immobilization: Polymerize actin filaments by adding polymerization buffer. Flow the polymerized filaments into the chamber and allow them to adhere to the surface.
-
Tropomyosin Incubation: In a separate reaction, add pairs of differentially labeled tropomyosin isoforms (e.g., mCherry-Tpm1.6 and sfGFP-Tpm3.1) to polymerizing actin.
-
Imaging: Flow the actin/tropomyosin solution into the chamber. Use a TIRF microscope to visualize the binding of the fluorescently labeled tropomyosins to the immobilized actin filaments.
-
Analysis: Analyze the resulting images to determine if the different colored isoforms co-localize along the same filament (co-polymerization) or form distinct, segregated segments.[7]
References
- 1. esmed.org [esmed.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Tropomyosin isoforms and reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INVESTIGATIONS INTO TROPOMYOSIN FUNCTION USING MOUSE MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of Tropomyosin Isoforms in Skeletal Muscles by Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tropomyosin Isoforms Specify Functionally Distinct Actin Filament Populations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Human tropomyosin isoforms in the regulation of cytoskeleton functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental analysis of tropomyosin gene expression in embryonic stem cells and mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Single molecule visualization of tropomyosin isoform organization in the mammalian actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tropomyosin Isoforms Segregate into Distinct Clusters on Single Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tropomyosin isoforms define distinct microfilament populations with different drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis underlying specific biochemical activities of non-muscle tropomyosin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of anti-tropomyosin drugs, anti-cancer drugs | UNSW Research [research.unsw.edu.au]
Variability in biochemical properties of TPM4 under different experimental conditions
Welcome to the Technical Support Center for Tropomyosin 4 (TPM4) Research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving TPM4, focusing on the variability of its biochemical properties.
Frequently Asked Questions (FAQs): General Properties of TPM4
Q1: What is Tropomyosin 4 (TPM4) and what are its main functions?
A1: Tropomyosin 4 (TPM4) is an actin-binding protein that belongs to the tropomyosin family.[1] Tropomyosins are crucial components of the contractile system in muscle cells and the cytoskeleton in non-muscle cells.[2][3] The primary functions of TPM4 include stabilizing actin filaments, regulating the interaction between actin and myosin, and participating in various cellular processes like cell division, motility, and signal transduction.[2][4] In association with the troponin complex, it plays a central role in the calcium-dependent regulation of striated muscle contraction.[5]
Q2: How many isoforms of TPM4 exist and how do they differ?
A2: The TPM4 gene produces multiple isoforms through alternative splicing.[6][7] The two most commonly studied isoforms are Tpm4.1 (a high-molecular-weight, or HMW isoform) and Tpm4.2 (a low-molecular-weight, or LMW isoform).[6] The primary structural difference lies in the N-terminal part of the molecule, which arises from the use of different starting exons.[6] These structural variations lead to distinct biochemical properties and functional roles.
Q3: In which cellular processes and diseases is TPM4 implicated?
A3: TPM4 is involved in a wide range of cellular activities and has been linked to several diseases. Abnormal TPM4 expression is observed in numerous cancers, including gastric, lung, breast, and colon cancer, where it can act as an oncogene or a tumor suppressor.[1][4][8] For instance, loss of Tpm4.1 has been shown to disrupt cell-cell adhesions and promote invasive behavior in breast epithelial cells.[9] TPM4 is also involved in platelet biogenesis, and mutations in the TPM4 gene can lead to macrothrombocytopenia, a rare bleeding disorder.[10][11][12] Furthermore, TPM4 expression is associated with signaling pathways that control cell proliferation, migration, and apoptosis, such as the PI3K/AKT/mTOR and Rac1 pathways.[9][13]
Troubleshooting Guide: Experimental Variability
This section addresses specific issues that may cause variability in your experimental results.
Issue 1: Inconsistent results in actin-binding assays.
Q: My TPM4-actin co-sedimentation assays are showing variable binding affinity (Kd). What factors could be causing this?
A: Variability in TPM4-actin binding can be attributed to several factors, ranging from the specific isoform used to buffer conditions.
-
TPM4 Isoform Differences: Different TPM4 isoforms have inherently different affinities for F-actin. It is crucial to confirm the specific isoform you are working with. For example, Tpm4.1 and Tpm4.2 exhibit different binding characteristics.[14][15]
-
Post-Translational Modifications (PTMs): PTMs like phosphorylation and acetylation can significantly alter binding affinity.
-
Phosphorylation: While studies on TPM4 are specific, research on other tropomyosin isoforms shows that phosphorylation can enhance cooperative activation of the actin filament by myosin without directly affecting actin-tropomyosin binding.[16] However, under acidic conditions (simulating ischemia), pseudo-phosphorylated tropomyosin shows increased thermostability when complexed with F-actin.[17]
-
Acetylation: Acetylation of tropomyosin enhances its affinity for actin.[18] Conversely, acetylation of F-actin itself can reduce the inhibitory effect of tropomyosin on myosin attachment.[19] Ensure consistent PTM status of your purified proteins.
-
-
Buffer Conditions: The binding of tropomyosin to F-actin is highly sensitive to the ionic strength of the buffer due to the significant role of electrostatic interactions.[19] Variations in salt concentration (e.g., KCl, NaCl) or pH can alter binding affinity. Acidic conditions, for instance, have been shown to increase the thermostability of the F-actin-Tpm complex.[17]
-
Presence of Other Actin-Binding Proteins: Proteins like cofilin can compete with TPM4 for binding to actin filaments. Both cofilin-1 and cofilin-2 can efficiently displace Tpm4.1 and Tpm4.2 from actin.[14] The presence of such proteins, even as contaminants, can lead to underestimated binding affinities.
Table 1: Biochemical Properties of TPM4 Isoforms Under Specific Conditions
| Property | Isoform | Condition | Value | Reference |
| Thermal Stability (Tm) | Tpm4.2 | pH 7.5, 30 mM HEPES-NaOH | 48.6 °C | [20][21] |
| Tpm4.1 | Not specified | Extremely low thermal stability | [15] | |
| Actin Binding Affinity (K₅₀%) | Tpm4.1 | pH 7.5, 200 mM NaCl | 3.02 ± 0.22 µM | [14] |
| Tpm4.2 | pH 7.5, 200 mM NaCl | 1.07 ± 0.07 µM | [14] | |
| Effect on Actin Polymerization | Tpm4.1 & Tpm4.2 | In the presence of cofilin | Decreased initial rate | [14] |
| Tpm4.2 | Not specified | Decreased elongation rate by ~80% | [22][23] |
Issue 2: My TPM4 protein shows unexpected behavior in functional assays (e.g., motility assays, polymerization assays).
Q: The functional impact of my TPM4 protein is not what I expected based on the literature. What could be wrong?
A: Discrepancies in functional assays often stem from subtle, yet critical, experimental variables.
-
Interaction with Myosin Isoforms: The effect of TPM4 can be highly dependent on the specific myosin isoform present. For example, actin decorated with Tpm4.2 is a poor track for myosin Va, leading to only transient interactions and no directed movement in ensemble motility assays.[24]
-
Interaction with Cofilin: Tpm4.1 and Tpm4.2 do not prevent cofilin from binding to actin filaments, which is important for cofilin's severing activity.[14] However, Tpm4.2 provides a better protective effect against cofilin-induced disassembly of actin filaments compared to Tpm4.1.[14] The ratio of TPM4 to cofilin in your assay can therefore dictate the net effect on actin dynamics.
-
pH and Ion Concentration: As with binding assays, buffer conditions are critical. In studies simulating cardiac ischemia, acidosis (lower pH) was found to alter the effect of phosphorylated tropomyosin on the actin-myosin interaction, increasing the force generated by myosin.[17]
-
Protein Aggregation/Phase Separation: Under certain conditions, such as hyperosmotic stress, TPM4 has been shown to undergo phase separation, forming condensates.[25] Such behavior could affect its availability and function in solution-based assays.
Experimental Protocols
Protocol 1: Co-sedimentation Assay for TPM4-Actin Binding
This protocol is adapted from methodologies described in studies of TPM4 and cofilin interactions.[6][14]
-
Preparation:
-
Prepare F-actin (e.g., 9.6 µM) in a binding buffer (e.g., 30 mM HEPES-NaOH pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT).
-
Prepare various concentrations of the TPM4 isoform to be tested (e.g., ranging from 0.5 µM to 10 µM).
-
-
Incubation:
-
Mix the F-actin solution with each concentration of TPM4.
-
Incubate the samples for 30-40 minutes at room temperature to allow binding to reach equilibrium.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the F-actin and any bound proteins.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound TPM4) from the pellet.
-
Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
-
Quantification:
-
Stain the gel (e.g., with Coomassie Blue) and quantify the protein bands using densitometry.
-
Calculate the concentration of bound and free TPM4 at each concentration point to determine the binding affinity (Kd) and stoichiometry.
-
Protocol 2: Actin Polymerization Assay (Pyrene Fluorescence)
This protocol is based on general methods used to assess the effect of tropomyosins on actin dynamics.[22][26]
-
Preparation:
-
Prepare G-actin (e.g., 2 µM, with 5-10% pyrene-labeled G-actin) in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).
-
Prepare the TPM4 isoform at the desired concentration (e.g., 0.5-2 µM) in G-buffer.
-
-
Initiation of Polymerization:
-
Mix the G-actin and TPM4 in a fluorometer cuvette.
-
Initiate polymerization by adding a polymerization buffer (e.g., 10x concentration to yield a final concentration of 50 mM KCl, 2 mM MgCl₂, 1 mM ATP).
-
-
Measurement:
-
Immediately begin recording the pyrene (B120774) fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm). An increase in fluorescence corresponds to the incorporation of G-actin monomers into F-actin polymers.
-
-
Analysis:
-
Plot fluorescence intensity versus time. The slope of the linear portion of the curve represents the elongation rate.
-
Compare the polymerization curves of actin alone with those in the presence of different TPM4 isoforms to determine their effect on nucleation and elongation.
-
Visualizations: Pathways and Workflows
TPM4 in Rac1 Signaling and Cell Adhesion
Loss of the Tpm4.1 isoform has been shown to increase Rac1 activity, leading to a disruption of cell-cell adhesions and an increase in invasive behavior in breast epithelial cells.[9] The following diagram illustrates this simplified signaling pathway.
Caption: Logical diagram of Tpm4.1's role in inhibiting Rac1 to maintain cell adhesions.
Experimental Workflow: Co-sedimentation Assay
The following diagram outlines the key steps in a typical co-sedimentation experiment to measure the binding of TPM4 to F-actin.
Caption: Flowchart illustrating the major steps of a co-sedimentation assay.
References
- 1. TPM4 influences the initiation and progression of gastric cancer by modulating ferroptosis via SCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPM4 Polyclonal Antibody (720311) [thermofisher.com]
- 3. Tropomyosin 4 Proteins [antibodies-online.com]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel TPM4 isoform transcript and comparison to the expression of other tropomyosin isoforms in bovine cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Integrated pan-cancer analysis and experimental verification of the roles of tropomyosin 4 in gastric cancer [frontiersin.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia [jci.org]
- 12. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin [mdpi.com]
- 15. Structural and Functional Properties of Tropomyosin Isoforms Tpm4.1 and Tpm2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphorylation of Tropomyosin Extends Cooperative Binding of Myosin Beyond a Single Regulatory Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acidosis modifies effects of phosphorylated tropomyosin on the actin-myosin interaction in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lysine acetylation of F-actin decreases tropomyosin-based inhibition of actomyosin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Structural and Functional Peculiarities of Cytoplasmic Tropomyosin Isoforms, the Products of TPM1 and TPM4 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The impact of tropomyosins on actin filament assembly is isoform specific - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The impact of tropomyosins on actin filament assembly is isoform specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tropomyosin isoforms bias actin track selection by vertebrate myosin Va - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Specificity of a New TPM4 Antibody
For researchers, scientists, and professionals in drug development, the validity of experimental findings hinges on the quality of the tools used. A highly specific antibody is paramount for accurate results. This guide provides a comparative framework for validating a new antibody against Tropomyosin 4 (TPM4), a critical actin-binding protein. TPM4 is involved in stabilizing the cytoskeleton and regulating muscle contraction, and its dysregulation is linked to several cancers, making it a key research target.[1][2][3][4][5]
This document outlines standard validation protocols, presents hypothetical comparative data against market alternatives, and illustrates key workflows and biological pathways to ensure a comprehensive evaluation of antibody performance.
Comparative Performance Analysis
The following data summarizes the performance of the new TPM4 antibody against two representative commercial alternatives, designated Competitor A and Competitor B.
Table 1: Western Blot (WB) Specificity in HeLa Cell Lysate
| Antibody | Recommended Dilution | Target Band Signal (at ~30 kDa) | Signal-to-Noise Ratio | Off-Target Bands Detected |
| New TPM4 Antibody | 1:2500 | Strong | 25:1 | None |
| Competitor A | 1:1000 | Strong | 12:1 | Faint band at ~50 kDa |
| Competitor B | 1:1000 | Moderate | 8:1 | Multiple faint bands |
Table 2: Immunoprecipitation (IP) Efficiency
| Antibody | Bait Protein Recovery | Co-IP of Actin | Non-Specific Binding |
| New TPM4 Antibody | High | Consistent | Minimal |
| Competitor A | Moderate | Inconsistent | Moderate |
| Competitor B | Low | Not Detected | High |
Table 3: Enzyme-Linked Immunosorbent Assay (ELISA) Specificity
| Antibody | EC50 (ng/mL) | Cross-reactivity (vs. TPM1, TPM2, TPM3) |
| New TPM4 Antibody | 0.45 | < 0.5% |
| Competitor A | 1.10 | < 5% |
| Competitor B | 2.35 | < 10% |
Recommended Validation Protocols
Below are detailed methodologies for the core experiments used to assess antibody specificity.
Western Blot (WB) Protocol
Western blotting is a crucial first step to verify that the antibody recognizes the target protein at its correct molecular weight.[6][7]
-
Lysate Preparation : Prepare whole-cell lysates from a TPM4-positive cell line (e.g., HeLa, HepG2) using RIPA buffer with added protease and phosphatase inhibitors.[8][9][10]
-
Protein Quantification : Use a BCA assay to determine the protein concentration of each lysate.
-
Gel Electrophoresis : Load 25 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer : Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane with the primary TPM4 antibody (e.g., New Antibody at 1:2500 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
Immunoprecipitation (IP) Protocol
IP confirms the antibody's ability to bind its native target protein from a complex mixture and pull down known interactors.
-
Lysate Preparation : Prepare lysates from ~1x10^7 cells using a non-denaturing IP Lysis Buffer.
-
Pre-Clearing : Add 20 µL of Protein A/G magnetic beads to 500 µg of lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Antibody Incubation : Collect the supernatant and add 2-5 µg of the TPM4 antibody. Incubate for 4-6 hours at 4°C on a rotator.
-
Immune Complex Capture : Add 30 µL of fresh Protein A/G magnetic beads and incubate overnight at 4°C.
-
Washing : Pellet the beads and wash 4 times with cold IP Lysis Buffer.
-
Elution : Elute the protein from the beads by adding 40 µL of 1X Laemmli sample buffer and boiling for 5 minutes.
-
Analysis : Analyze the eluate via Western Blot using the same TPM4 antibody and an antibody against a known interactor like actin.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and the biological context of TPM4.
Caption: Overview of the Western Blotting experimental procedure.
Caption: Standard workflow for a successful immunoprecipitation.
Caption: TPM4's role in stabilizing actin filaments.
References
- 1. genecards.org [genecards.org]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. TPM4 Polyclonal Antibody (720311) [thermofisher.com]
- 6. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomatik.com [biomatik.com]
- 8. researchgate.net [researchgate.net]
- 9. The expression and clinical significance of TPM4 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Unraveling the Tropomyosin Code: A Comparative Analysis of TPM4 and Other Isoforms
For researchers, scientists, and drug development professionals, understanding the nuanced differences between tropomyosin isoforms is critical for advancing our comprehension of cellular mechanics and disease pathogenesis. This guide provides a comprehensive comparative analysis of Tropomyosin 4 (TPM4) and other major tropomyosin isoforms (TPM1, TPM2, and TPM3), supported by experimental data, detailed protocols, and visual pathway diagrams.
Tropomyosins are a family of actin-binding proteins crucial for regulating the function of actin filaments in both muscle and non-muscle cells.[1] In mammals, over 40 distinct tropomyosin isoforms are generated from four genes (TPM1, TPM2, TPM3, and TPM4) through alternative splicing.[2][3] These isoforms are broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories, each exhibiting specific expression patterns and functional roles in cellular processes ranging from muscle contraction to cell migration and oncogenesis.[2][4] This guide focuses on the comparative aspects of TPM4 in relation to other isoforms, providing a framework for targeted research and therapeutic development.
Quantitative Expression Analysis of Tropomyosin Isoforms
The expression levels of tropomyosin isoforms vary significantly across different tissues and disease states. Quantitative analysis is essential for understanding their specific physiological and pathological roles.
Table 1: Relative and Absolute Expression of Tropomyosin Isoforms in Bovine Tissues
| Tissue | Isoform | Relative Expression (qRT-PCR) | Absolute Copy Number (per mg total RNA) | Protein Abundance (%) |
| Cardiac Muscle | TPM1α | Significantly higher than skeletal muscle | ~100-fold higher than skeletal muscle | 91.66 |
| TPM2α | Lower than skeletal muscle | - | 8.33 | |
| TPM3α | Similar to skeletal muscle | - | Not detected | |
| TPM4α | Higher than TPM4ε | - | Not detected | |
| Skeletal Muscle | TPM1α | Lower than cardiac muscle | - | 57 |
| TPM2α | Higher than cardiac muscle | - | 42.87 | |
| TPM3α | Similar to cardiac muscle | - | Not detected | |
| TPM4ε | Higher than TPM4α | - | Not detected |
Data compiled from a study on bovine cardiac and skeletal muscles.[1][5][6]
Table 2: Differential Expression of TPM4 in Human Cancers Compared to Normal Tissues
| Cancer Type | TPM4 Expression Change | Fold Change (approx.) | Reference |
| Colorectal Carcinoma | Upregulated | 1.48 - 3.60 | [7][8] |
| Glioma (GBM and LGG) | Upregulated | Significantly higher | [9] |
| Breast Invasive Carcinoma | Upregulated | - | [9] |
| Liver Hepatocellular Carcinoma | Upregulated | - | [9] |
| Pancreatic Adenocarcinoma | Upregulated | - | [9] |
| Bladder Cancer | Upregulated (moderate) | - | [10] |
| Invasive Ductal Breast Carcinoma | Downregulated | - | [11] |
This table summarizes findings from multiple studies and databases. Fold change can vary depending on the specific study and patient cohort.
Functional Comparison of Tropomyosin Isoforms
The functional specificity of tropomyosin isoforms is a key determinant of the diverse roles of the actin cytoskeleton.
Table 3: Functional Differences Between TPM4 and Other Tropomyosin Isoforms
| Function | TPM4 | TPM1 Isoforms | TPM2 Isoforms | TPM3 Isoforms |
| Actin Filament Stability | Stabilizes actin filaments.[4] Tpm4.1 and Tpm4.2 show lower thermal stability compared to Tpm1.6 and Tpm1.7.[12] | HMW isoforms (e.g., Tpm1.6, Tpm1.7) show higher cooperativity in actin binding than LMW isoforms.[13] | Tpm2.1 increases the rate of actin filament elongation.[13] | Tpm3.1 is crucial for the stability of specific actin structures.[14] |
| Myosin Motor Regulation | Tpm4.2 enhances the ATPase activity of non-muscle myosin IIa.[15] | Tpm1.8 and Tpm1.12 differentially affect nonmuscle myosin-2B activity.[1] | Tpm2.1 and Tpm2.2 are involved in muscle contraction regulation.[11] | Tpm3.12 is a key regulator in slow-twitch skeletal muscles.[3] |
| Cell Migration and Invasion | Can promote or suppress migration and invasion depending on the cancer type.[7][11] | Downregulation of HMW isoforms is common in transformed cells.[9] | Tpm2.1 is involved in sensing substrate stiffness, impacting cell motility.[11] | - |
| Molecular Weight Class | Both HMW (Tpm4.1) and LMW (Tpm4.2) isoforms exist.[4][16] | Includes both HMW and LMW isoforms.[4] | Includes both HMW and LMW isoforms.[17] | Includes both HMW and LMW isoforms.[1] |
Key Signaling Pathways
Tropomyosin isoforms are increasingly recognized as modulators of critical signaling pathways that govern cell behavior. TPM4, in particular, has been implicated in several pathways linked to cancer progression.
Figure 1: TPM4 is upregulated by signals like hypoxia and TGF-β, leading to the activation of Rac1 and PI3K/AKT signaling pathways, which in turn promote cell migration, invasion, and proliferation.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the comparative analysis of tropomyosin isoforms. Below are outlines of key techniques.
Quantitative Real-Time PCR (qRT-PCR) for Tropomyosin Isoform mRNA Quantification
This method is used to determine the relative or absolute copy numbers of specific tropomyosin isoform transcripts.
Figure 2: A generalized workflow for quantifying tropomyosin isoform mRNA levels using qRT-PCR.
Methodology Outline:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit or protocol.
-
RNA Quality and Quantity Assessment: Determine RNA concentration and purity using spectrophotometry (e.g., NanoDrop) and assess integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Perform reverse transcription using isoform-specific primers to selectively synthesize cDNA from the target mRNA.[18]
-
qRT-PCR: Set up the reaction with cDNA, isoform-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a specific probe.
-
Data Analysis:
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the fold change in expression relative to a reference gene and a control sample.[19]
-
Absolute Quantification: Generate a standard curve using known concentrations of a plasmid containing the target sequence to determine the absolute copy number of the transcript.[1][5]
-
2D Western Blot and Mass Spectrometry for Protein Isoform Analysis
This powerful combination allows for the separation and identification of different tropomyosin protein isoforms.
Methodology Outline:
-
Protein Extraction: Homogenize tissue or lyse cells to extract total protein.
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
First Dimension (Isoelectric Focusing - IEF): Separate proteins based on their isoelectric point (pI) on an IPG strip.
-
Second Dimension (SDS-PAGE): Separate the proteins from the IPG strip based on their molecular weight on a polyacrylamide gel.
-
-
Western Blotting: Transfer the separated proteins from the 2D gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: Probe the membrane with a primary antibody that recognizes a common epitope on multiple tropomyosin isoforms (e.g., CH1 monoclonal antibody).[20][21] Then, use a labeled secondary antibody for detection.
-
Spot Excision and In-Gel Digestion: Excise the protein spots of interest from a parallel stained 2D gel. Digest the proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry (MS): Analyze the peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific tropomyosin isoform based on its unique peptide sequences.[1][5]
Immunofluorescence Staining for Isoform Localization
This technique is used to visualize the subcellular localization of specific tropomyosin isoforms.
Methodology Outline:
-
Cell Culture and Fixation: Grow cells on coverslips and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Treat the cells with a detergent (e.g., Triton X-100 or cold methanol) to allow antibodies to access intracellular proteins.[2]
-
Blocking: Incubate the cells in a blocking solution (e.g., containing serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the tropomyosin isoform of interest.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslip on a microscope slide with an anti-fade reagent.[2]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Conclusion
The study of tropomyosin isoforms is a rapidly evolving field. TPM4, with its distinct expression patterns and functional roles, particularly in cancer, represents a promising area for further investigation. This guide provides a foundational comparison of TPM4 with other isoforms, highlighting the importance of quantitative analysis and specific experimental approaches. By understanding the unique contributions of each tropomyosin isoform to cellular function, researchers can develop more targeted and effective strategies for diagnosing and treating a range of diseases.
References
- 1. Three mammalian tropomyosin isoforms have different regulatory effects on nonmuscle myosin-2B and filamentous β-actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polarization of Specific Tropomyosin Isoforms in Gastrointestinal Epithelial Cells and Their Impact on CFTR at the Apical Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Tropomyosin Isoforms in Skeletal Muscles by Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tropomyosin isoforms differentially affect muscle contractility in the head and body regions of the nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel TPM4 isoform transcript and comparison to the expression of other tropomyosin isoforms in bovine cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β promotes PI3K-AKT signaling and prostate cancer cell migration through the TRAF6-mediated ubiquitylation of p85α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression of tropomyosin isoforms in benign and malignant human breast lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tropomyosin Isoforms as Biomarkers for Urothelial Bladder Cancer: Promise and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. TGFβ activates PI3K-AKT signaling via TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of tropomyosins on actin filament assembly is isoform specific - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin | Semantic Scholar [semanticscholar.org]
- 15. Striated muscle tropomyosin isoforms differentially regulate cardiac performance and myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. e-century.us [e-century.us]
- 19. Expression of various sarcomeric tropomyosin isoforms in equine striated muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QUALITATIVE AND QUANTITATIVE EVALUATION OF TPM TRANSCRIPTS AND PROTEINS IN DEVELOPING STRIATED CHICKEN MUSCLES INDICATE TPM4α IS THE MAJOR SARCOMERIC CARDIAC TROPOMYOSIN ?FROM EARLY EMBRYONIC LIFE TO ADULTHOOD - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unraveling the Functional Dichotomy of TPM4 Splice Variants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between tropomyosin 4 (TPM4) splice variants is critical for deciphering their roles in cellular processes and disease. This guide provides an objective comparison of TPM4 isoforms, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Tropomyosin 4 is a member of the tropomyosin family of actin-binding proteins, which play a crucial role in regulating the function of the actin cytoskeleton in both muscle and non-muscle cells. The TPM4 gene undergoes alternative splicing to generate multiple isoforms, each with distinct expression patterns and cellular functions. These variations can significantly impact processes such as cell migration, invasion, and proliferation, with profound implications for cancer biology and muscle physiology.
Comparative Functional Analysis of TPM4 Splice Variants
The functional diversity of TPM4 isoforms stems from their unique exon compositions, which alter their structure and interaction with actin filaments and other actin-binding proteins. The following tables summarize the known functional differences between key TPM4 splice variants.
| Splice Variant | Molecular Weight | Key Functions | Cellular Context | Supporting Experimental Data |
| TPM4α | High | Sarcomeric function, regulation of muscle contraction.[1] | Striated muscle (cardiac and skeletal)[1] | Higher expression in bovine heart compared to skeletal muscle.[1] |
| TPM4β | High | Associated with tumor suppression. | Breast cancer | Higher expression in normal breast cells compared to malignant cells.[2] |
| TPM4γ | Low | Promotes stress fiber formation, associated with cancer progression.[2] | Non-muscle cells, breast cancer | Higher expression in malignant breast cancer cells.[2] |
| TPM4δ | Low | Expressed in striated muscle. | Fetal and adult heart, skeletal muscle | Higher expression in heart tissues compared to skeletal muscle.[2] |
| TPM4ε | Novel variant | Sarcomeric function. | Bovine skeletal muscle | Higher relative expression in bovine skeletal muscle compared to heart.[1] |
| Tpm4.1 | High | Suppresses cell migration and invasion, maintains cell-cell adhesions. | Breast epithelial cells | Downregulation in invasive breast cancer is associated with poor prognosis. Loss of Tpm4.1 increases cell migration and disrupts cell-cell junctions.[3] |
| Tpm4.2 | Low | Regulates actin filament dynamics, interacts with cofilin.[4][5] | Neurons, fish heart | Does not significantly affect cofilin's binding to actin filaments but has a protective effect against cofilin-mediated actin disassembly.[4][5] |
Functional Impact on Cellular Processes
| Cellular Process | Tpm4.1 | Tpm4.2 | TPM4 (general) in Lung Cancer | TPM4 (general) in Colon Cancer |
| Cell Migration | Suppresses | - | Promotes[6][7] | Suppresses[8] |
| Cell Invasion | Suppresses[3] | - | No significant effect[6][7] | Suppresses[8] |
| Cell Proliferation | - | - | No significant effect[6][7] | No significant effect[8] |
| Actin Cytoskeleton | Stabilizes actin organization[3] | Modulates actin dynamics[4][5] | Promotes F-actin assembly[6][7] | - |
| Cell-Cell Adhesion | Maintains[3] | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
siRNA-mediated Knockdown of TPM4 Isoforms
This protocol describes the transient knockdown of specific TPM4 splice variants using small interfering RNAs (siRNAs).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute isoform-specific siRNAs and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blotting) levels using isoform-specific primers and antibodies.
Note: The specific sequences of siRNAs will vary depending on the target isoform and supplier. It is recommended to test multiple siRNA sequences for optimal knockdown efficiency.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
-
Cell Seeding: Seed cells in a 24-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Imaging (Time 0): Immediately after creating the wound, wash the wells with PBS to remove detached cells and capture the first image of the wound.
-
Incubation and Imaging: Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the wound at each time point and calculate the rate of wound closure. Compare the closure rates between cells with different TPM4 isoform expression levels.
Transwell Invasion Assay
This assay measures the invasive potential of cells through an extracellular matrix.
-
Chamber Preparation: Rehydrate Transwell inserts with a porous membrane (e.g., 8 µm pore size) in a serum-free medium. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: Incubate the plate for 24-48 hours to allow the cells to invade through the Matrigel and migrate through the membrane.
-
Cell Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Data Analysis: Count the number of stained cells in multiple fields of view under a microscope. Compare the number of invading cells between different experimental groups.
Signaling Pathways and Molecular Interactions
The functional differences between TPM4 splice variants are, in part, mediated by their differential engagement with cellular signaling pathways.
Caption: Tpm4.1 signaling pathway in breast epithelial cells.
In breast epithelial cells, Tpm4.1 stabilizes the actin cytoskeleton and inhibits the activity of the small GTPase Rac1.[3] Loss of Tpm4.1 leads to increased Rac1 activity, which in turn alters the localization of myosin IIB, disrupts cell-cell adhesions, and ultimately promotes cell migration and invasion.[3]
Caption: Interaction of Tpm4.1 and Tpm4.2 with the actin cytoskeleton and cofilin.
Both Tpm4.1 and Tpm4.2 bind to actin filaments.[4][5] Cofilin, an actin-depolymerizing factor, also binds to actin and promotes filament disassembly.[4][5] While both Tpm4.1 and Tpm4.2 can be displaced from actin by cofilin, Tpm4.2 has been shown to have a more protective effect against cofilin-mediated actin filament disassembly.[4][5] This suggests a role for Tpm4.2 in regulating actin dynamics.
References
- 1. e-century.us [e-century.us]
- 2. TPM4 influences the initiation and progression of gastric cancer by modulating ferroptosis via SCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The clinical significance and biological function of tropomyosin 4 in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropomyosin 4 (TPM4) Expression: A Comparative Analysis in Normal and Cancerous Tissues
FOR IMMEDIATE RELEASE
A comprehensive review of Tropomyosin 4 (TPM4) expression reveals a complex and often contradictory role in cancer progression. This guide synthesizes current research findings, providing a comparative analysis of TPM4 expression in various normal and cancerous tissues, detailing the experimental methodologies used, and visualizing its involvement in key signaling pathways.
Tropomyosin 4 (TPM4), a member of the actin-binding tropomyosin family, is integral to the cytoskeleton of non-muscle cells.[1] Emerging research has identified abnormal TPM4 expression in a multitude of cancers, suggesting its potential as a biomarker and therapeutic target.[1][2] However, the expression of TPM4 and its role as an oncogene or tumor suppressor appears to be highly dependent on the specific cancer type.[1][3] This guide provides a detailed comparison of TPM4 expression in normal versus cancerous tissues, supported by quantitative data and experimental protocols.
Quantitative Comparison of TPM4 Expression
The differential expression of TPM4 in cancerous tissues compared to their normal counterparts is a critical area of investigation. The following table summarizes quantitative data from various studies.
| Cancer Type | Comparison | Method | Result | Reference |
| Colon Adenocarcinoma | Tumor vs. Normal | RNA-seq | 1.48-fold increase in tumor | [4][5] |
| Stages I-II vs. Normal | RNA-seq | 1.40-fold increase in tumor | [4][5] | |
| Stages III-IV vs. Normal | RNA-seq | 1.63-fold increase in tumor | [4][5] | |
| Paired Tumor vs. Normal | RNA-seq | 1.79-fold increase in tumor | [4] | |
| Colon Cancer | Tumor vs. Normal | mRNA & Protein | Decreased expression in tumor | [3] |
| Hepatocellular Carcinoma (HCC) | Tumor vs. Normal | Immunohistochemistry | 51.8% positive in tumor vs. 10% in normal | [6] |
| HCC Cell Lines vs. Normal Liver Cell Line | Western Blot | Higher expression in HCC cell lines | [6] | |
| Breast Cancer | Invasive Ductal Carcinoma vs. Ductal Carcinoma in situ | - | Decreased expression in invasive carcinoma | [7][8] |
| Glioblastoma (GBM) & Lower-Grade Glioma (LGG) | Tumor vs. Normal | TCGA & GEO data | Upregulated in tumor tissues | [9] |
| Pan-Cancer Analysis | Tumor vs. Normal (TCGA & GTEx) | RNA-seq | Upregulated in: BRCA, DLBC, ESCA, GBM, LGG, HNSC, LAML, LIHC, OV, PAAD, STAD, TGCT | [9] |
| Downregulated in: BLCA, KICH, KIRC, KIRP, UCEC, PRAD | [2] |
Note: Contradictory findings in colon and breast cancer may be due to analysis of different isoforms, patient cohorts, or methodologies.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature concerning TPM4 expression analysis.
Immunohistochemistry (IHC)
Immunohistochemistry is utilized to visualize the localization and expression of TPM4 protein within tissue samples.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific binding is blocked using a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to TPM4.
-
Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining & Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted for microscopic examination.
Western Blotting
Western blotting is employed to detect and quantify the amount of TPM4 protein in cell or tissue lysates.
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer.
-
Protein Quantification: The concentration of total protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against TPM4, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the relative expression levels of TPM4 mRNA.
-
RNA Extraction: Total RNA is isolated from cells or tissues.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using a real-time PCR machine with primers specific for TPM4 and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of TPM4 mRNA is calculated using the comparative Ct (ΔΔCt) method.
Signaling Pathways and Molecular Interactions
TPM4 is implicated in various signaling pathways that are crucial for cancer progression, including those regulating cell migration, invasion, and epithelial-mesenchymal transition (EMT).[1][10]
In breast epithelial cells, the loss of a specific TPM4 isoform, Tpm4.1, has been shown to disrupt cell-cell adhesions and promote invasive behavior through the upregulation of Rac1 signaling.[7]
Caption: Tpm4.1's role in Rac1 signaling and cell invasion.
In glioma, TPM4 expression is associated with the epithelial-to-mesenchymal transition (EMT) and is correlated with several pro-EMT signaling pathways, including hypoxia, TGF-β, and PI3K/AKT.[10]
Caption: TPM4's association with pro-EMT pathways in glioma.
Conclusion
The expression of TPM4 is significantly altered in a wide range of cancers, though its specific role can vary, acting as either a promoter or suppressor of tumorigenesis.[1][3] This differential expression underscores the context-dependent function of TPM4 and highlights the need for further research to elucidate its precise mechanisms in different cancer types. The development of targeted therapies aimed at modulating TPM4 activity will require a deeper understanding of its isoform-specific functions and its interactions within the complex tumor microenvironment.
References
- 1. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Integrated pan-cancer analysis and experimental verification of the roles of tropomyosin 4 in gastric cancer [frontiersin.org]
- 3. The clinical significance and biological function of tropomyosin 4 in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TPM4 overexpression drives colon epithelial cell tumorigenesis by suppressing differentiation and promoting proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The expression and clinical significance of TPM4 in hepatocellular carcinoma [medsci.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of TPM4 is associated with worse prognosis and immune infiltration in patients with glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Characterization and Prognostic Value of TPM4 and Its Correlation with Epithelial–Mesenchymal Transition in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Orthologous Comparison of the Tropomyosin-4 Gene: A Guide for Researchers
An in-depth analysis of the evolutionary conservation, expression, and functional dynamics of the Tropomyosin-4 (TPM4) gene across various species, providing valuable insights for researchers in cellular biology and drug development.
The this compound (TPM4) gene, a member of the tropomyosin family of actin-binding proteins, plays a crucial role in regulating the function of actin filaments in both muscle and non-muscle cells.[1] Its high degree of evolutionary conservation underscores its fundamental importance in cellular processes. This guide provides a comparative overview of TPM4 orthologs, focusing on their sequence identity, expression patterns, and functional characteristics, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview of TPM4 Orthologs
The TPM4 gene is highly conserved across a range of species, indicating a strong selective pressure to maintain its function. The following tables summarize the available quantitative data for a direct comparison of TPM4 orthologs in human, mouse, bovine, and zebrafish.
| Species Comparison | Protein Sequence Identity (%) |
| Human (Homo sapiens) vs. Mouse (Mus musculus) | 99.6% |
| Human (Homo sapiens) vs. Bovine (Bos taurus) | 99.2% |
| Human (Homo sapiens) vs. Zebrafish (Danio rerio) | 88.3% |
| Mouse (Mus musculus) vs. Bovine (Bos taurus) | 99.2% |
| Mouse (Mus musculus) vs. Zebrafish (Danio rerio) | 87.9% |
| Bovine (Bos taurus) vs. Zebrafish (Danio rerio) | 87.9% |
Table 1: Pairwise protein sequence identity of this compound orthologs. Data was generated using protein sequence alignments from the NCBI database.
| Species | Tissue | Expression Level (Absolute Quantification) |
| Bovine (Bos taurus) | Heart | ~1.5 x 10^5 copies/mg total RNA (TPM4α) |
| Skeletal Muscle | ~0.5 x 10^5 copies/mg total RNA (TPM4α) | |
| Skeletal Muscle | ~1.0 x 10^5 copies/mg total RNA (TPM4ε) | |
| Human (Homo sapiens) | Gall Bladder | 102.4 RPKM |
| Urinary Bladder | 100.5 RPKM | |
| Uterus | High Expression | |
| Heart | Moderate to High Expression | |
| Skeletal Muscle | Moderate Expression | |
| Mouse (Mus musculus) | Brain (Post-synaptic density) | Developmentally regulated, decreases with age |
| Functional Assay | Species/Isoform | Quantitative Finding | Reference |
| Actin Binding & Myosin Interaction | Human (Tpm4.2) | Excludes myosin Va from productive runs on actin filaments. | [5] |
| Human (Tpm4.1 and Tpm4.2) | Does not significantly affect the binding of cofilin to actin filaments. | [6][7] | |
| Thermal Stability | Human (Tpm4.2) | Higher thermal stability compared to Tpm1.6 and Tpm1.12 isoforms. | [8] |
Table 3: Summary of quantitative functional assay data for TPM4. These studies highlight the specific roles of human TPM4 isoforms in regulating actin-myosin interactions and cytoskeletal dynamics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of TPM4.
Phylogenetic Analysis of the TPM4 Gene
Objective: To determine the evolutionary relationships of the TPM4 gene across different species.
Protocol:
-
Sequence Retrieval: Obtain the nucleotide or protein sequences of TPM4 orthologs from public databases such as NCBI GenBank or Ensembl.
-
Multiple Sequence Alignment: Align the sequences using a tool like Clustal Omega or MUSCLE. This step is critical for identifying conserved regions and calculating evolutionary distances.
-
Phylogenetic Tree Construction: Use a method such as Maximum Likelihood (e.g., with PhyML or MEGA) or Bayesian Inference (e.g., with MrBayes) to construct the phylogenetic tree from the aligned sequences.
-
Tree Visualization and Interpretation: Visualize the resulting tree using a program like FigTree or the integrated tools in MEGA. The branching patterns of the tree represent the inferred evolutionary relationships.
shRNA-mediated Knockdown of TPM4
Objective: To specifically silence the expression of the TPM4 gene to study its function.
Protocol:
-
shRNA Design and Cloning: Design short hairpin RNA (shRNA) sequences targeting the TPM4 mRNA. Synthesize and anneal corresponding DNA oligonucleotides and clone them into a suitable expression vector (e.g., a lentiviral vector like pLKO.1).
-
Lentivirus Production: Co-transfect the shRNA-containing plasmid with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Cell Transduction: Infect the target cells with the collected lentivirus. The shRNA will be integrated into the host cell genome for stable expression.
-
Selection and Validation: Select for successfully transduced cells using an appropriate antibiotic resistance marker present on the vector. Validate the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western Blot) levels.
Western Blot Analysis of TPM4 Protein
Objective: To detect and quantify the expression of TPM4 protein in cell or tissue lysates.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for TPM4, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
The following diagrams illustrate key aspects of TPM4 biology and the experimental workflows used to study it.
References
- 1. Rac1 and EMT: a dangerous liaison? - Vaquero - Translational Cancer Research [tcr.amegroups.org]
- 2. Identification of a novel TPM4 isoform transcript and comparison to the expression of other tropomyosin isoforms in bovine cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPM4 tropomyosin 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Gene - TPM4 [maayanlab.cloud]
- 5. Tropomyosin isoforms bias actin track selection by vertebrate myosin Va - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Functional Peculiarities of Cytoplasmic Tropomyosin Isoforms, the Products of TPM1 and TPM4 Genes - PMC [pmc.ncbi.nlm.nih.gov]
TPM4: A Double-Edged Sword in Oncology and a Compelling Therapeutic Target
Tropomyosin 4 (TPM4), a member of the actin-binding tropomyosin family, is emerging as a critical regulator of the cytoskeleton with a dichotomous role in cancer progression. While its expression is downregulated in some malignancies, it is significantly upregulated in others, often correlating with poor prognosis and aggressive tumor behavior. This dual functionality underscores the complexity of its signaling and presents both challenges and opportunities for therapeutic intervention. This guide provides a comparative analysis of TPM4 as a therapeutic target, supported by experimental data and detailed methodologies.
TPM4 Expression and its Prognostic Significance: A Pan-Cancer Overview
The expression profile of TPM4 varies significantly across different cancer types, highlighting its context-dependent role in tumorigenesis. In some cancers, such as certain breast and colon cancers, lower TPM4 expression is associated with a more invasive phenotype. Conversely, in gastric, lung, and other cancers, TPM4 is often upregulated and acts as an oncogene, promoting cell proliferation, migration, and invasion.[1][2][3][4][5][6]
| Cancer Type | TPM4 Expression Status | Association with Prognosis | Reference |
| Gastric Cancer | Upregulated | Poor | [2][7] |
| Lung Cancer | Upregulated | Poor | [1][6] |
| Hepatocellular Carcinoma | Upregulated | Poor | [2] |
| Ovarian Cancer | Upregulated | Poor | [1] |
| Glioma | Upregulated | Poor | [2] |
| Pancreatic Cancer | Correlated with immune infiltration | Prognostic value | [1][2] |
| Breast Cancer | Downregulated in invasive vs. in situ | Poor (with low expression) | [1][3][4] |
| Colon Cancer | Downregulated | Poor (with low expression) | [1][5] |
| Bladder Cancer | Downregulated | Potential diagnostic marker | [2] |
| Prostate Cancer | Aberrant expression | Implicated in progression | [1] |
| Cervical Cancer | Aberrant expression | Implicated in progression | [1] |
| Esophageal Cancer | Aberrant expression | Implicated in progression | [1] |
Functional Validation of TPM4 as a Therapeutic Target
Experimental evidence from in vitro and in vivo models has solidified the role of TPM4 in promoting cancer cell malignancy, particularly in cancers where it is overexpressed.
Effects of TPM4 Knockdown on Cancer Cell Phenotypes
Silencing TPM4 expression through techniques like siRNA or CRISPR/Cas9 has been shown to significantly impair key cancer cell functions.
| Cell Line | Cancer Type | Effect of TPM4 Knockdown | Quantitative Outcome | Reference |
| Gastric Cancer Cells | Gastric Cancer | Inhibited cell proliferation, induced ferroptosis | Significant reduction in tumor growth in vivo | [7] |
| H1299 and A549 | Lung Cancer | Inhibited cell motility | Significant decrease in migration and invasion | [6] |
| Colon Cancer Cells | Colon Cancer | Suppressed cell migration and invasion | Reduction in metastasis-associated gene expression (MMP-2, MMP-9) | [5] |
| Breast Cancer Cells | Breast Cancer | Increased cell migration and invasion (with Tpm4.1 isoform loss) | Increased rate of cell migration | [3][4] |
The TPM4 Signaling Axis: A Network of Interactions
TPM4 exerts its influence on cancer progression through its interaction with the actin cytoskeleton and modulation of various signaling pathways.
TPM4 and Extracellular Matrix (ECM) Remodeling
In gastric cancer, TPM4 co-expressed genes are enriched in pathways related to the extracellular matrix (ECM).[2] This suggests that TPM4 may promote cancer cell invasion and migration by influencing the tumor microenvironment.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Integrated pan-cancer analysis and experimental verification of the roles of tropomyosin 4 in gastric cancer [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPM4 | Cancer Genetics Web [cancer-genetics.org]
- 6. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPM4 influences the initiation and progression of gastric cancer by modulating ferroptosis via SCD1 - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Actin Affinity: A Comparative Guide to Tropomyosin Isoforms
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between actin and tropomyosin (TPM) isoforms is critical for deciphering cellular mechanics and developing targeted therapeutics. This guide provides an objective comparison of the actin-binding affinity of various TPM isoforms, supported by quantitative data and detailed experimental protocols.
Tropomyosins, a family of coiled-coil proteins, polymerize along the major groove of actin filaments, playing a crucial role in stabilizing the filament and regulating the binding of other actin-associated proteins. Over 40 TPM isoforms are generated from four genes (TPM1, TPM2, TPM3, and TPM4) through alternative splicing, leading to a diversity of functions in various cell types and subcellular compartments.[1] A key determinant of their specific function is their differential affinity for actin filaments.
Comparative Analysis of Actin-Binding Affinity
The actin-binding affinity of TPM isoforms is typically quantified by the dissociation constant (Kd) or the concentration required for 50% binding (K50%), with lower values indicating higher affinity. These values are commonly determined using co-sedimentation assays. The table below summarizes the reported actin-binding affinities for several prominent TPM isoforms.
| TPM Isoform | Apparent Dissociation Constant (Kd) or K50% (µM) | Comments | Reference |
| Tpm1.1 (skeletal muscle) | ~0.1 - 5 | High affinity, shows high cooperativity.[2] | [2] |
| Tpm1.6 | ~0.1 - 5 | [2] | |
| Tpm1.7 | ~0.1 - 5 | [2] | |
| Tpm1.8 | 0.10 ± 0.03 | High affinity. | [1] |
| Tpm1.12 | ≥40 | Much lower affinity compared to Tpm1.8 and Tpm3.1.[1] | [1] |
| Tpm2.1 | ~0.1 - 5 | [2] | |
| Tpm3.1 | 1.6 ± 0.2 | [1] | |
| Tpm4.2 | ~0.1 - 5 | [2] |
Note: The binding affinities can vary depending on the experimental conditions, such as the type of actin (skeletal vs. cytoskeletal), the presence of other actin-binding proteins, and buffer composition.
Experimental Protocols for Measuring Actin-Binding Affinity
The quantitative data presented above are primarily derived from two key experimental techniques: co-sedimentation assays and fluorescence microscopy.
Co-sedimentation Assay
This is a classic and widely used method to study the binding of proteins to filamentous actin (F-actin).
Principle: F-actin is a polymer that can be pelleted by ultracentrifugation. If a protein binds to F-actin, it will co-sediment with the actin pellet. By varying the concentration of the protein of interest and quantifying the amount in the pellet and supernatant, the binding affinity can be determined.
Detailed Protocol:
-
Preparation of F-actin: Monomeric globular actin (G-actin) is polymerized into F-actin by incubation in a polymerization-inducing buffer (e.g., containing KCl and MgCl2) at room temperature for at least one hour.[3]
-
Pre-clearance of Protein: The TPM isoform solution is ultracentrifuged to remove any aggregates that might pellet independently.[3]
-
Binding Reaction: A constant concentration of pre-formed F-actin is incubated with varying concentrations of the purified TPM isoform in a suitable binding buffer. The mixture is incubated at room temperature to allow the binding to reach equilibrium.[4]
-
Ultracentrifugation: The reaction mixtures are centrifuged at high speed (e.g., 100,000 x g) to pellet the F-actin and any bound TPM.[4]
-
Analysis: The supernatant and pellet fractions are carefully separated. The protein content of each fraction is analyzed by SDS-PAGE. The amount of TPM in the pellet and supernatant is quantified by densitometry of the stained gel.
-
Data Analysis: The concentration of bound TPM is plotted against the concentration of free TPM (supernatant). The data is then fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd) and cooperativity of binding.[5]
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization and kinetic analysis of single TPM molecules binding to individual actin filaments in real-time.
Principle: An evanescent field is generated at the interface between a glass coverslip and the aqueous sample, selectively exciting fluorescently labeled molecules within a thin layer (~100 nm) near the coverslip. This minimizes background fluorescence and allows for high-sensitivity imaging of molecules interacting with surface-immobilized actin filaments.[6][7]
Detailed Protocol:
-
Flow Cell Preparation: A microfluidic flow cell is assembled using a glass coverslip and polydimethylsiloxane (B3030410) (PDMS).[6] The coverslip surface is functionalized to allow for the immobilization of actin filaments.
-
Actin Filament Immobilization: Biotinylated actin filaments are introduced into the flow cell and anchored to the surface via biotin-streptavidin interactions.
-
Fluorescent Labeling of TPM: Purified TPM isoforms are fluorescently labeled using reactive dyes.
-
Imaging: The flow cell is mounted on a TIRF microscope. A solution containing the fluorescently labeled TPM is flowed into the chamber, and the binding of individual TPM molecules or polymers to the actin filaments is recorded as a time-lapse movie.[6][8]
-
Data Analysis: The recorded movies are analyzed to extract kinetic parameters such as association and dissociation rates, as well as to observe the nucleation and elongation of TPM polymers along the actin filament.[6][8][9] Kymographs are often used to visualize the dynamics of TPM binding over time and along the length of the actin filament.[6][9]
Regulation of Actin-Binding Protein Interactions by TPM Isoforms
The differential binding of TPM isoforms to actin filaments serves as a key regulatory mechanism, dictating the access and activity of other actin-binding proteins (ABPs). This "gatekeeper" function allows for the spatial and temporal regulation of various cellular processes.
Caption: Differential regulation of actin-binding proteins by TPM isoforms.
The diagram illustrates a simplified signaling pathway where high-affinity and low-affinity TPM isoforms differentially regulate the binding of Myosin II and Cofilin to the actin filament, leading to distinct cellular outcomes such as stress fiber contraction or filament severing. This highlights how the specific TPM isoform composition of an actin filament can determine its functional properties. For instance, some TPM isoforms are known to enhance the interaction of myosin motors with actin, while others can protect the filament from severing by proteins like cofilin.[10] This isoform-specific regulation is fundamental to processes such as cell migration, cytokinesis, and the maintenance of cell shape.[11]
References
- 1. Three mammalian tropomyosin isoforms have different regulatory effects on nonmuscle myosin-2B and filamentous β-actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Observation of Tropomyosin Binding to Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of tropomyosin Tpm1.1 on a single actin filament: A method for extraction and processing of high resolution TIRF microscopy data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. Interactions of tropomyosin Tpm1.1 on a single actin filament: A method for extraction and processing of high resolution TIRF microscopy data | PLOS One [journals.plos.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of TPM4 Gene Silencing: A Side-by-Side Comparison of Knockdown and Knockout Effects
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Tropomyosin 4 (TPM4), an actin-binding protein, plays a crucial role in regulating the stability and dynamics of the actin cytoskeleton. Its dysregulation has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. Gene silencing techniques, such as RNA interference (knockdown) and CRISPR/Cas9-mediated gene editing (knockout), are invaluable tools for elucidating the function of genes like TPM4. This guide provides a side-by-side comparison of the reported effects of TPM4 knockdown and knockout on cancer cell behavior, supported by experimental data. It is important to note that a direct comparative study of knockdown versus knockout effects within a single experimental system is not yet available in the published literature. Therefore, this guide synthesizes findings from separate studies to offer a comprehensive overview.
Data Presentation: Quantitative Comparison of TPM4 Knockdown and Knockout Effects
The following tables summarize the quantitative effects of TPM4 knockdown and knockout on key cellular processes in different cancer cell lines, as reported in various studies.
Table 1: Effects of TPM4 Knockdown on Cancer Cell Phenotypes
| Cell Line | Cancer Type | Method | Phenotype | Quantitative Change | Reference |
| MCF10A | Breast Epithelial | siRNA | Migration | ~1.8-fold increase in wound closure at 24h | [1] |
| MCF10A | Breast Epithelial | siRNA | Invasion | ~2.5-fold increase in invaded cells | [1] |
| C643 | Anaplastic Thyroid Cancer | shRNA | Proliferation | Significant decrease in CCK-8 assay OD values at 48h and 72h | [2] |
| CAL-62 | Anaplastic Thyroid Cancer | shRNA | Proliferation | Significant decrease in CCK-8 assay OD values at 48h and 72h | [2] |
| C643 | Anaplastic Thyroid Cancer | shRNA | Migration | Significant decrease in migrated cells | [2] |
| CAL-62 | Anaplastic Thyroid Cancer | shRNA | Migration | Significant decrease in migrated cells | [2] |
| C643 | Anaplastic Thyroid Cancer | shRNA | Invasion | Significant decrease in invaded cells | [2] |
| CAL-62 | Anaplastic Thyroid Cancer | shRNA | Invasion | Significant decrease in invaded cells | [2] |
| AGS | Gastric Cancer | shRNA | Migration | Significant repression of migration in wound healing and transwell assays (P < 0.01) | [3] |
| BGC-823 | Gastric Cancer | shRNA | Migration | Significant repression of migration in wound healing and transwell assays (P < 0.01) | [3] |
| AGS | Gastric Cancer | shRNA | Invasion | Significant reduction in invasive potential in Matrigel transwell assay (P < 0.01) | [3] |
| BGC-823 | Gastric Cancer | shRNA | Invasion | Significant reduction in invasive potential in Matrigel transwell assay (P < 0.01) | [3] |
Table 2: Effects of TPM4 Knockout on Cancer Cell Phenotypes
| Cell Line | Cancer Type | Method | Phenotype | Quantitative Change | Reference |
| H1299 | Lung Cancer | CRISPR/Cas9 | Migration | Significant suppression of migration in transwell assay (P < 0.01) | [4][5] |
| A549 | Lung Cancer | CRISPR/Cas9 | Migration | Significant suppression of migration in transwell assay (P < 0.01) | [4][5] |
| H1299 | Lung Cancer | CRISPR/Cas9 | Proliferation | No significant change in cell growth activity (MTS assay) | [4][5] |
| A549 | Lung Cancer | CRISPR/Cas9 | Proliferation | No significant change in cell growth activity (MTS assay) | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
TPM4 Knockdown using siRNA
Objective: To transiently reduce the expression of TPM4 protein.
Materials:
-
Target cells
-
siRNA targeting TPM4 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: 24 hours before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Validation: Harvest the cells to assess TPM4 knockdown efficiency by Western blot or qRT-PCR.
TPM4 Knockout using CRISPR/Cas9
Objective: To permanently disrupt the TPM4 gene.
Materials:
-
Target cells
-
Plasmid encoding Cas9 and a guide RNA (gRNA) targeting an early exon of TPM4
-
Lipofectamine 3000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Puromycin or other selection agent (if applicable)
-
Incubator (37°C, 5% CO2)
Protocol:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the TPM4 gene into a Cas9 expression vector.
-
Transfection:
-
Seed cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
For each well, dilute 2.5 µg of the CRISPR plasmid in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM.
-
Add P3000 reagent (2 µL per µg of DNA) to the diluted DNA.
-
Combine the diluted DNA and diluted Lipofectamine 3000. Mix gently and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complexes to the cells.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) if the plasmid contains a resistance marker.
-
After selection, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual clones.
-
-
Expansion and Validation: Expand the single-cell clones and screen for TPM4 knockout by Western blot and genomic DNA sequencing to confirm the presence of indels.
Western Blotting
Objective: To detect and quantify TPM4 protein levels.
Materials:
-
Cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against TPM4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-TPM4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Wound-Healing (Scratch) Assay
Objective: To assess cell migration.
Materials:
-
Cells cultured to a confluent monolayer in a 6-well plate
-
P200 pipette tip
-
Serum-free medium
-
Microscope with a camera
Protocol:
-
Create the Wound: Gently scratch a straight line across the confluent cell monolayer with a sterile P200 pipette tip.
-
Wash: Wash the cells with PBS to remove detached cells.
-
Incubation: Replace the medium with serum-free medium to inhibit cell proliferation.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
Objective: To assess the invasive potential of cells.
Materials:
-
Transwell inserts with 8 µm pores
-
Matrigel
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Protocol:
-
Coating Inserts: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells (e.g., 5 x 10^4) in serum-free medium into the upper chamber of the inserts.
-
Chemoattraction: Add complete growth medium to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for invasion.
-
Removal of Non-invaded Cells: Use a cotton swab to gently remove the non-invaded cells from the top surface of the insert.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for TPM4 knockdown and knockout experiments.
Signaling Pathways
Caption: TPM4 depletion leads to increased Rac1 activation.
Caption: TPM4 is implicated in EMT-related signaling pathways.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Integrated pan-cancer analysis and experimental verification of the roles of tropomyosin 4 in gastric cancer [frontiersin.org]
- 4. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Roles of Tropomyosin-4: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tropomyosin-4 (TPM4), a crucial component of the actin cytoskeleton, plays a pivotal role in regulating a wide array of cellular processes across different species. This guide provides a comprehensive cross-species analysis of TPM4 function, offering a comparative overview of its isoforms, expression patterns, and involvement in signaling pathways. Detailed experimental protocols and quantitative data are presented to support further investigation and drug development efforts targeting this versatile protein.
Functional Comparison of TPM4 Across Species
This compound is a member of the tropomyosin family of actin-binding proteins, which are highly conserved across eukaryotes. In mammals, the TPM4 gene gives rise to at least two main isoforms, Tpm4.1 (a high-molecular-weight isoform) and Tpm4.2 (a low-molecular-weight isoform), through alternative splicing.[1][2] These isoforms exhibit distinct functional properties and tissue-specific expression patterns.
Functionally, TPM4 is integral to the stabilization of actin filaments and the regulation of their interaction with other actin-binding proteins, such as cofilin.[1][3] This regulatory role is fundamental to processes including cell migration, invasion, cell-cell adhesion, and muscle contraction.[4][5][6]
A notable functional conservation of TPM4 is observed in platelet biogenesis. Studies in both humans and mice have demonstrated that insufficient TPM4 expression leads to macrothrombocytopenia, a condition characterized by abnormally large and a reduced number of platelets.[7] This underscores a nonredundant role for TPM4 in the terminal stages of platelet production in mammals.[7]
In zebrafish, the TPM4 gene is also essential for normal development. Knockdown of the heart-specific isoform, tpm4-tv1, results in a failure of heartbeat, highlighting its critical role in cardiac contractility in this species.[8] While research in Drosophila melanogaster has identified a Thioester-Containing Protein-4 (TEP4) involved in immune signaling, its direct homology and functional equivalence to vertebrate TPM4 in cytoskeletal regulation require further investigation.[9]
Data Presentation: Quantitative Analysis of TPM4
The following tables summarize key quantitative data comparing TPM4 across different species and experimental conditions.
| Species | Tissue/Cell Type | TPM Isoform(s) | Relative mRNA Expression (Normalized) | Method | Reference |
| Human | Megakaryocytes | TPM4 | Highest among TPM1, TPM3, TPM4 | RT-qPCR | [7] |
| Mouse | Megakaryocytes | Tpm4 | High (specific value not provided) | Not Specified | [7] |
| Bovine | Cardiac Muscle | TPM4α | Higher than in skeletal muscle | qRT-PCR | [10][11] |
| Bovine | Skeletal Muscle | TPM4ε | Higher than in cardiac muscle | qRT-PCR | [10][11] |
| Zebrafish | Heart (embryo) | tpm4-tv1 | Specifically expressed | Whole-mount in situ hybridization | [8] |
| Zebrafish | Vasculature (embryo) | tpm4-tv2 | Predominantly expressed | Whole-mount in situ hybridization | [8] |
Table 1: Relative mRNA Expression of TPM4 Isoforms Across Species and Tissues. This table highlights the differential expression of TPM4 isoforms in various tissues and species, suggesting specialized functions.
| Species | Tissue | TPM1 (% of total TPM) | TPM2 (% of total TPM) | TPM3α, TPM4α, TPM4ε | Method | Reference |
| Bovine | Cardiac Muscle | 91.66% | 8.33% | Not Detected | 2D Western Blot & LC-MS/MS | [10][11] |
| Bovine | Skeletal Muscle | 57% | 42.87% | Not Detected | 2D Western Blot & LC-MS/MS | [10][11] |
| Human | Platelets | Present | Low levels | TPM4.1 (low), TPM4.2 (major) | Western Blot | [7][12] |
| Mouse | Platelets | Present | Present | Tpm4.2 (major) | Western Blot | [7][12] |
Table 2: Relative Protein Abundance of Tropomyosin Isoforms. This table provides a comparative view of the protein levels of different tropomyosin isoforms, indicating the predominance of specific isoforms in certain tissues.
Experimental Protocols
Detailed methodologies for key experiments cited in the functional analysis of TPM4 are provided below.
siRNA-mediated Knockdown of TPM4
This protocol is adapted for the transient knockdown of TPM4 expression in mammalian epithelial cells to study its functional consequences.
Materials:
-
TPM4-specific small interfering RNA (siRNA) and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Epithelial cells (e.g., MCF10A)
Procedure:
-
Cell Seeding: The day before transfection, seed epithelial cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (TPM4-specific or control) into 250 µL of Opti-MEM medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess TPM4 protein levels by Western blotting or mRNA levels by RT-qPCR to confirm knockdown efficiency.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of TPM4 knockdown on collective cell migration.
Materials:
-
Cells with TPM4 knockdown and control cells
-
12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 12-well plates and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Imaging (Time 0): Add fresh culture medium and immediately acquire images of the wound at defined reference points using a microscope.
-
Time-Lapse Imaging: Place the plate in a 37°C incubator and acquire images of the same wound areas at regular intervals (e.g., every 6-12 hours) for 24-48 hours.
-
Data Analysis: Measure the width of the wound at different time points. The rate of wound closure is calculated as the change in wound width over time.
Boyden Chamber (Transwell) Migration Assay
This assay quantifies the migratory capacity of individual cells in response to a chemoattractant.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Cells with TPM4 knockdown and control cells
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Add 1 x 10^5 cells in 200 µL of serum-free medium to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C for 12-24 hours.
-
Cell Removal and Fixation:
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
-
Staining and Quantification:
-
Stain the migrated cells with crystal violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which Tpm4.1 influences cell migration and invasion. Loss of Tpm4.1 leads to increased Rac1 activity, which in turn alters the localization of Myosin IIB, promoting an invasive phenotype.[4][13]
Caption: Tpm4.1-Rac1-Myosin IIB Signaling Pathway in Cell Migration.
Experimental Workflow
The following diagram outlines the general workflow for investigating the role of TPM4 in cell migration using siRNA-mediated knockdown followed by functional assays.
Caption: Workflow for TPM4 Functional Analysis in Cell Migration.
References
- 1. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin [mdpi.com]
- 3. Role of Tpm Isoforms Produced by the TPM4 Gene in the Regulation of Actin Filament Dynamics by Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TPM4 promotes cell migration by modulating F-actin formation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TPM4 - Wikipedia [en.wikipedia.org]
- 7. Mutations in tropomyosin 4 underlie a rare form of human macrothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Thioester-Containing Protein-4 Regulates the Drosophila Immune Signaling and Function against the Pathogen Photorhabdus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel TPM4 isoform transcript and comparison to the expression of other tropomyosin isoforms in bovine cardiac and skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel TPM4 isoform transcript and comparison to the expression of other tropomyosin isoforms in bovine cardiac and skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
Validating TPM4's Role in Breast Cancer Progression: A Guide to Genetic Rescue Experiments
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the function of Tropomyosin 4 (TPM4) in a breast cancer model using genetic rescue experiments. We detail the experimental workflow, present expected quantitative outcomes, and provide comprehensive protocols for key methodologies.
The actin-binding protein Tropomyosin 4 (TPM4), specifically the Tpm4.1 isoform, has been identified as a critical regulator of cell-cell adhesion and invasive potential in breast epithelial cells.[1][2][3] Studies have shown that the downregulation of Tpm4.1 is associated with tumor progression and poor prognosis in breast cancer patients.[1][2][3] Genetic rescue experiments serve as a powerful tool to unequivocally validate the specific role of TPM4.1 in maintaining normal cell phenotype and suppressing malignant behavior.
This guide will focus on a well-documented breast cancer model where the loss of Tpm4.1 leads to disrupted cell-cell adhesions and increased cell invasion.[1][2][3] We will outline the process of knocking down endogenous Tpm4.1, followed by the reintroduction of a version of Tpm4.1 that is resistant to the knockdown mechanism, thereby "rescuing" the normal cellular phenotype.
Comparative Analysis of Cellular Phenotypes
The following table summarizes the expected quantitative outcomes from a genetic rescue experiment designed to validate the role of Tpm4.1 in a breast cancer cell line (e.g., MCF10A).
| Cellular Phenotype | Control Cells (Scrambled siRNA) | TPM4.1 Knockdown Cells (TPM4.1 siRNA) | TPM4.1 Rescue Cells (TPM4.1 siRNA + Rescue Plasmid) | Alternative Approach: Rac1 Inhibition in Knockdown Cells |
| TPM4.1 Protein Level (% of Control) | 100% | < 20% | 80-120% | < 20% |
| Cell-Cell Adhesion (Relative Adhesion Index) | 1.0 | ~0.4 | ~0.9 | ~0.7 |
| E-cadherin at Cell Junctions (Mean Fluorescence Intensity) | High | Low | High | Intermediate |
| Organized Cortical Actin Bundles (% of Cells) | > 90% | < 30% | > 85% | ~60% |
| Cell Migration (Relative Migration Rate) | 1.0 | ~2.5 | ~1.2 | ~1.5 |
| Cell Invasion (Relative Invasion Rate) | 1.0 | ~3.0 | ~1.3 | ~1.7 |
| Activated Rac1 (GTP-bound Rac1 / Total Rac1) | Low | High | Low | Low (Inhibited) |
Experimental and Logical Workflows
The following diagrams illustrate the key signaling pathway and the experimental workflow for the genetic rescue experiment.
Caption: TPM4.1 signaling pathway in the regulation of breast epithelial cell phenotype.
Caption: Workflow for the genetic rescue experiment to validate TPM4.1 function.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
TPM4.1 Knockdown using siRNA
This protocol describes the transient knockdown of endogenous TPM4.1 in a breast cancer cell line.
-
Materials:
-
Breast cancer cell line (e.g., MCF10A)
-
Cell culture medium and supplements
-
siRNA targeting TPM4.1 and a non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM reduced-serum medium
-
6-well plates
-
-
Procedure:
-
Seed cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
For each well, dilute 20 pmol of siRNA (TPM4.1 or scrambled control) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex to the cells in each well.
-
Incubate the cells for 48-72 hours before proceeding to phenotypic analysis or the rescue experiment.
-
Confirm knockdown efficiency by Western blotting for TPM4.1 protein.
-
Genetic Rescue with siRNA-Resistant TPM4.1
This protocol details the re-expression of Tpm4.1 in knockdown cells to rescue the phenotype.
-
Materials:
-
TPM4.1 knockdown cells (from Protocol 1)
-
An expression plasmid containing the Tpm4.1 cDNA with silent mutations in the siRNA target sequence.
-
Lipofectamine 3000 transfection reagent
-
Opti-MEM reduced-serum medium
-
-
Procedure:
-
24 hours after siRNA transfection (from Protocol 1), transfect the cells with the siRNA-resistant Tpm4.1 expression plasmid.
-
For each well of a 6-well plate, dilute 2.5 µg of the rescue plasmid in 125 µL of Opti-MEM. Add 5 µL of P3000 reagent and mix.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM.
-
Combine the diluted DNA and diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.
-
Add the 250 µL DNA-lipid complex to the cells.
-
Incubate for an additional 24-48 hours before analysis.
-
Confirm re-expression of Tpm4.1 by Western blotting.
-
Immunofluorescence Staining for E-cadherin and Actin
This protocol is for visualizing cell-cell adhesions and the actin cytoskeleton.
-
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against E-cadherin
-
Fluorophore-conjugated secondary antibody
-
Phalloidin (B8060827) conjugated to a fluorophore (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
-
Procedure:
-
Rinse cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Rinse three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Rinse three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-E-cadherin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Visualize using a fluorescence or confocal microscope.
-
Quantitative Analysis of Phenotypes
-
Cell-Cell Adhesion: Can be quantified by measuring the mean fluorescence intensity of E-cadherin staining at cell-cell junctions using software like ImageJ. A decrease in intensity indicates disrupted adhesions.
-
Actin Organization: The percentage of cells with well-organized cortical actin bundles can be determined by manual counting from multiple microscopic fields.
-
Cell Migration and Invasion: Assays such as the wound-healing (scratch) assay or the Boyden chamber assay can be used to quantify cell migration and invasion rates. The area of the wound or the number of cells that have migrated through the membrane can be measured over time.
-
Protein Levels: Western blotting can be used to quantify the levels of TPM4.1, total and activated Rac1, and other proteins of interest. Band intensities can be measured and normalized to a loading control.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Tpm4.1 leads to disruption of cell-cell adhesions and invasive behavior in breast epithelial cells via increased Rac1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Thermal Stability of TPM4: A Comparative Guide for Researchers
A detailed analysis of the thermal stability of Tropomyosin 4 (TPM4) in comparison to other tropomyosin isoforms reveals significant variations, with TPM4.1 exhibiting notably low stability while TPM4.2 demonstrates comparatively higher resilience to thermal stress. These findings, supported by experimental data from circular dichroism and differential scanning calorimetry, carry implications for the functional roles of these protein isoforms in cellular processes.
Tropomyosins are a family of actin-binding proteins crucial for regulating the function of actin filaments in a wide array of cellular activities. The thermal stability of these proteins is a key determinant of their structure and function. This guide provides a comparative analysis of the thermal stability of TPM4 isoforms against other tropomyosins, presenting key quantitative data and the experimental protocols used for their determination.
Comparative Thermal Stability of Tropomyosin Isoforms
Recent studies have highlighted the diverse thermal stability profiles among tropomyosin isoforms. Notably, isoforms of TPM4 exhibit contrasting characteristics. Research indicates that Tpm4.1 has remarkably low thermal stability.[1][2][3] In contrast, Tpm4.2 shows a significantly higher thermal stability when compared to several other non-muscle tropomyosin isoforms.[4][5][6]
The following table summarizes the melting temperatures (Tm), a direct measure of thermal stability, for various tropomyosin isoforms as determined by circular dichroism (CD) spectroscopy.
| Tropomyosin Isoform | Gene | Melting Temperature (Tm) in °C | Reference |
| Tpm1.6 | TPM1 | 41 | [4][6] |
| Tpm1.12 | TPM1 | 45 | [4][6] |
| Tpm4.2 | TPM4 | 48.6 | [4][6] |
These data clearly position Tpm4.2 as having a higher melting temperature than both Tpm1.6 and Tpm1.12, indicating a more stable structure at elevated temperatures. Conversely, studies consistently report the "extremely low thermal stability" of Tpm4.1, though specific Tm values from comparative tables in the initial search results are not as readily available as for Tpm4.2.[1][2][3]
Visualizing the Experimental Workflow
The determination of protein thermal stability typically follows a standardized workflow. The diagram below, generated using the DOT language, illustrates the key steps involved in assessing the thermal stability of tropomyosin isoforms using circular dichroism spectroscopy.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of tropomyosin thermal stability.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a widely used technique to study the secondary structure of proteins and their thermal denaturation.
-
Sample Preparation : Recombinant tropomyosin isoforms (e.g., Tpm1.6, Tpm1.12, and Tpm4.2) are purified. The protein concentration is adjusted to 1 mg/mL in an appropriate buffer.
-
Instrumentation : A CD spectropolarimeter is used for the measurements.
-
Data Acquisition :
-
CD spectra are initially recorded at a low temperature (e.g., 5°C) to confirm the characteristic alpha-helical structure of tropomyosin, which shows two negative peaks at approximately 208 and 222 nm.[4][6]
-
Thermal unfolding is monitored by measuring the change in ellipticity at 222 nm as the temperature is increased at a constant rate, typically 1°C per minute.[4][6]
-
-
Data Analysis :
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique that directly measures the heat changes that occur in a protein solution as the temperature is increased, providing detailed thermodynamic information about protein stability.
-
Sample Preparation : As with CD spectroscopy, purified protein samples are prepared at a known concentration in a suitable buffer. A reference cell is filled with the same buffer lacking the protein.
-
Instrumentation : A differential scanning calorimeter is employed for the analysis.
-
Data Acquisition : The sample and reference cells are heated at a constant rate. The instrument measures the difference in heat capacity (ΔCp) between the sample and the reference. As the protein unfolds, it absorbs heat, resulting in a positive peak in the ΔCp versus temperature thermogram.
-
Data Analysis : The peak of the thermogram corresponds to the melting temperature (Tm). The area under the peak can be used to calculate the calorimetric enthalpy (ΔH) of unfolding. DSC can also reveal the presence of multiple unfolding domains within a protein.[7]
References
- 1. Structural and Functional Properties of Tropomyosin Isoforms Tpm4.1 and Tpm2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structural and Functional Peculiarities of Cytoplasmic Tropomyosin Isoforms, the Products of TPM1 and TPM4 Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Differentiating the Roles of TPM1, TPM2, TPM3, and TPM4 in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tropomyosin (TPM) family of actin-binding proteins, comprising TPM1, TPM2, TPM3, and TPM4, plays a crucial, yet complex and often contradictory, role in the landscape of human cancers. These isoforms are integral to the stability and dynamics of the actin cytoskeleton and are increasingly recognized for their differential involvement in tumor initiation, progression, and metastasis. Understanding the distinct functions of each TPM isoform is paramount for the development of novel diagnostic biomarkers and targeted therapeutic strategies. This guide provides a comprehensive comparison of TPM1, TPM2, TPM3, and TPM4 in cancer, supported by experimental data and detailed methodologies.
Comparative Analysis of TPM Isoform Expression and Prognostic Significance
The expression levels of TPM isoforms are frequently altered in cancerous tissues compared to their normal counterparts, and these alterations often correlate with clinical outcomes. The following tables summarize the differential expression patterns and prognostic significance of TPM1, TPM2, TPM3, and TPM4 in various cancers.
| Table 1: Differential Expression of TPM Isoforms in Cancer | ||||
| Cancer Type | TPM1 Expression | TPM2 Expression | TPM3 Expression | TPM4 Expression |
| Breast Cancer | Downregulated[1][2] | Downregulated[3][4] | Upregulated | Downregulated[5] |
| Lung Cancer | Downregulated[6] | Downregulated[7][8] | Upregulated | Upregulated |
| Glioma | Upregulated[9] | Upregulated[9] | Upregulated[9][10] | Upregulated[9][11][12][13] |
| Colon Cancer | Downregulated | Downregulated | Upregulated | Downregulated[14] |
| Renal Cell Carcinoma | Downregulated[15] | No significant difference | - | - |
| Ovarian Cancer | - | - | Upregulated[2] | Upregulated |
| Hepatocellular Carcinoma | Upregulated (prognostic)[5] | Upregulated | Upregulated[5] | Upregulated |
| Table 2: Prognostic Significance of TPM Isoform Expression in Cancer | ||||
| Cancer Type | TPM1 Prognostic Role | TPM2 Prognostic Role | TPM3 Prognostic Role | TPM4 Prognostic Role |
| Breast Cancer | Low expression associated with poor prognosis | Low expression associated with poor prognosis[3] | High expression associated with poor prognosis | Low expression associated with poor prognosis[5] |
| Lung Adenocarcinoma | Low expression associated with poor prognosis[6] | Low expression associated with poor prognosis[8] | High expression associated with poor prognosis | High expression associated with poor prognosis |
| Glioma | No significant association with overall survival[9] | High expression associated with worse overall survival[9] | High expression is an independent poor prognostic factor[9][10] | High expression associated with worse overall survival[9][11][12][13] |
| Colon Cancer | - | - | - | Low expression is an unfavorable independent prognostic factor[14] |
| Hepatocellular Carcinoma | High expression is a good prognostic factor[5] | - | High expression associated with poor survival[5] | - |
Functional Roles of TPM Isoforms in Cancer Progression
The differential expression of TPM isoforms translates into distinct functional consequences for cancer cells, impacting their ability to proliferate, survive, migrate, and invade.
TPM1: The Putative Tumor Suppressor
TPM1 is predominantly considered a tumor suppressor.[5][8] Its downregulation is a frequent event in several cancers, including breast, lung, and renal cell carcinoma.[1][2][6] Overexpression of TPM1 has been shown to induce apoptosis and inhibit proliferation, migration, and invasion of cancer cells.[8][15] Mechanistically, TPM1's tumor-suppressive functions are often linked to the p53 pathway and the regulation of various microRNAs.[15] For instance, in renal cell carcinoma, TPM1 overexpression can induce DNA damage, leading to p53 activation and subsequent apoptosis through the mitochondrial pathway.[15]
TPM2: A Context-Dependent Regulator
The role of TPM2 in cancer appears to be more context-dependent. While it is often downregulated in cancers like breast and lung adenocarcinoma, where it acts as a tumor suppressor by inhibiting cell proliferation and invasion,[3][4][8] in other contexts, its role is less clear. The tumor-suppressive function of TPM2 has been linked to its involvement in the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[16]
TPM3: An Oncogenic Driver, Often Through Gene Fusions
In contrast to TPM1 and often TPM2, TPM3 is frequently upregulated in various cancers and is generally considered to have oncogenic functions.[2][5] High TPM3 expression is associated with poor prognosis in several malignancies, including glioma.[9][10] A key oncogenic mechanism involving TPM3 is its propensity to form gene fusions with receptor tyrosine kinases, such as NTRK1 and ALK.[17] These fusion proteins lead to constitutive activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation and survival.[18]
TPM4: A Dual-Role Player in Carcinogenesis
TPM4 exhibits a dual role in cancer, acting as either a tumor suppressor or an oncogene depending on the cancer type.[14] In colon cancer, TPM4 is downregulated, and its low expression is associated with a poor prognosis, suggesting a tumor-suppressive role where it inhibits cell migration and invasion.[14] Conversely, in glioma and other cancers, TPM4 is often upregulated and correlates with a worse prognosis, indicating an oncogenic function.[9][11][12][13] The molecular mechanisms underlying TPM4's function are linked to the regulation of the actin cytoskeleton and its influence on signaling pathways such as RhoA/ROCK, which are critical for cell motility and invasion.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways involving TPM isoforms and a general workflow for studying their function in cancer.
Detailed Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for TPM Isoform Expression
Objective: To quantify the mRNA expression levels of TPM1, TPM2, TPM3, and TPM4 in cancer tissues and cell lines.
Protocol:
-
RNA Extraction: Isolate total RNA from frozen tissue samples or cultured cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit (e.g., Applied Biosystems) with random primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system (e.g., Applied Biosystems 7500). The reaction mixture (20 µL total volume) should contain 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of each forward and reverse primer (10 µM), and 7 µL of nuclease-free water.
-
Primer Design: Design isoform-specific primers for TPM1, TPM2, TPM3, and TPM4, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative expression of each TPM isoform using the 2-ΔΔCt method, normalized to the housekeeping gene.
Western Blotting for TPM Isoform Protein Expression
Objective: To detect and quantify the protein levels of TPM isoforms.
Protocol:
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to TPM1, TPM2, TPM3, or TPM4 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Transwell Migration and Invasion Assays
Objective: To assess the effect of TPM isoform expression on cancer cell migration and invasion.
Protocol:
-
Cell Preparation: Culture cancer cells with modulated TPM expression (overexpression or knockdown) to 80-90% confluency. Serum-starve the cells for 12-24 hours before the assay.
-
Chamber Setup: For migration assays, use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with a thin layer of Matrigel.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium and seed 5 x 104 to 1 x 105 cells into the upper chamber of the Transwell insert.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates at 37°C for 12-48 hours, depending on the cell type.
-
Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
Conclusion
The TPM family of proteins presents a fascinating and complex area of cancer research. While TPM1 and often TPM2 exhibit tumor-suppressive properties, TPM3 and TPM4 can act as either oncogenes or tumor suppressors depending on the cellular context. This differential behavior underscores the importance of isoform-specific analysis in cancer studies. The continued elucidation of the distinct roles and regulatory mechanisms of each TPM isoform will undoubtedly pave the way for the development of more precise and effective cancer therapies. This guide serves as a foundational resource for researchers dedicated to unraveling the intricate involvement of tropomyosins in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Relevance Analysis of TPM2 and Clinicopathological Characteristics in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Top-Down Proteomics Reveals the KRAS Proteoform Landscape in Colorectal Cancer – Northwestern Proteomics [proteomics.northwestern.edu]
- 6. Amplified TPM1 suppresses non-small cell lung cancer cells proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential expression of a tropomyosin isoform in low- and high-metastatic Lewis lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tropomyosin 2 exerts anti-tumor effects in lung adenocarcinoma and is a novel prognostic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TPM3, a strong prognosis predictor, is involved in malignant progression through MMP family members and EMT-like activators in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overexpression of TPM4 is associated with worse prognosis and immune infiltration in patients with glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of TPM4 is associated with worse prognosis and immune infiltration in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Characterization and Prognostic Value of TPM4 and Its Correlation with Epithelial–Mesenchymal Transition in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The clinical significance and biological function of tropomyosin 4 in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tropomyosin-1 promotes cancer cell apoptosis via the p53-mediated mitochondrial pathway in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unraveling the Impact of Rare TPM4 Missense Variants on Platelet Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the functional consequences of rare missense and nonsense variants in the Tropomyosin-4 (TPM4) gene on platelet function. TPM4 is an actin-regulatory protein crucial for the integrity and dynamics of the platelet cytoskeleton. Genetic variations in TPM4 can lead to macrothrombocytopenia and bleeding disorders, highlighting its importance in platelet biogenesis and function. This document summarizes key quantitative data, details experimental methodologies for assessing platelet dysfunction, and visualizes the underlying signaling pathways.
Comparative Analysis of Platelet Function in TPM4 Variants
The following tables summarize the quantitative data from studies on platelets harboring rare TPM4 variants, comparing them to control platelets.
Table 1: Platelet Aggregation in Response to Agonists
| TPM4 Variant | Agonist | Concentration | Platelet Aggregation (% of Control) | Reference |
| p.R182C & p.A183V (Missense) | Collagen | 3 µg/mL | Reduced | [1][2] |
| Collagen | 10 µg/mL | Reduced | [1][2] | |
| PAR-1 peptide | 30 µM | Reduced | [1][2] | |
| PAR-1 peptide | 100 µM | Reduced | [1][2] | |
| p.Gln108 (Nonsense)* | Various Agonists | Not Specified | Normal | [3] |
Table 2: Platelet Dense Granule Secretion (ATP Release)
| TPM4 Variant | Agonist | ATP Secretion (nmol/10⁸ platelets) | Reference |
| p.R182C & p.A183V (Missense) | PAR-1 peptide (100 µM) | Reduced (Specific values not provided) | [1][2] |
| p.Gln108 (Nonsense)* | Various Agonists | Normal | [3] |
Table 3: Platelet Spreading on Fibrinogen
| TPM4 Variant | Parameter | Measurement | Reference |
| p.R182C & p.A183V (Missense) | Platelet Surface Area | Reduced | [4] |
| p.Gln108 (Nonsense)* | Platelet Spreading | Impaired (Increased platelet area upon stimulation) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of TPM4 variant platelet dysfunction are provided below.
Lumiaggregometry for Platelet Aggregation and ATP Secretion
This method simultaneously measures platelet aggregation and the release of adenosine (B11128) triphosphate (ATP) from dense granules.
a. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain PRP.
-
Carefully transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
b. Aggregation and Secretion Measurement:
-
Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP aliquots to 37°C for 5 minutes in a lumiaggregometer (e.g., Chrono-Log Model 700).
-
Add a luciferin/luciferase reagent to the PRP to detect released ATP.
-
Add a platelet agonist (e.g., ADP, collagen, TRAP-6) at the desired concentration to initiate aggregation and secretion.[5]
-
Record the change in light transmission (for aggregation) and luminescence (for ATP secretion) for at least 5 minutes.
-
Calibrate the ATP measurement using a known concentration of ATP standard.
Agonist Concentrations Used in TPM4 Variant Studies:
Platelet Spreading Assay
This assay assesses the ability of platelets to adhere and spread on a protein-coated surface, a crucial function for thrombus formation.
a. Preparation of Coverslips:
-
Coat glass coverslips with fibrinogen (100 µg/mL) and incubate for 1 hour at room temperature.
-
Block non-specific binding sites with 1% bovine serum albumin (BSA) for 30 minutes.
b. Platelet Spreading:
-
Isolate washed platelets from whole blood by centrifugation.
-
Resuspend platelets in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 2 x 10⁷ platelets/mL.
-
Add the platelet suspension to the fibrinogen-coated coverslips and allow them to adhere and spread at 37°C for various time points (e.g., 15, 30, 60 minutes).
-
At each time point, fix the platelets with 4% paraformaldehyde.
c. Imaging and Analysis:
-
Permeabilize the fixed platelets with 0.1% Triton X-100.
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin (B8060827) (e.g., TRITC-phalloidin).
-
Image the spread platelets using fluorescence microscopy.
-
Quantify the platelet surface area using image analysis software (e.g., ImageJ).[6]
Immunofluorescence Staining of Platelet Cytoskeleton
This technique is used to visualize the localization and organization of cytoskeletal proteins within platelets.
a. Platelet Preparation and Fixation:
-
Prepare washed platelets and allow them to spread on fibrinogen-coated coverslips as described in the platelet spreading assay protocol.
-
Fix the spread platelets with 4% paraformaldehyde for 15 minutes.
b. Staining:
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies against the proteins of interest (e.g., anti-TPM4, anti-vinculin) for 1 hour at room temperature.[3][7]
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a fluorescent phalloidin conjugate (for F-actin) for 1 hour at room temperature in the dark.[8]
-
Wash three times with PBS.
c. Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the stained platelets using confocal or fluorescence microscopy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by TPM4 variants and the general experimental workflow for their analysis.
Caption: TPM4's role in platelet cytoskeletal regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rare missense variants in this compound (TPM4) are associated with platelet dysfunction, cytoskeletal defects, and excessive bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel nonsense variant in TPM4 caused dominant macrothrombocytopenia, mild bleeding tendency and disrupted cytoskeleton remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An adaptable analysis workflow for characterization of platelet spreading and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is Vinculin Needed for in Platelets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Effects of Tropomyosin Isoforms on Actin Filament Assembly
For Researchers, Scientists, and Drug Development Professionals
Tropomyosin (Tpm) is a critical coiled-coil protein that forms head-to-tail polymers along the grooves of actin filaments, playing a pivotal role in regulating the actin cytoskeleton.[1][2][3] With over 40 isoforms in mammals generated from four genes (TPM1–4) via alternative splicing, Tpm is not a monolithic entity.[1][4][5] These isoforms segregate into distinct actin filament populations, specifying their function by modulating interactions with a host of actin-binding proteins (ABPs), including myosins and cofilin.[2][3][6] This guide provides a comparative analysis of different Tpm isoforms, focusing on their effects on actin filament assembly, supported by quantitative data and detailed experimental protocols.
Isoform Classification: HMW vs. LMW
Tropomyosin isoforms are broadly categorized into two main groups based on their molecular weight:
-
High-Molecular-Weight (HMW) Isoforms: These typically consist of 284 amino acids and are generated from transcripts including exon 1a.[7][8][9] HMW Tpm isoforms, such as Tpm1.1, Tpm1.6, Tpm1.7, and Tpm2.1, are often associated with stress fibers and the regulation of myosin II activity.[1][10]
-
Low-Molecular-Weight (LMW) Isoforms: These are shorter, comprising around 248 amino acids, and arise from transcripts using exon 1b.[7][8][9] LMW isoforms like Tpm1.8, Tpm3.1, and Tpm4.2 are involved in more dynamic cellular structures.[1][5]
This structural difference, originating from alternative promoter usage and splicing, is a key determinant of their functional specificity.[7][9]
Quantitative Comparison of Tpm Isoform Effects
The biochemical properties of Tpm isoforms are finely tuned and result in distinct effects on actin filament dynamics.[1][11] Key parameters include binding affinity to F-actin, binding cooperativity, and the rate of actin filament elongation.
Table 1: F-Actin Binding Properties of Tpm Isoforms
| Isoform | Class | Apparent Affinity (Kd(app)) to F-Actin (µM) | Hill Coefficient (Cooperativity) | Source |
| Tpm1.1 | HMW | 0.2 ± 0.1 | 10.4 ± 3.8 | [1] |
| Tpm1.6 | HMW | 0.1 ± 0.05 | 9.9 ± 3.1 | [1] |
| Tpm1.7 | HMW | 0.1 ± 0.05 | 11.0 ± 4.5 | [1] |
| Tpm1.8 | LMW | 0.10 ± 0.03 | 3.5 ± 0.9 | [4] |
| Tpm1.12 | LMW | ~5.0 | 4.1 ± 1.1 | [1] |
| Tpm2.1 | HMW | 1.0 ± 0.5 | 10.0 ± 4.2 | [1] |
| Tpm3.1 | LMW | 0.8 ± 0.4 | 3.8 ± 1.0 | [1] |
| Tpm4.2 | LMW | 0.1 ± 0.05 | 3.5 ± 0.9 | [1] |
Data presented are for binding to skeletal F-actin and represent mean ± SD where available.
A key observation is that HMW isoforms exhibit approximately 3-fold higher cooperativity in binding to actin filaments compared to LMW isoforms, even though their binding affinities can be similar.[1][11]
Table 2: Effect of Tpm Isoforms on Actin Filament Elongation Rate
| Isoform | Class | Change in Elongation Rate vs. Actin Alone | Source |
| Tpm1.1 | HMW | ↓ 85% | [1] |
| Tpm1.6 | HMW | ↓ 75% | [1] |
| Tpm1.7 | HMW | ↓ 77% | [1] |
| Tpm1.8 | LMW | ↓ 45% | [1] |
| Tpm1.12 | LMW | ↓ 27% | [1] |
| Tpm2.1 | HMW | ↑ (Accelerated) | [1] |
| Tpm3.1 | LMW | ↓ 75% | [1] |
| Tpm4.2 | LMW | ↓ 80% | [1] |
Elongation rates were measured using pyrene-actin polymerization assays.
Notably, while most tested Tpm isoforms inhibit the rate of actin filament elongation, Tpm2.1 uniquely demonstrates an accelerative effect.[1][11] This highlights that Tpm's role extends beyond simple filament stabilization.
Key Functional Differences and Interactions
The segregation of Tpm isoforms onto different actin filaments allows them to act as "gatekeepers," controlling the access of other ABPs in an isoform-specific manner.[6][7]
-
Myosin II: LMW isoforms like Tpm3.1 and Tpm4.2 can stimulate the ATPase activity of non-muscle myosin IIa (NMIIa), whereas long isoforms like Tpm1.6 and Tpm1.7 are inhibitory.[5]
-
ADF/Cofilin: Long isoforms (Tpm1.6, Tpm1.7) are highly effective at protecting actin filaments from severing by ADF/cofilin, a key actin depolymerizing factor. In contrast, short isoforms (Tpm3.1, Tpm4.2) offer less protection.[5]
-
Gelsolin: HMW tropomyosins are more efficient at protecting actin filaments from the severing activity of gelsolin compared to LMW isoforms.[7]
-
Fascin: Tpm2 isoforms can regulate the actin-bundling activity of fascin-1, a protein implicated in cancer cell motility.[12]
Visualizing Experimental and Logical Relationships
Diagrams created using the DOT language help illustrate the complex relationships and workflows in studying Tpm-actin interactions.
Caption: Generation of Tpm isoform diversity from four genes.
Caption: Workflow for in vitro analysis of Tpm-actin interactions.
Experimental Protocols
Reproducible and comparable data rely on standardized methodologies. Below are summaries of key experimental protocols used to characterize Tpm-actin interactions.
Protein Expression and Purification
-
Actin: Typically, actin is purified from rabbit skeletal muscle acetone (B3395972) powder.[13] The process involves cycles of polymerization and depolymerization to isolate pure G-actin, which is then stored in a low-salt buffer (G-buffer) to prevent polymerization.
-
Tropomyosin Isoforms: Recombinant Tpm isoforms are commonly expressed in E. coli (e.g., BL21 strain). A general purification protocol involves heat treatment (as Tpms are heat-stable), followed by isoelectric precipitation and ion-exchange chromatography. Affinity tags are generally not required.[1] N-terminal acetylation, which can affect function, may require co-expression with specific acetyltransferases.[14]
Co-sedimentation Assay (for Binding Affinity)
This assay quantifies the binding of Tpm to filamentous actin (F-actin).
-
Filament Formation: G-actin is polymerized into F-actin by adding a high-salt buffer (e.g., 100 mM KCl, 2 mM MgCl₂).[1]
-
Incubation: A constant concentration of F-actin is incubated with varying concentrations of a specific Tpm isoform for a set time (e.g., 1 hour at room temperature) to reach binding equilibrium.[12]
-
Ultracentrifugation: The mixture is subjected to high-speed centrifugation (e.g., >100,000 x g) to pellet the F-actin and any bound Tpm.
-
Analysis: The supernatant (containing unbound Tpm) and the pellet (containing F-actin and bound Tpm) are separated. The protein concentrations in both fractions are quantified using SDS-PAGE and densitometry.
-
Data Fitting: The fraction of bound Tpm is plotted against the free Tpm concentration. The data are fitted to a binding isotherm (e.g., the Hill equation) to determine the apparent dissociation constant (Kd(app)) and the Hill coefficient, which indicates the degree of cooperative binding.[12]
Pyrene-Actin Polymerization Assay (for Elongation Rate)
This fluorescence-based assay monitors the kinetics of actin polymerization in real-time.
-
Preparation: A small percentage (5-10%) of G-actin is covalently labeled with pyrene (B120774). Pyrene-labeled G-actin has low fluorescence, but this increases significantly upon its incorporation into an actin filament.
-
Initiation: A mixture of unlabeled and pyrene-labeled G-actin is prepared in G-buffer, with or without the Tpm isoform being tested. Polymerization is initiated by adding a high-salt polymerization buffer.
-
Monitoring: The increase in pyrene fluorescence is monitored over time using a fluorometer. The resulting curve has three phases: a lag phase (nucleation), a rapid growth phase (elongation), and a plateau (steady-state).
-
Analysis: The maximum slope of the curve during the growth phase is proportional to the actin filament elongation rate. This rate is compared between samples with and without different Tpm isoforms to determine their effect.[1]
Conclusion
The functional diversity of the actin cytoskeleton is not solely dependent on actin itself but is intricately regulated by the specific tropomyosin isoforms that decorate the filaments.[5][6] HMW and LMW isoforms exhibit distinct biochemical properties, leading to differential effects on actin filament assembly, stability, and interaction with other critical proteins like myosin and cofilin.[1][5][7] The quantitative data and protocols provided here offer a framework for researchers to further dissect the isoform-specific functions of tropomyosin, paving the way for a deeper understanding of cytoskeletal regulation in health and disease and identifying potential targets for drug development.
References
- 1. The impact of tropomyosins on actin filament assembly is isoform specific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropomyosin-based regulation of the actin cytoskeleton in time and space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Three mammalian tropomyosin isoforms have different regulatory effects on nonmuscle myosin-2B and filamentous β-actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropomyosin Isoforms Specify Functionally Distinct Actin Filament Populations In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Tropomyosin isoforms and reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tropomyosin - Wikipedia [en.wikipedia.org]
- 9. Periodicities designed in the tropomyosin sequence and structure define its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Molecular Weight Tropomyosins Regulate Osteoclast Cytoskeletal Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of tropomyosins on actin filament assembly is isoform specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tropomyosin isoforms encoded by TPM2 control the actin-bundling activity of fascin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the F–actin–tropomyosin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct actin–tropomyosin cofilament populations drive the functional diversification of cytoskeletal myosin motor complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tropomyosin-4 in a Laboratory Setting
The proper disposal of Tropomyosin-4 (TPM4), a key actin-binding protein, is a critical component of laboratory safety and environmental responsibility. For recombinant proteins like TPM4, where specific disposal protocols may not be readily available, a risk-based approach grounded in established best practices for similar biological materials is paramount. This guide provides a detailed framework for the proper disposal of TPM4, ensuring the safety of laboratory personnel and the environment. It is crucial to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS), if available.
Risk Assessment and Waste Categorization
Prior to disposal, a thorough risk assessment must be conducted to categorize the this compound waste. The primary considerations include its biological origin, potential bioactivity, and any chemical or biological contaminants. Based on this assessment, the waste will fall into one of the following categories, each with a specific disposal pathway.
Table 1: this compound Waste Categorization and Disposal Methods
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous | TPM4 protein solutions in benign buffers (e.g., PBS, Tris). No known biological activity of concern. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1] |
| Chemically Hazardous | TPM4 protein mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals). | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1] |
| Biohazardous | TPM4 protein expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors). | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1] |
| Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with TPM4 protein. | Disposal in the appropriate waste stream (biohazardous or regular trash) based on the risk assessment of the protein.[1] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with TPM4 protein. | Collection in a designated, puncture-proof sharps container for specialized disposal.[1] |
Experimental Protocols for Inactivation of Non-Hazardous this compound
For non-hazardous TPM4 solutions, inactivation prior to drain disposal is a recommended precautionary step.[1]
Chemical Inactivation (10% Bleach Solution):
-
Prepare a fresh 10% bleach solution.
-
Add the bleach solution to the protein solution to achieve a final concentration of at least 1% bleach.[1]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1]
-
Neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by local regulations.[1]
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Heat Inactivation:
-
Transfer the protein solution to a heat-resistant container.
-
Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]
-
Allow the solution to cool to room temperature.
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
General Laboratory Waste Management Practices
It is imperative to adhere to general good laboratory practices for waste management:
-
Segregation: Keep different waste streams separate. Do not mix incompatible wastes.[2][3]
-
Labeling: Clearly label all waste containers with their contents and associated hazards.[2][3]
-
Containers: Use appropriate, compatible, and leak-proof containers for waste collection.[2][3]
-
Storage: Store waste in a designated, well-ventilated area, away from normal laboratory operations.[2] Use secondary containment to prevent spills.[2]
-
Empty Containers: "Empty" containers that held hazardous materials may still be subject to specific disposal regulations. They should be thoroughly rinsed, and the rinsate treated as hazardous waste.[2] The labels should be removed before disposal in regular trash.[2]
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Tropomyosin-4
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Tropomyosin-4.
Core Personal Protective Equipment (PPE) Requirements
A risk assessment should be conducted prior to handling to determine if additional protective measures are necessary. However, the following PPE is considered the minimum requirement for handling this compound in a laboratory setting.
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Must be long-sleeved and fully buttoned to shield skin and clothing from potential splashes. |
| Hand Protection | Disposable Nitrile Gloves | Essential for preventing direct contact. Double-gloving is recommended for extended handling or when working with higher concentrations. Gloves should be changed immediately if contaminated.[3] |
| Eye & Face Protection | Safety Glasses with Side Shields | Provides a minimum level of protection against accidental splashes and airborne particles.[3] |
| Face Shield (in addition to safety glasses) | Required when there is a significant risk of splashing, such as when working with large volumes or during vigorous mixing.[3] | |
| Lower Body Protection | Full-length Pants | Should be worn to cover the lower body completely.[4] |
| Foot Protection | Closed-toe Shoes | Essential to protect the feet from spills and falling objects.[4] |
This table summarizes the minimum PPE requirements. A site-specific and activity-specific risk assessment must be conducted to determine if additional protection is needed.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and maintaining the integrity of the protein.
Receiving and Inspection
-
Inspect Package: Upon receipt, visually examine the package for any signs of damage or leakage.
-
Don PPE: Before opening the secondary container, put on the minimum required PPE: a lab coat, safety glasses, and nitrile gloves.[3]
Preparation and Handling
-
Designated Area: Conduct all work in a clean, designated area. For procedures with a risk of aerosol generation, a biological safety cabinet should be utilized.[3]
-
Reconstitution: If the protein is lyophilized, follow the manufacturer's instructions for reconstitution. Point the cap away from you when opening the vial.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the protein, it is recommended to aliquot the protein into smaller, single-use volumes for storage.[5]
Storage
Proper storage is crucial for maintaining the stability and activity of this compound.
-
Short-term storage: Store at 4°C for use within 2-4 weeks.[6]
-
Long-term storage: For longer periods, store frozen at -20°C or -80°C.[5][6]
-
Carrier Protein: For long-term storage, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended to prevent degradation.[6]
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling a recombinant protein like this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental release and ensure a safe laboratory environment.
Waste Segregation
-
Liquid Waste: Collect all buffers and solutions containing this compound in a clearly labeled, leak-proof container.[3]
-
Solid Waste: All consumables that have come into direct contact with the protein, such as pipette tips, microcentrifuge tubes, and gloves, are considered biologically contaminated waste.[3]
Decontamination and Disposal
-
Liquid Waste: Decontaminate liquid waste containing this compound by treating it with a suitable disinfectant, such as a fresh 10% bleach solution, followed by disposal in accordance with local regulations.
-
Solid Waste: Place all contaminated solid waste into a designated biohazard bag.[3] This waste should be collected by a licensed waste disposal service for final treatment, which typically involves autoclaving or incineration.[3]
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe and productive laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
